8-Bromoisoquinolin-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-bromoisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHRKMAFAWPXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromoisoquinolin-1-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoisoquinolin-1-amine is a strategically functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its isoquinoline core provides a rigid scaffold, while the bromine atom at the 8-position and the primary amine at the 1-position offer versatile handles for synthetic modification. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 8-Bromoisoquinolin-1-amine, offering insights for its application in research and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1337879-85-2 | [2][3][4][5] |
| Molecular Formula | C₉H₇BrN₂ | [3][5][6] |
| Molecular Weight | 223.07 g/mol | [3][5] |
| Appearance | White to yellow powder (predicted) | [5] |
| Melting Point | Not available. Expected to be a solid at room temperature. | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | |
| pKa | Not available. The 1-amino group is expected to be basic. |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom.
-
¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the isoquinoline ring system.
-
IR Spectroscopy: The infrared spectrum will feature characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹, an N-H bending vibration around 1600 cm⁻¹, and C-N stretching absorptions.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.[6]
Synthesis of 8-Bromoisoquinolin-1-amine
A plausible synthetic route to 8-Bromoisoquinolin-1-amine can be conceptualized from its parent compound, 8-bromoisoquinoline. The synthesis of 8-bromoisoquinoline itself can be achieved through methods such as the Pomeranz-Fritsch reaction or by direct bromination of isoquinoline.[7][8]
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway to 8-Bromoisoquinolin-1-amine.
Step-by-Step Methodology (Conceptual):
-
Bromination of Isoquinoline: Isoquinoline can be selectively brominated at the 8-position under acidic conditions using a brominating agent like N-bromosuccinimide (NBS) in sulfuric acid.[8]
-
Amination of 8-Bromoisoquinoline: The introduction of the amino group at the 1-position can be challenging. One potential route involves a nucleophilic aromatic substitution (SNAAr) reaction. Given the electron-deficient nature of the isoquinoline ring, particularly at the 1-position, direct amination might be possible under harsh conditions. A more common approach for similar heterocycles involves a two-step process:
-
Azide Formation: Reaction of 8-bromoisoquinoline with sodium azide (NaN₃) to introduce an azido group at the 1-position.
-
Reduction: Subsequent reduction of the azido group to a primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.
-
Chemical Reactivity and Applications
The dual functionality of 8-Bromoisoquinolin-1-amine makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for drug discovery.[1]
Reactivity of the 1-Amino Group:
The primary amino group is a versatile functional handle that can participate in a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles.
Reactivity of the 8-Bromo Group:
The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters to form C-C bonds. This is a powerful method for introducing aryl or heteroaryl substituents at the 8-position.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to form C-C triple bonds.
Workflow for Suzuki-Miyaura Coupling:
Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a Generic Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 8-Bromoisoquinolin-1-amine (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.
-
Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 8-Bromoisoquinolin-1-amine serves as a key intermediate for the synthesis of kinase inhibitors, which are crucial in the development of targeted therapies for cancer and other diseases.[1] The ability to introduce diverse substituents at the 8-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Safety and Handling
Based on the safety data for related compounds like 8-bromoisoquinoline, 8-Bromoisoquinolin-1-amine should be handled with care.[9] It is likely to be an irritant to the skin and eyes and may be harmful if inhaled or swallowed. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
8-Bromoisoquinolin-1-amine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the creation of diverse molecular libraries for drug discovery and materials science research. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from related structures, providing a solid foundation for its use in the laboratory.
References
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ChemSigma. (2026, January 14). 1337879-85-2 8-Bromoisoquinolin-1-amine, 1-Amino-8-bromo-2-azanaphthalene. Retrieved from [Link]
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Chemsigma. 8-Bromoisoquinolin-1-amine, 1-Amino-8-bromo-2-azanaphthalene [1337879-85-2]. Retrieved from [Link]
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Synthatron. 132522-83-9,5-amino-4-methyl-2H-benzo[b][2][5]oxazin-3(4H)-one. Retrieved from [Link]
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PubChem. 8-Bromo-3-methoxy-isoquinolin-1-amine. Retrieved from [Link]
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PubChemLite. 8-bromoisoquinolin-1-amine (C9H7BrN2). Retrieved from [Link]
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PubChem. 8-Bromoisoquinoline. Retrieved from [Link]
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ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved from [Link]
- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
PubChem. 1-Bromoisoquinoline. Retrieved from [Link]
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PubChem. 8-Bromoquinoline. Retrieved from [Link]
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Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
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Lab Alley. Certificates of Analysis. Retrieved from [Link]
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NIST. Quinoline, 8-bromo-. Retrieved from [Link]
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ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
The Chemistry Blog. The Chemistry Behind 7-Bromoisoquinolin-1-amine: Applications and Sourcing. Retrieved from [Link]
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8-Bromoisoquinolin-1-amine synthesis routes
An In-depth Technical Guide to the Synthesis of 8-Bromoisoquinolin-1-amine
Abstract
The 1-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antitumor agents and enzyme inhibitors.[1] The targeted functionalization of this scaffold, such as the introduction of a bromine atom at the 8-position, provides a crucial handle for further molecular elaboration through cross-coupling reactions, making 8-Bromoisoquinolin-1-amine a highly valuable building block for drug discovery and development. This guide provides a detailed examination of the primary synthetic strategies for accessing this molecule, focusing on the underlying chemical principles, experimental considerations, and comparative analysis of the most viable routes.
Strategic Overview: Retrosynthetic Analysis
A logical approach to synthesizing 8-Bromoisoquinolin-1-amine involves considering two primary retrosynthetic disconnections. These strategies dictate the overall workflow and the stage at which the key functional groups—the C1-amine and the C8-bromide—are introduced.
-
Strategy A: Late-Stage C1-N Bond Formation. This approach begins with a pre-formed 8-bromoisoquinoline ring system, where the final step is the installation of the C1-amine. This is often the most convergent and flexible strategy.
-
Strategy B: Isoquinoline Ring Construction. This strategy involves constructing the bicyclic isoquinoline core from a suitably substituted benzene precursor that already contains the bromine atom.
Caption: Retrosynthetic pathways to 8-Bromoisoquinolin-1-amine.
Strategy A: Late-Stage Amination of 8-Bromo-1-chloroisoquinoline
This is arguably the most efficient and widely applicable approach, leveraging the availability of the key intermediate, 8-Bromo-1-chloroisoquinoline . The core principle is the selective functionalization of the C1 position, which is electronically activated for nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. Two primary methods are employed for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Caption: Key amination pathways starting from 8-Bromo-1-chloroisoquinoline.
Mechanism Insight: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step addition-elimination process.[2] The C1 position of the isoquinoline ring is inherently electron-deficient due to the adjacent nitrogen atom, making it susceptible to attack by nucleophiles.
-
Nucleophilic Attack: An ammonia equivalent attacks the C1 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[3] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom.
-
Elimination: Aromaticty is restored by the expulsion of the chloride leaving group, yielding the final 1-amino product.
This pathway is often favored when electron-withdrawing groups are ortho or para to the leaving group, a condition perfectly met by the nitrogen atom at the 2-position relative to the C1-chloride.[4]
Mechanism Insight: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6] The catalytic cycle generally involves three key steps:[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C1-Cl bond of 8-bromo-1-chloroisoquinoline to form a Pd(II) complex. The C1-Cl bond is generally more reactive towards oxidative addition than the C8-Br bond in these systems.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is released, regenerating the Pd(0) catalyst to continue the cycle.
The choice of ligand (e.g., bidentate phosphines like BINAP or Xantphos) is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.[5][7]
Strategy B: Pomeranz-Fritsch Ring Synthesis
An alternative, though often less efficient, approach is to construct the 8-bromoisoquinoline core itself. The Pomeranz-Fritsch reaction and its modifications are classic methods for this purpose.[9] This route typically begins with 2-bromobenzaldehyde.
-
Imine Formation: 2-bromobenzaldehyde is condensed with an aminoacetaldehyde acetal to form a Schiff base (imine).
-
Cyclization & Aromatization: The imine undergoes acid-catalyzed cyclization and subsequent dehydration/aromatization to form the 8-bromoisoquinoline ring.
While conceptually straightforward, this method is often plagued by low and irreproducible yields.[10] Furthermore, subsequent introduction of the 1-amino group onto the resulting 8-bromoisoquinoline would require additional steps, such as Chichibabin-type amination or a halogenation/amination sequence, ultimately converging with Strategy A.
Experimental Protocols
The following protocols are representative methodologies based on established chemical principles for the synthesis of 8-Bromoisoquinolin-1-amine via Strategy A.
Protocol 1: Buchwald-Hartwig Amination
-
Objective: To synthesize 8-Bromoisoquinolin-1-amine from 8-Bromo-1-chloroisoquinoline using an ammonia equivalent.
-
Reagents:
-
8-Bromo-1-chloroisoquinoline (1.0 eq)
-
Benzophenone imine (1.2 eq, serves as an ammonia surrogate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, Xantphos, and Sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add 8-Bromo-1-chloroisoquinoline and benzophenone imine, followed by anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, add 2M hydrochloric acid and stir for 1 hour to hydrolyze the imine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the target product.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: To synthesize 8-Bromoisoquinolin-1-amine from 8-Bromo-1-chloroisoquinoline via direct amination.
-
Reagents:
-
8-Bromo-1-chloroisoquinoline (1.0 eq)
-
Aqueous Ammonia (28-30%, large excess)
-
Dioxane or NMP as a co-solvent
-
-
Procedure:
-
In a sealed pressure vessel, dissolve 8-Bromo-1-chloroisoquinoline in dioxane.
-
Add a large excess of concentrated aqueous ammonia.
-
Seal the vessel tightly and heat the mixture to 120-150 °C for 24-48 hours. (Caution: High pressure will develop).
-
Cool the vessel to room temperature before opening.
-
Partition the reaction mixture between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Comparative Analysis of Synthesis Routes
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) | Pomeranz-Fritsch Synthesis |
| Reaction Conditions | Mild to moderate (80-110 °C) | Harsh (High temp & pressure) | Harsh (Strong acid, high temp) |
| Reagent Cost/Toxicity | High (Palladium catalyst, phosphine ligand) | Low (Ammonia) | Moderate |
| Substrate Scope | Very Broad | Moderate; requires activated substrate | Limited; sensitive to sterics/electronics |
| Yield & Reproducibility | Generally high and reliable | Variable; can be moderate to good | Often low and inconsistent[10] |
| Scalability | Well-established for industrial scale | Challenging due to high pressure | Poor due to low yields |
| Key Advantage | High efficiency and functional group tolerance | Atom economy and low cost of amine source | Builds the core ring structure |
| Key Disadvantage | Catalyst cost & potential metal contamination | Harsh conditions & safety concerns | Low yields and multiple subsequent steps |
Conclusion
For the synthesis of 8-Bromoisoquinolin-1-amine, late-stage functionalization of a pre-formed 8-bromo-1-chloroisoquinoline precursor is the most practical and efficient strategy. The Buchwald-Hartwig amination stands out as the superior method, offering high yields, excellent functional group tolerance, and mild reaction conditions, despite the higher initial cost of the catalyst system.[5][11] While Nucleophilic Aromatic Substitution presents a more atom-economical alternative, its requirement for harsh, high-pressure conditions limits its general applicability and scalability. Ring-closing strategies like the Pomeranz-Fritsch synthesis are generally less favorable due to poor yields and the need for subsequent functionalization steps. The continued development of more active and cost-effective catalyst systems will further solidify palladium-catalyzed cross-coupling as the gold standard for producing valuable and complex building blocks like 8-Bromoisoquinolin-1-amine for the pharmaceutical industry.
References
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Title: Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho -alkynylbenzaldoximes, 2 H -azirines, and electroph... Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed Oxidative Coupling Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Alkaline-Metal-Promoted Divergent Synthesis of 1-Aminoisoquinolines and Isoquinolines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane Source: Semantic Scholar URL: [Link]
-
Title: Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides Source: ResearchGate URL: [Link]
- Title: US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives Source: Google Patents URL
-
Title: Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]
- Title: WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives Source: Google Patents URL
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitutions Source: PMC - NIH URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: organic-reaction.com URL: [Link]
-
Title: Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism Source: Chemistry Steps URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
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An In-Depth Technical Guide to 8-Bromoisoquinolin-1-amine (CAS No. 1337879-85-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Bromoisoquinolin-1-amine, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific literature on this compound is emerging, this document synthesizes available information on its properties, proposes a viable synthetic route, and explores its expected reactivity in key organic transformations. Detailed experimental protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are presented, alongside predicted spectroscopic data to aid in its characterization. This guide serves as a foundational resource for researchers looking to leverage the unique structural and electronic features of 8-Bromoisoquinolin-1-amine in their research and development endeavors.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with diverse and potent biological activities.[1] From the vasodilatory effects of papaverine to the anti-cancer properties of noscapine, isoquinoline derivatives have demonstrated significant therapeutic potential.[2] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of a compound's pharmacological profile, making it a highly attractive template for the design of novel therapeutic agents. 8-Bromoisoquinolin-1-amine, with its strategically placed bromo and amino substituents, represents a key intermediate for the synthesis of a new generation of isoquinoline-based compounds. The presence of a bromine atom at the 8-position provides a handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the amino group at the 1-position offers a site for amide bond formation, alkylation, and other derivatizations.
Physicochemical Properties
A summary of the key physicochemical properties of 8-Bromoisoquinolin-1-amine is presented in the table below.
| Property | Value | Source |
| CAS Number | 1337879-85-2 | [3][4] |
| Molecular Formula | C₉H₇BrN₂ | [3][4] |
| Molecular Weight | 223.07 g/mol | [3][4] |
| Appearance | White to yellow powder | [5] |
| Storage | Store at room temperature in a dark, inert atmosphere. | [6] |
Synthesis of 8-Bromoisoquinolin-1-amine: A Proposed Route
Caption: Proposed synthetic workflow for 8-Bromoisoquinolin-1-amine.
Step-by-Step Proposed Synthesis Protocol
Step 1: Synthesis of 8-Bromoisoquinoline
This procedure is adapted from established methods for the bromination of isoquinolines.[1][2]
-
To a stirred solution of concentrated sulfuric acid at -20°C, slowly add isoquinoline while maintaining the temperature below 0°C.
-
Once the addition is complete, cool the reaction mixture back to -20°C.
-
Add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature does not exceed -15°C.
-
Stir the reaction mixture at -20°C for several hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated aqueous ammonia solution to a pH of 8-9, keeping the temperature below 25°C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-bromoisoquinoline.
Step 2: Synthesis of 8-Bromo-1-nitroisoquinoline
This step involves the nitration of the brominated isoquinoline.
-
To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 8-bromoisoquinoline.
-
Add potassium nitrate portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for a few hours, then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous ammonia solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude product.
-
The crude 8-bromo-1-nitroisoquinoline can be purified by recrystallization from a suitable solvent system.
Step 3: Synthesis of 8-Bromoisoquinolin-1-amine
The final step is the reduction of the nitro group to an amine.
-
To a stirred suspension of 8-bromo-1-nitroisoquinoline in a mixture of ethanol and water, add ammonium chloride followed by iron powder.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 8-Bromoisoquinolin-1-amine.
-
Further purification can be achieved by column chromatography if necessary.
Reactivity and Derivatization
The presence of both a bromine atom and an amino group on the isoquinoline scaffold makes 8-Bromoisoquinolin-1-amine a highly versatile building block for the synthesis of a diverse range of derivatives. The bromine atom at the C-8 position is amenable to palladium-catalyzed cross-coupling reactions, while the amino group at the C-1 position can undergo a variety of transformations.
Caption: Key reactivity pathways for 8-Bromoisoquinolin-1-amine.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and it is expected to be highly effective for the arylation or heteroarylation of 8-Bromoisoquinolin-1-amine.[8][9][10]
Exemplary Protocol:
-
In a reaction vessel, combine 8-Bromoisoquinolin-1-amine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100°C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to obtain the desired 8-aryl-isoquinolin-1-amine derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 8-position.[11][12][13][14]
Exemplary Protocol:
-
In a glovebox or under an inert atmosphere, combine 8-Bromoisoquinolin-1-amine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat to the required temperature (typically 80-110°C) with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 8-amino-substituted isoquinolin-1-amine derivative.
Potential Applications in Drug Discovery and Materials Science
Given the broad spectrum of biological activities associated with the isoquinoline scaffold, 8-Bromoisoquinolin-1-amine is a highly promising starting material for the synthesis of novel therapeutic agents.[1][15] Its derivatives could be explored as:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and the isoquinoline scaffold is a known component of some of these targeted therapies.[16] The ability to introduce diverse substituents at the 8-position via cross-coupling reactions makes 8-Bromoisoquinolin-1-amine an ideal starting point for the development of new kinase inhibitors for the treatment of cancer and other diseases.
-
Antimicrobial Agents: Isoquinoline derivatives have shown promise as antibacterial and antifungal agents.[4]
-
CNS-Active Agents: The isoquinoline nucleus is present in several compounds that act on the central nervous system.[3]
In the realm of materials science, the rigid, planar structure of the isoquinoline ring system, combined with the potential for extensive electronic delocalization through derivatization, suggests that compounds derived from 8-Bromoisoquinolin-1-amine could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for 8-Bromoisoquinolin-1-amine is not widely available, the following section provides predicted data based on the compound's structure and known spectroscopic trends for similar molecules.[3][7][17][18][19][20]
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 8-Bromoisoquinolin-1-amine would be expected to show a complex pattern of signals in the aromatic region, corresponding to the protons on the isoquinoline ring system. The chemical shifts of these protons would be influenced by the electron-donating effect of the amino group and the electron-withdrawing and anisotropic effects of the bromine atom. The protons on the pyridine ring are expected to be more deshielded than those on the benzene ring. The NH₂ protons would likely appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C-8) would be expected to have a chemical shift in the range of 110-120 ppm, while the carbon bearing the amino group (C-1) would be significantly shielded.
FTIR Spectroscopy
The FTIR spectrum of 8-Bromoisoquinolin-1-amine is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the isoquinoline ring system (in the range of 1400-1650 cm⁻¹), and a C-Br stretching vibration (typically below 800 cm⁻¹).[4][7]
Mass Spectrometry
The mass spectrum of 8-Bromoisoquinolin-1-amine would show a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass units, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[21][22][23] The fragmentation pattern would likely involve the loss of bromine and subsequent fragmentation of the isoquinoline ring.
Safety and Handling
As with any chemical compound, 8-Bromoisoquinolin-1-amine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
8-Bromoisoquinolin-1-amine is a valuable and versatile building block with significant potential for the synthesis of novel compounds in drug discovery and materials science. While specific data for this compound is limited, this technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed protocols for its derivatization. The strategic positioning of the bromo and amino functionalities on the privileged isoquinoline scaffold makes it a highly attractive starting material for the creation of diverse molecular libraries. It is anticipated that future research will further unlock the potential of this promising chemical intermediate.
References
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ChemSigma. (n.d.). 1337879-85-2 8-Bromoisoquinolin-1-amine, 1-Amino-8-bromo-2-azanaphthalene. Retrieved from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]
- Gouliaev, A. H., & Brown, W. D. (2001). U.S. Patent No. 6,500,954 B1. Washington, DC: U.S.
- Gouliaev, A. H., & Brown, W. D. (1999). International Patent No. WO 1999/067218 A2.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Zhang, Y., et al. (2020). Sensitive Bromine-Labeled Probe D-BPBr for Simultaneous Identification and Quantification of Chiral Amino Acids and Amino-Containing Metabolites Profiling in Human Biofluid by HPLC/MS. Analytical Chemistry, 92(2), 2136-2144.
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PubChemLite. (n.d.). 8-bromoisoquinolin-1-amine (C9H7BrN2). Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, March 5). Buchwald-Hartwig amination [Video]. YouTube. Retrieved from [Link]
- Gouliaev, A. H., & Brown, W. D. (2000). International Patent No. WO 1999/067218 A3.
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PubChem. (n.d.). 8-Bromoisoquinoline. Retrieved from [Link]
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Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 8-Bromo-3-methoxy-isoquinolin-1-amine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
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Vanhaecke, F., et al. (2008). The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Figure]. In Application of inductively coupled plasma mass spectrometry in drug metabolism studies. ResearchGate. Retrieved from [Link]
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NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 5.2 Mass Spectrometry. Retrieved from [Link]
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- Lee, S., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 27(1), 289.
- Ruiu, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1081.
- Manzini, S., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Jin, C., et al. (2019). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Figure]. In Visible‐Light‐Induced Remote C−H Difluoroalkylation of 8‐Aminoquinolines via Debrominative Coupling with Functionalized Difluoromethyl Bromides. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical and Spectral Properties of 8-Bromoisoquinolin-1-amine
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a vast array of natural products and synthetic compounds with significant biological activity. 8-Bromoisoquinolin-1-amine is a functionalized derivative, combining the aromatic isoquinoline system with two key substituents: a bromine atom at the 8-position and an amine group at the 1-position. This specific arrangement of functional groups makes it a valuable building block for chemical synthesis. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The primary amine at the 1-position provides a nucleophilic site for amidation, alkylation, and the formation of various heterocyclic systems.
This guide provides a comprehensive overview of the essential physicochemical and spectral data for 8-Bromoisoquinolin-1-amine, offering researchers and drug development professionals a core reference for its identification, characterization, and application in synthetic workflows.
Physicochemical Properties
The physical properties of a compound are critical for its handling, storage, and application in chemical reactions. 8-Bromoisoquinolin-1-amine is expected to be a solid at room temperature, likely with a color ranging from off-white to yellow, similar to its parent compound, 8-bromoisoquinoline.[1] The solubility is predicted to be low in water but good in common organic solvents such as alcohols, ether, and benzene, a characteristic typical of arylamines.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | PubChemLite[3] |
| Molecular Weight | 223.07 g/mol | PubChemLite[3] |
| Monoisotopic Mass | 221.97926 Da | PubChemLite[3] |
| Appearance | Off-white to yellow solid (predicted) | Based on 8-bromoisoquinoline[1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | General amine properties[2] |
| Melting Point | Not available. Requires experimental determination. | N/A |
Structural and Spectroscopic Characterization
A rigorous structural confirmation of 8-Bromoisoquinolin-1-amine relies on a combination of modern spectroscopic techniques. This section details the expected spectral signatures and provides an expert interpretation based on the compound's molecular structure.
Molecular Structure
The numbering of the isoquinoline ring system is fundamental to interpreting its spectral data. The diagram below illustrates the structure of 8-Bromoisoquinolin-1-amine with standard IUPAC numbering.
Caption: Structure of 8-Bromoisoquinolin-1-amine with IUPAC numbering.
Mass Spectrometry (MS)
Mass spectrometry is a definitive tool for confirming molecular weight and elemental composition.
-
Expected Molecular Ion (M⁺): The key diagnostic feature is the presence of a pair of molecular ion peaks corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in an M⁺ peak at m/z 222.0 and an M+2 peak at m/z 224.0 , with approximately equal intensity. This isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which can confirm the molecular formula. The predicted exact mass for the [M+H]⁺ ion is 222.98654 Da .[3]
-
Fragmentation: Common fragmentation pathways for isoquinolines may involve the loss of HCN or cleavage of the substituents, though detailed fragmentation requires experimental analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretching: As a primary aromatic amine, 8-Bromoisoquinolin-1-amine is expected to show two distinct, sharp to medium bands in the 3450-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric N-H stretching vibrations of the -NH₂ group.
-
N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines should appear in the 1650-1580 cm⁻¹ region.[4][6]
-
C=C and C=N Stretching: The aromatic isoquinoline core will exhibit multiple sharp absorption bands in the 1600-1450 cm⁻¹ region, corresponding to the C=C and C=N bond stretching vibrations within the heterocyclic ring system.
-
C-N Stretching: A strong band corresponding to the aromatic C-N stretch is expected between 1335-1250 cm⁻¹ .[4][6]
-
C-Br Stretching: The C-Br stretch typically appears in the fingerprint region, often below 600 cm⁻¹, and can be difficult to assign definitively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides unambiguous structural elucidation.[7]
3.4.1 ¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.0 ppm) and a broad signal for the amine protons.
-
Amine Protons (-NH₂): A broad singlet, typically in the δ 4.5-6.0 ppm range, which integrates to 2H. The chemical shift of this peak is highly dependent on solvent and concentration.
-
Aromatic Protons (5H):
-
H-3 and H-4: These protons on the pyridine ring will likely appear as two distinct doublets, coupled to each other.
-
H-5, H-6, H-7: These protons on the benzene ring will form a more complex splitting pattern (likely a triplet for H-6 and two doublets for H-5 and H-7, or a series of doublet of doublets) due to their proximity to the bromine atom. The electron-withdrawing effect of bromine will likely deshield adjacent protons, shifting them downfield.
-
3.4.2 ¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms.
-
C-1 (Amine-bearing): This carbon will be significantly shielded by the electron-donating amine group and is expected to appear in the δ 150-160 ppm range.
-
C-8 (Bromine-bearing): The carbon directly attached to the bromine atom will show a characteristic shift, typically in the δ 115-125 ppm range.
-
Other Aromatic Carbons: The remaining seven carbons of the isoquinoline core will resonate in the typical aromatic region of δ 110-150 ppm. Specific assignments require advanced techniques like HSQC and HMBC.
Experimental Protocols
Scientific integrity requires robust and reproducible experimental methods. The following sections outline standardized protocols for the synthesis and characterization of 8-Bromoisoquinolin-1-amine.
Illustrative Synthesis Protocol
While multiple synthetic routes exist for substituted isoquinolines, a common strategy involves the functionalization of a pre-existing isoquinoline core or a ring-closing reaction.[8][9] The following is a plausible, illustrative protocol based on the Sandmeyer reaction of 8-aminoisoquinoline, a common method for introducing halogens onto an aromatic ring.[8]
Step 1: Diazotization of 8-Aminoisoquinoline
-
Dissolve 8-aminoisoquinoline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0 eq).
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Vigorous evolution of N₂ gas is expected.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture, basify with an aqueous solution of sodium hydroxide to pH > 10, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 8-bromoisoquinoline via column chromatography on silica gel.
Step 3: Amination of 8-Bromoisoquinoline (Chichibabin Reaction)
-
Caution: This reaction uses a strong base and should be performed with appropriate safety measures.
-
Dissolve the purified 8-bromoisoquinoline (1.0 eq) in an anhydrous solvent like N,N-dimethylaniline or xylene.
-
Add sodium amide (NaNH₂, 2-3 eq) portion-wise at an elevated temperature (e.g., 130-150 °C).
-
Heat the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction and carefully quench by the slow addition of water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final product, 8-Bromoisoquinolin-1-amine, by column chromatography or recrystallization.
Protocol for Spectroscopic Analysis
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
MS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile for analysis by ESI-MS or HRMS.
-
IR: For solid samples, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
Data Acquisition:
-
Follow standard operating procedures for the specific NMR, MS, and IR spectrometers available. High-field NMR (≥400 MHz) is recommended for better resolution of aromatic signals.[10][11]
Workflow and Data Integration
The characterization of a novel or synthesized compound is a systematic process. The workflow below illustrates the logical progression from synthesis to full structural confirmation, emphasizing the self-validating nature of combining multiple analytical techniques.
Caption: A self-validating workflow for the characterization of 8-Bromoisoquinolin-1-amine.
Conclusion
8-Bromoisoquinolin-1-amine is a synthetically useful building block whose identity is best confirmed through a multi-faceted analytical approach. The characteristic 1:1 isotopic doublet in its mass spectrum provides unambiguous evidence of its bromine content. IR spectroscopy confirms the presence of the primary amine and aromatic functionalities. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for complete structural elucidation. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this compound in their synthetic endeavors.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 8-Bromoisoquinolin-1-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of 8-Bromoisoquinolin-1-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Leveraging established principles of steric and electronic effects, alongside analogous structural data, this document elucidates the critical 'peri-interaction' that governs the molecule's three-dimensional architecture. While a definitive crystal structure for this specific molecule is not publicly available, this guide synthesizes data from related compounds and theoretical chemistry to present a robust model of its conformational behavior. Methodologies for empirical verification through advanced spectroscopic and computational techniques are also detailed, offering a roadmap for researchers in the field.
Introduction: The Significance of 8-Bromoisoquinolin-1-amine in Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of 8-Bromoisoquinolin-1-amine presents a unique topographical and electronic profile, making it a valuable building block for the synthesis of targeted therapeutics. The bromine atom at the 8-position and the amine group at the 1-position introduce significant steric and electronic perturbations that profoundly influence its interaction with biological targets. An in-depth understanding of its molecular structure and preferred conformation is therefore paramount for rational drug design and the optimization of structure-activity relationships (SAR).
Molecular Structure: The Defining 'Peri-Interaction'
The defining structural feature of 8-Bromoisoquinolin-1-amine is the juxtaposition of the bromine atom and the amino group in a 'peri' relationship. This arrangement, analogous to 1,8-disubstituted naphthalenes, forces the two substituents into close proximity, leading to significant van der Waals repulsion.[1][2] This steric strain, or 'peri-interaction', is the primary determinant of the molecule's conformation.[3]
To alleviate this steric clash, the molecule is expected to adopt a non-planar conformation. Specifically, the exocyclic C1-N bond of the amino group is predicted to be twisted out of the plane of the isoquinoline ring system. This rotation around the C1-N bond disrupts the conjugation of the nitrogen lone pair with the aromatic π-system, a compromise that is energetically favorable to relieve the more severe steric repulsion with the bulky bromine atom.[3]
Table 1: Predicted Structural Parameters of 8-Bromoisoquinolin-1-amine
| Parameter | Predicted Value/State | Rationale |
| Dihedral Angle (C8-C8a-C1-N) | Non-zero (significant deviation from 0° or 180°) | Minimization of steric repulsion between the bromine atom and the amino group. |
| C1-N Bond | Partial double bond character (reduced) | Rotation out of the plane reduces p-orbital overlap with the aromatic system. |
| Isoquinoline Ring System | Largely planar, with minor puckering | The rigid aromatic system resists significant distortion. |
| N-H Bond Orientation | Directed away from the bromine atom | Further minimization of steric hindrance. |
Conformational Analysis: A Hypothesized Energy Landscape
The rotation around the C1-N bond is not free but is governed by a rotational energy barrier. The lowest energy conformers will represent a balance between minimizing the peri-interaction and maximizing electronic stabilization. It is hypothesized that there will be two enantiomeric, low-energy conformers where the amino group is twisted out of the plane. The transition state for the interconversion of these conformers would involve the amino group passing through the plane of the isoquinoline ring, a high-energy state due to the maximal steric clash with the bromine atom.
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The Isoquinoline Amine Core at Position 8: A Technical Guide to its Discovery and Strategic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-substituted isoquinolinamine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic and steric properties, conferred by the nitrogen atom at position 2 and the amino substituent at the C8-position, have made it a cornerstone in the design of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery and history of 8-substituted isoquinolinamines, tracing their origins from the early explorations of isoquinoline chemistry to their emergence as key pharmacophores. We will delve into the foundational synthetic strategies that have enabled access to this important class of compounds, with a particular focus on the experimental rationale and the evolution of these methodologies. This guide will further explore the significant role of 8-substituted isoquinolinamines in drug discovery, highlighting key examples and their mechanisms of action. Detailed experimental protocols, comparative data tables, and visual representations of synthetic pathways are provided to equip researchers with the practical knowledge required to innovate in this exciting field.
The Dawn of the Isoquinoline Era: A Historical Perspective
The journey of 8-substituted isoquinolinamines is intrinsically linked to the broader history of isoquinoline chemistry. Isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp.[1] This discovery opened the door to a new class of heterocyclic compounds, and chemists soon began to explore their synthesis and reactivity.
The early focus of isoquinoline chemistry was largely on the isolation and structural elucidation of naturally occurring isoquinoline alkaloids, such as morphine and berberine.[2][3] These complex molecules, with their potent physiological effects, demonstrated the immense potential of the isoquinoline scaffold in medicine.
The deliberate synthesis of substituted isoquinolines followed, driven by the desire to create novel therapeutic agents. While the exact date of the first synthesis of an 8-substituted isoquinolinamine is not prominently documented in readily available historical records, its conceptualization can be understood within the context of the systematic exploration of aromatic chemistry in the late 19th and early 20th centuries. The functionalization of aromatic rings through nitration, followed by reduction to the corresponding amine, was a well-established strategy. It is highly probable that the first 8-aminoisoquinoline was synthesized via the nitration of isoquinoline and subsequent reduction of the resulting 8-nitroisoquinoline isomer.
Strategic Synthesis of the 8-Aminoisoquinoline Core: From Classical Methods to Modern Innovations
The synthesis of the 8-aminoisoquinoline core has evolved significantly over the years, with the development of more efficient and regioselective methods. The choice of synthetic route is often dictated by the desired substitution pattern on the isoquinoline ring.
The Classical Approach: Nitration and Reduction
The foundational method for introducing an amino group at the 8-position of the isoquinoline ring involves a two-step sequence of nitration followed by reduction. This approach, while conceptually straightforward, often presents challenges in terms of regioselectivity and the harsh reaction conditions required.
Conceptual Workflow for the Classical Synthesis of 8-Aminoisoquinoline
Caption: Classical synthesis of 8-aminoisoquinoline.
Detailed Experimental Protocol: Synthesis of 8-Nitroisoquinoline and its Reduction to 8-Aminoisoquinoline
Step 1: Nitration of Isoquinoline [4]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place isoquinoline. Cool the flask in an ice-salt bath.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the stirred isoquinoline, maintaining the temperature below 10 °C. The molar ratio of isoquinoline to nitric acid is typically 1:1.1.
-
Reaction: After the addition is complete, continue stirring at low temperature for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide or ammonium hydroxide until the solution is basic.
-
Isolation: The precipitated mixture of 5-nitroisoquinoline and 8-nitroisoquinoline is collected by filtration, washed with cold water, and dried.
-
Separation: The isomers can be separated by fractional crystallization or column chromatography. 8-nitroisoquinoline is typically less soluble in ethanol than the 5-nitro isomer.
Step 2: Reduction of 8-Nitroisoquinoline to 8-Aminoisoquinoline [5]
-
Reaction Setup: In a round-bottom flask, suspend 8-nitroisoquinoline in a mixture of ethanol and concentrated hydrochloric acid.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate portion-wise to the stirred suspension. An exothermic reaction will occur.
-
Reaction: After the addition is complete, heat the mixture at reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 8-aminoisoquinoline can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Nitrating Mixture: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the relatively electron-rich isoquinoline ring.
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of undesired byproducts.
-
Tin(II) Chloride: Tin(II) chloride in the presence of hydrochloric acid is a classical and effective reducing agent for converting aromatic nitro compounds to amines. The reaction proceeds through a series of single-electron transfers from the tin(II) species.
-
Alkaline Work-up: The addition of a strong base is necessary to neutralize the acidic reaction mixture and deprotonate the ammonium salt of the product, liberating the free 8-aminoisoquinoline for extraction into an organic solvent.
Building the Isoquinoline Core: Named Reactions for Substituted Analogs
While the nitration-reduction sequence is useful for the parent 8-aminoisoquinoline, the synthesis of more complex, substituted derivatives often requires the construction of the isoquinoline ring system with the amino or a precursor group already in place. Several powerful named reactions are employed for this purpose.
Key Named Reactions for Isoquinoline Synthesis
Caption: Key reactions for constructing the isoquinoline core.
-
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3] The resulting 3,4-dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. This method is particularly useful for preparing 1-substituted isoquinolines.
-
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[6] This method is widely used in the synthesis of isoquinoline alkaloids and their analogs.
-
Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and an aminoacetal.[3]
The Rise of 8-Substituted Isoquinolinamines in Drug Discovery
The 8-amino group in the isoquinoline scaffold has proven to be a valuable handle for medicinal chemists. It can act as a hydrogen bond donor and acceptor, participate in salt formation to improve solubility, and serve as a key anchoring point for the introduction of various side chains to modulate pharmacological activity.
Table 1: Examples of Biologically Active 8-Substituted Isoquinoline Derivatives
| Compound Class | Biological Activity | Key Structural Features |
| Anticancer Agents | Inhibition of kinases, topoisomerases | Aromatic or heteroaromatic substituents on the amino group or at other positions of the isoquinoline ring.[7] |
| Antimicrobial Agents | Disruption of microbial cell processes | Often possess chelating properties with metal ions. |
| Antiviral Agents | Inhibition of viral replication enzymes | Diverse side chains attached to the 8-amino group. |
| CNS Agents | Modulation of neurotransmitter receptors | Lipophilic substituents to facilitate blood-brain barrier penetration.[8] |
Mechanism of Action: A Multifaceted Approach
The biological activities of 8-substituted isoquinolinamines are diverse and depend on the specific substitution pattern. However, some general mechanisms of action have been proposed:
-
Enzyme Inhibition: Many 8-substituted isoquinolinamines act as inhibitors of key enzymes involved in disease progression, such as protein kinases in cancer or viral proteases in infectious diseases. The 8-amino group can form crucial hydrogen bonds within the active site of the enzyme.
-
DNA Intercalation: The planar aromatic system of the isoquinoline ring allows some derivatives to intercalate between the base pairs of DNA, leading to the inhibition of DNA replication and transcription.
-
Metal Chelation: The 8-amino group, in conjunction with the nitrogen atom at position 2, can chelate essential metal ions, disrupting their homeostasis in pathogenic organisms.
Illustrative Signaling Pathway: Kinase Inhibition by an 8-Substituted Isoquinolinamine
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Future Directions and Perspectives
The field of 8-substituted isoquinolinamines continues to be an active area of research. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, are enabling the rapid and efficient synthesis of novel analogs with diverse substitution patterns.[9] The development of computational models is also aiding in the rational design of more potent and selective inhibitors.
As our understanding of the molecular basis of diseases deepens, the 8-substituted isoquinolinamine scaffold will undoubtedly continue to serve as a valuable platform for the discovery of new and effective therapeutic agents. Its synthetic tractability and rich pharmacological potential ensure its enduring importance in the field of drug discovery.
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ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Retrieved from [Link]
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Introduction: The Strategic Importance of the Isoquinoline Scaffold
An In-depth Technical Guide to the Theoretical and Practical Chemistry of 8-Bromoisoquinolin-1-amine
Abstract: 8-Bromoisoquinolin-1-amine is a key heterocyclic building block in medicinal chemistry, offering a synthetically versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its theoretical properties, practical synthesis, and reactivity, aimed at researchers and professionals in drug discovery. We delve into state-of-the-art computational methods to predict its structural, electronic, and spectroscopic characteristics, providing a framework for understanding its chemical behavior. Furthermore, we outline established synthetic protocols and explore its application as a strategic intermediate in the synthesis of biologically active molecules. This document serves as a technical resource, blending theoretical insights with practical, field-proven methodologies.
The isoquinoline nucleus is a prominent pharmacophore found in a vast number of natural alkaloids and synthetic compounds with significant biological activity, including anesthetic, antihypertensive, and vasodilator properties.[1][2] The strategic functionalization of this scaffold is a cornerstone of modern medicinal chemistry. 8-Bromoisoquinolin-1-amine, in particular, emerges as a highly valuable intermediate. It possesses two distinct and orthogonally reactive sites: a nucleophilic primary amine at the C1 position and a bromine atom at the C8 position, which is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the systematic and divergent synthesis of compound libraries, making it an ideal starting point for structure-activity relationship (SAR) studies in drug development programs.[3]
Physicochemical and Computed Properties
While extensive experimental data for 8-Bromoisoquinolin-1-amine is not widely published, its core properties can be reliably predicted through computational analysis and comparison with its parent structure, 8-bromoisoquinoline. These properties are crucial for predicting its behavior in both reaction media and biological systems.
| Property | Value (Computed/Estimated) | Source/Method |
| Molecular Formula | C₉H₇BrN₂ | - |
| Molecular Weight | 223.07 g/mol | - |
| IUPAC Name | 8-bromoisoquinolin-1-amine | - |
| LogP (Octanol/Water) | ~2.5 - 3.0 | XLogP3 (Estimated) |
| Topological Polar Surface Area | ~38.9 Ų | Computed |
| Hydrogen Bond Donors | 1 (from -NH₂) | - |
| Hydrogen Bond Acceptors | 2 (from ring N and -NH₂) | - |
| Parent Compound M.W. | 208.05 g/mol (for 8-Bromoisoquinoline) | [4] |
Theoretical Framework: A Computational Deep Dive
To fully comprehend the reactivity and potential of 8-Bromoisoquinolin-1-amine, a robust theoretical analysis is indispensable. Density Functional Theory (DFT) provides a powerful toolkit for elucidating its electronic structure and predicting its chemical behavior with high accuracy.
Computational Methodology Workflow
The causality behind selecting a computational method lies in balancing predictive accuracy with computational expense. For a molecule of this size, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers an excellent compromise. The diffuse functions (++) are critical for accurately describing the lone pairs on the nitrogen and bromine atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in the bonded system.
Caption: Workflow for DFT-based theoretical analysis.
Protocol 1: Step-by-Step DFT Calculation
-
Structure Drawing: Draw the 2D structure of 8-Bromoisoquinolin-1-amine in a molecular editor and generate an initial 3D conformation.
-
Input File Generation: Using software like GaussView or Avogadro, create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Method Selection: Specify the calculation type as Opt Freq (Optimization and Frequency). Select the method B3LYP and the basis set 6-311++G(d,p).
-
Solvent Modeling (Optional): To simulate solution-phase behavior, include a solvent model like the Polarizable Continuum Model (PCM) with an appropriate solvent (e.g., DMSO, Chloroform).
-
Execution: Submit the calculation to a high-performance computing resource.
-
Analysis:
-
Optimization: Confirm the optimization has converged without errors.
-
Frequencies: Verify that the frequency calculation yields no imaginary frequencies, confirming the structure is a true energy minimum.
-
Visualization: Visualize the output files to analyze molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP) map.
-
Molecular Geometry and Electronic Structure
-
Optimized Geometry: A DFT optimization reveals a planar isoquinoline ring system. The exocyclic amine group will exhibit some pyramidalization. Key structural parameters to analyze include the C1-N bond length, which indicates the degree of conjugation of the amine's lone pair with the aromatic system, and the C8-Br bond length.
-
Frontier Molecular Orbitals (HOMO & LUMO): The distribution of the HOMO and LUMO is a powerful predictor of reactivity.
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be localized primarily on the electron-rich amine group and the π-system of the isoquinoline ring. This indicates these are the primary sites for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be distributed across the electron-deficient pyridine ring of the isoquinoline system, particularly at the carbon atoms ortho and para to the ring nitrogen. This highlights the sites susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
-
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution. Regions of negative potential (typically colored red) are expected around the ring nitrogen and the amine nitrogen, indicating their role as sites for protonation and electrophilic interaction. Regions of positive potential (blue) will be found near the amine hydrogens.
Simulated Spectroscopic Profiles
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, which is essential for structural verification.[5][6]
-
¹H and ¹³C NMR: The Gauge-Independent Atomic Orbital (GIAO) method can predict chemical shifts with remarkable accuracy.[7] The calculated spectrum for 8-Bromoisoquinolin-1-amine would predict distinct signals for each aromatic proton, with the bromine and amine groups inducing significant shifts compared to unsubstituted isoquinoline. These theoretical shifts serve as a benchmark for confirming the identity and purity of the synthesized compound.[8]
-
Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be correlated with experimental IR spectra. Key predicted peaks would include the N-H stretching vibrations of the primary amine (typically two bands around 3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=C/C=N ring stretching vibrations (1500-1650 cm⁻¹).
Synthesis and Chemical Reactivity
The theoretical insights directly inform the practical synthesis and derivatization strategies for 8-Bromoisoquinolin-1-amine.
Proposed Synthetic Pathway
While a direct, single-pot synthesis is not prominently described, a logical and robust pathway can be constructed from established methodologies for isoquinoline chemistry.[9][10] The most plausible route involves the initial synthesis of 8-bromoisoquinoline followed by nucleophilic amination.
Caption: Plausible synthetic route to the target compound.
Protocol 2: Synthesis of 8-Bromoisoquinoline
This protocol is adapted from general procedures for the bromination of isoquinolines.[11][12]
-
Reaction Setup: In a flask equipped with a dropping funnel and stirrer, cool concentrated sulfuric acid to below 0 °C in an ice-salt bath.
-
Addition of Isoquinoline: Slowly add isoquinoline to the cold sulfuric acid while maintaining the temperature below 5 °C.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) portion-wise over 1-2 hours, ensuring the temperature does not exceed 0 °C. The reaction is highly exothermic.
-
Reaction: Stir the mixture at low temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Basify the resulting solution to pH 8-9 with a cold, concentrated solution of sodium hydroxide.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 8-bromoisoquinoline.
Key Reactions and Derivatization
The dual functionality of 8-Bromoisoquinolin-1-amine makes it a powerful synthon.
-
Reactions at C8 (Bromo Group): The C-Br bond is the primary site for building molecular complexity via cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form C-C bonds, attaching new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines using a palladium catalyst and a suitable ligand to form C-N bonds, creating more complex amine derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes using a palladium/copper co-catalyst system to install alkynyl moieties.
-
-
Reactions at C1 (Amino Group): The primary amine is a versatile nucleophile.[13][14]
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides, which are common functional groups in drug molecules.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid (HONO) to form a diazonium salt, which can be subsequently displaced by a variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.[9]
-
Applications in Drug Discovery and Medicinal Chemistry
The 8-Bromoisoquinolin-1-amine scaffold serves as a foundational element for synthesizing compounds with a wide spectrum of potential therapeutic applications. The ability to independently modify the C1 and C8 positions allows for fine-tuning of physicochemical properties (like solubility and lipophilicity) and pharmacological profiles. Derivatives of the closely related quinoline and isoquinoline cores have demonstrated significant activity as anticancer, antimicrobial, and anti-inflammatory agents, underscoring the therapeutic potential of novel structures derived from this intermediate.[7][15][16]
Conclusion and Future Outlook
8-Bromoisoquinolin-1-amine represents a confluence of theoretical interest and practical utility. Computational studies provide a predictive roadmap for its reactivity, guiding synthetic chemists in the efficient construction of novel molecular architectures. Its strategic importance lies in its capacity as a versatile building block, enabling rapid access to diverse chemical matter for biological screening. Future research will likely focus on leveraging this scaffold to develop next-generation kinase inhibitors, DNA-intercalating agents, and other targeted therapies, further cementing the role of substituted isoquinolines in the landscape of modern drug discovery.
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The Enigmatic Potential of 8-Bromoisoquinolin-1-amine: A Technical Guide for Preclinical Investigation
Foreword: Unveiling a Candidate from a Privileged Scaffold
In the landscape of medicinal chemistry, the isoquinoline core stands as a "privileged structure," a foundational scaffold for a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its rigid, bicyclic aromatic system provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic introduction of substituents, such as halogens and amines, can dramatically modulate the biological profile of the parent molecule. This guide delves into the untapped potential of a specific, yet under-explored derivative: 8-Bromoisoquinolin-1-amine .
While direct, extensive research on 8-Bromoisoquinolin-1-amine is nascent, a wealth of data on structurally related analogues provides a compelling rationale for its investigation. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a structured, experience-driven approach to exploring the biological activities of this promising compound. We will dissect the known bioactivities of related isoquinoline and quinoline derivatives to postulate the most probable therapeutic avenues for 8-Bromoisoquinolin-1-amine and provide detailed, self-validating experimental protocols to rigorously test these hypotheses.
The Chemical Context: Why 8-Bromoisoquinolin-1-amine?
The structure of 8-Bromoisoquinolin-1-amine combines two key features that are hallmarks of bioactive molecules: the isoquinoline backbone and specific functionalization at the 1 and 8 positions.
-
The Isoquinolin-1-amine Moiety: The amine group at the 1-position is a critical feature. It can act as a hydrogen bond donor and acceptor, and a key point for chemical modification, such as in the formation of amides or participation in coupling reactions.[3] This functionality is frequently exploited in the synthesis of kinase inhibitors, which are crucial in developing targeted therapies for diseases like cancer.[3]
-
The 8-Bromo Substituent: The bromine atom at the 8-position significantly alters the electronic and steric properties of the molecule. Halogen bonding is an increasingly recognized non-covalent interaction in drug-receptor binding. Furthermore, the bromine can serve as a handle for further synthetic modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries.[3] Studies on brominated quinoline derivatives have demonstrated potent anticancer effects, suggesting that the bromo-substitution on the isoquinoline core could confer significant cytotoxic and apoptotic potential.
Given this structural composition, 8-Bromoisoquinolin-1-amine emerges as a prime candidate for investigation, particularly in the realms of oncology and infectious diseases.
Postulated Biological Activities and Mechanistic Pathways
Based on extensive research into the broader class of isoquinoline and quinoline derivatives, we can hypothesize several key biological activities for 8-Bromoisoquinolin-1-amine.
Anticancer Activity
The most prominent potential for 8-Bromoisoquinolin-1-amine lies in its application as an anticancer agent. Numerous studies have highlighted the antiproliferative effects of related compounds.
-
Evidence from Analogues: A series of novel isoquinolinamine compounds have demonstrated antiproliferative activity in acute lymphoblastic leukemia cells.[4] Furthermore, various isoquinoline derivatives have shown promise as anticancer agents through diverse mechanisms, including the targeting of signaling pathways like PI3K/Akt/mTOR and the induction of apoptosis.[5] Brominated quinolines have also been shown to possess strong antiproliferative activity against various tumor cell lines and may act as topoisomerase inhibitors.
-
Hypothesized Mechanism of Action: We postulate that 8-Bromoisoquinolin-1-amine could exert its anticancer effects through one or more of the following mechanisms:
-
Kinase Inhibition: The isoquinolin-1-amine scaffold is a known pharmacophore for kinase inhibitors.[3] The compound could potentially target key kinases involved in cancer cell proliferation and survival, such as those in the MAPK or PI3K/AKT signaling pathways.
-
Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death. 8-Bromoisoquinolin-1-amine may induce apoptosis by activating caspase cascades or by modulating the expression of pro- and anti-apoptotic proteins.
-
DNA Intercalation or Topoisomerase Inhibition: The planar aromatic structure of the isoquinoline ring suggests a potential for DNA intercalation, similar to some known quinoline-based anticancer drugs.[2] Alternatively, it could inhibit topoisomerase enzymes, leading to DNA damage and cell death.
-
Caption: Postulated inhibition of MAPK and PI3K/AKT pathways by 8-Bromoisoquinolin-1-amine.
Antimicrobial Activity
The isoquinoline scaffold is also present in numerous natural and synthetic compounds with antimicrobial properties.[2][6]
-
Evidence from Analogues: Various isoquinoline derivatives have demonstrated antibacterial and antifungal activity.[6] The mechanism of action for such compounds can be diverse, including the inhibition of essential bacterial enzymes.
-
Hypothesized Mechanism of Action: 8-Bromoisoquinolin-1-amine could exhibit antimicrobial effects by:
-
Inhibition of Bacterial Enzymes: It may target essential enzymes in bacterial metabolic pathways, such as DNA gyrase or dihydrofolate reductase.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the bromo-substituted aromatic ring could facilitate its insertion into the bacterial cell membrane, leading to its disruption.
-
A Roadmap for Investigation: Experimental Workflows and Protocols
A systematic and rigorous experimental approach is paramount to elucidating the biological activity of 8-Bromoisoquinolin-1-amine. The following workflows and protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic studies.
General Experimental Workflow
Caption: A phased approach to investigating the biological activity of 8-Bromoisoquinolin-1-amine.
Detailed Experimental Protocols
Objective: To assess the cytotoxic effect of 8-Bromoisoquinolin-1-amine on a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
8-Bromoisoquinolin-1-amine (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 8-Bromoisoquinolin-1-amine in complete medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 8-Bromoisoquinolin-1-amine against selected bacterial strains.
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
8-Bromoisoquinolin-1-amine (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of 8-Bromoisoquinolin-1-amine in CAMHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a control series with a known antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Data Presentation and Interpretation
Quantitative data from the screening assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values of 8-Bromoisoquinolin-1-amine against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Carcinoma | 8.9 |
| A549 | Lung Carcinoma | 12.5 |
| HEK293 | Normal Kidney (Control) | > 50 |
Interpretation: The hypothetical data in Table 1 would suggest that 8-Bromoisoquinolin-1-amine exhibits selective cytotoxicity against cancer cell lines compared to a non-cancerous cell line, warranting further investigation into its mechanism of action.
Synthesis of 8-Bromoisoquinolin-1-amine
While various methods for the synthesis of bromoisoquinolines have been described, a common approach involves the bromination of isoquinoline followed by subsequent functional group manipulations.[7][8][9] The synthesis of 8-bromoisoquinoline can be achieved through methods such as the Pomeranz-Fritsch reaction or through direct bromination of the isoquinoline core, although the latter can lead to mixtures of products.[7][8][9] Subsequent introduction of the amine group at the 1-position can be accomplished through various amination reactions. The purity and identity of the synthesized compound should be rigorously confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.
Conclusion and Future Directions
8-Bromoisoquinolin-1-amine represents a compelling, yet underexplored, molecule with significant potential as a therapeutic agent, particularly in oncology. The strategic combination of the privileged isoquinoline scaffold, a reactive amine group at the 1-position, and a bromine substituent at the 8-position provides a strong rationale for its investigation.
This guide has outlined a logical and technically sound framework for the initial exploration of this compound. The proposed workflows and protocols are designed to efficiently screen for biological activity and delve into the underlying mechanisms of action. Positive results from these initial studies would pave the way for more advanced preclinical development, including lead optimization, in vivo efficacy studies, and toxicological assessments. The journey to unlocking the full therapeutic potential of 8-Bromoisoquinolin-1-amine begins with the rigorous and systematic application of the principles and methodologies detailed herein.
References
-
Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells - PMC - NIH. Available at: [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Available at: [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. Available at: [Link]
-
Natural and synthetic isoquinoline derivatives with antimicrobial activity - ResearchGate. Available at: [Link]
-
Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF - ResearchGate. Available at: [Link]
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
- WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents.
-
(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. Available at: [Link]
-
The Chemistry Behind 7-Bromoisoquinolin-1-amine: Applications and Sourcing. Available at: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 9. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Reactivity of the C8-Bromine Atom in 8-Bromoisoquinolin-1-amine
Executive Summary
The 8-aminoisoquinoline scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The strategic functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. 8-Bromoisoquinolin-1-amine serves as a key building block, with the bromine atom at the C8 position acting as a versatile synthetic handle. This guide provides an in-depth analysis of the reactivity of this C8-bromine atom, focusing on its utility in modern palladium-catalyzed cross-coupling reactions. By synthesizing established mechanistic principles with field-proven protocols from analogous heterocyclic systems, this document offers researchers and drug development professionals a predictive framework and practical methodologies for the strategic elaboration of this important scaffold.
Introduction: The Strategic Importance of 8-Bromoisoquinolin-1-amine
In the landscape of drug discovery, nitrogen-containing heterocycles are of foundational importance. Among them, the isoquinoline core is a recurring feature in numerous pharmaceuticals and natural products. The specific substitution pattern of 8-Bromoisoquinolin-1-amine presents a unique synthetic challenge and opportunity. The C1-amino group significantly modulates the electronic properties of the entire ring system, while the C8-bromine provides a well-defined point for diversification. Understanding and controlling the reactivity of this C8-Br bond is crucial for leveraging this molecule's full potential in creating libraries of novel compounds for biological screening. This guide will dissect the key transformations possible at this position, with an emphasis on the causality behind experimental design to ensure reproducible and high-yielding outcomes.
Electronic Properties and Reactivity Analysis
The reactivity of the C8-Br bond in 8-Bromoisoquinolin-1-amine is governed by a delicate interplay of competing electronic effects.
-
Activating/Directing Effects: The C1-amino group is a strong electron-donating group (EDG) through resonance. This increases the electron density of the entire aromatic system, which would typically be expected to slow down the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions compared to an unsubstituted aryl bromide.
-
Deactivating Effects: The isoquinoline ring nitrogen is electron-withdrawing by induction, which partially counteracts the effect of the amino group.
-
Potential for Catalyst Inhibition: The primary amine at C1 and the isoquinoline nitrogen are both Lewis basic sites that can coordinate to the palladium catalyst. This can be a double-edged sword: while coordination can sometimes facilitate a reaction through a directing group effect, it can also lead to the formation of stable, off-cycle catalyst complexes, thereby inhibiting turnover.[1] The development of a successful cross-coupling method on this substrate hinges on selecting ligands that promote the desired catalytic cycle while minimizing catalyst sequestration.
Theoretical studies on substituted aryl halides suggest that electron-withdrawing groups generally favor amination reactions, while electron-donating groups are less favorable.[2] However, the presence of an ortho-amino group can introduce complexities, including potential hydrogen bonding interactions or directed metalation, that can alter expected reactivity patterns.[3]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Field-Proven Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for coupling aryl bromides, including unprotected ortho-bromoanilines. [3]
-
Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 8-Bromoisoquinolin-1-amine (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (1-2 mol %), and a suitable phosphine ligand, like SPhos or XPhos (2-4 mol %).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water (e.g., 5:1 v/v) or dioxane/water. The reaction concentration is generally maintained at 0.1-0.2 M.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 8-substituted isoquinolin-1-amine.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good-Excellent |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane/H₂O | 90 | Good-Excellent |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 85 | Moderate-Good |
| Methylboronic acid | PdCl₂(dppf) | K₃PO₄ | THF/H₂O | 70 | Moderate |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds. [4]Applying this reaction to the C8-Br position allows for the synthesis of diaminoisoquinoline derivatives, which are challenging to prepare via classical methods.
Mechanistic Considerations & Experimental Choices
The catalytic cycle is similar to the Suzuki coupling but involves the coordination of the incoming amine nucleophile to the palladium(II) intermediate. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This complex then undergoes reductive elimination to form the C-N bond. [5] Causality Behind Experimental Choices:
-
Ligand Selection: The existing C1-amino group can act as a competitive ligand for the palladium center. Therefore, a strongly coordinating, bulky, electron-rich ligand (e.g., Josiphos-type ligands, BrettPhos) is essential. These ligands form stable, monoligated Pd(0) species that are highly active for oxidative addition and resist displacement by the substrate's amino group.
-
Base Selection: A strong base like sodium tert-butoxide is necessary to deprotonate the amine coupling partner, but it must be used judiciously to avoid side reactions with other functional groups. Weaker bases like carbonates are generally ineffective.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 8-Bromoisoquinolin-1-amine for the Synthesis of Novel Biaryl Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Importance of the Isoquinolin-1-amine Scaffold
The 1-aminoisoquinoline framework is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal building block for designing molecules that interact with biological targets such as kinases, GPCRs, and enzymes. The introduction of an aryl or heteroaryl group at the 8-position via carbon-carbon bond formation unlocks access to a vast chemical space of novel, three-dimensional structures with significant therapeutic potential.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forging such C(sp²)–C(sp²) bonds.[1][2] Its widespread adoption is due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse library of boronic acids and their derivatives.[1] This guide provides a comprehensive overview, a field-tested protocol, and optimization strategies for the successful Suzuki-Miyaura coupling of 8-bromoisoquinolin-1-amine, a key intermediate for synthesizing libraries of pharmacologically active compounds.[1]
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction
The reaction proceeds through a catalytic cycle involving a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this mechanism is critical for rational troubleshooting and optimization. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by ligands (L), inserts into the carbon-bromine bond of 8-bromoisoquinolin-1-amine. This is often the rate-determining step and results in a square planar Pd(II) complex.[4]
-
Transmetalation: This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. This process requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the Pd(II) center, displacing the halide.[5][6]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][5]
Caption: Figure 1: The Palladium Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust and reliable method for the Suzuki-Miyaura coupling of 8-bromoisoquinolin-1-amine with a generic arylboronic acid. It is designed to be a self-validating system, providing a high probability of success for initial screening.
Materials & Equipment:
-
Substrates: 8-Bromoisoquinolin-1-amine (1.0 equiv), Arylboronic acid (1.2–1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (2–5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv), finely ground
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio), degassed
-
Equipment: Schlenk tube or microwave vial, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), TLC plates, standard glassware for workup, silica gel for chromatography.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-bromoisoquinolin-1-amine (e.g., 0.25 mmol, 1.0 equiv), the arylboronic acid (0.375 mmol, 1.5 equiv), the base (e.g., K₂CO₃, 0.75 mmol, 3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.0075 mmol, 3 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Note: The Pd(0) active species is sensitive to oxygen and can be oxidized to inactive palladium black, which halts the catalytic cycle.[3] Maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 2.5 mL of a 4:1 dioxane/water mixture) via syringe.
-
Causality Note: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) is another crucial step to remove dissolved oxygen. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[3]
-
-
Reaction Execution: Place the sealed tube in a preheated oil bath or heating block (typically 80–110 °C). Stir the reaction vigorously.
-
Causality Note: Heating is required to overcome the activation energy of the oxidative addition step. Vigorous stirring is important, especially in biphasic systems, to ensure adequate mixing and mass transfer between the organic and aqueous phases.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 8-bromoisoquinolin-1-amine starting material is consumed (typically 2–16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/methanol).[7]
Optimization & Troubleshooting
Achieving optimal yields requires fine-tuning of the reaction parameters. The presence of the free amine in the substrate can sometimes lead to catalyst inhibition. The following table summarizes key variables and strategies to overcome common challenges.
| Parameter | Standard Condition | Alternative Options & Rationale | Common Issues | Troubleshooting Strategy |
| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ / Pd(OAc)₂: Precursors that form Pd(0) in situ.[6] PEPPSI™-type catalysts: Often effective for heteroaromatic substrates. | Low/No Conversion | Increase catalyst loading (up to 10 mol%). Switch to a different palladium source. |
| Ligand | dppf (from catalyst) | Buchwald Ligands (SPhos, XPhos): Bulky, electron-rich phosphines that accelerate oxidative addition and reductive elimination.[8] N-Heterocyclic Carbenes (NHCs): Form very stable Pd complexes, resistant to degradation.[6][8] | Low Yield | If using a Pd precursor like Pd₂(dba)₃, add a ligand (Pd:Ligand ratio of 1:2 to 1:4). SPhos is an excellent first choice for challenging substrates. |
| Base | K₂CO₃ / Cs₂CO₃ | K₃PO₄: A strong base often used in challenging couplings. KF: A milder fluoride base that can be effective and minimize side reactions with base-sensitive groups.[6] | Incomplete Reaction | Switch to a stronger base like K₃PO₄. Ensure the base is finely powdered for maximum surface area. |
| Solvent | Dioxane/H₂O | Toluene/H₂O, THF/H₂O: Common alternatives. DMF, DMAc (anhydrous): Can be effective, especially with certain bases like K₃PO₄, but may require higher temperatures.[3] | Side Products | Try anhydrous conditions with a base like CsF or K₃PO₄. If protodeboronation is suspected, switch to a more stable boronic ester. |
| Boron Source | Boronic Acid | Pinacol Boronate Esters: More stable to protodeboronation than boronic acids.[3] Potassium Trifluoroborates (R-BF₃K): Highly stable, crystalline solids that slowly release the boronic acid under reaction conditions.[9] | Protodeboronation | Replace the boronic acid with its corresponding pinacol ester or trifluoroborate salt. |
General Experimental Workflow
The entire process, from initial setup to final product, can be visualized as a systematic workflow.
Caption: Figure 2: General Workflow for Suzuki-Miyaura Coupling.
Conclusion
The Suzuki-Miyaura coupling of 8-bromoisoquinolin-1-amine is a highly effective strategy for the synthesis of diverse molecular architectures relevant to drug discovery. By understanding the underlying catalytic mechanism and systematically applying the protocols and optimization strategies outlined in this guide, researchers can confidently and efficiently access novel 8-arylated isoquinolin-1-amine derivatives. The key to success lies in the careful selection of catalyst, ligand, base, and solvent, coupled with rigorous adherence to inert atmosphere techniques.
References
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health URL: [Link]
-
Title: The Suzuki Reaction Source: Myers Group, Harvard University URL: [Link]
-
Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: National Institutes of Health URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromoisoquinolin-1-amine
Introduction: The Strategic Importance of N-Arylisoquinolin-1-amines
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and photophysical properties. Specifically, N-substituted isoquinolin-1-amines are key intermediates in the synthesis of pharmaceuticals and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This guide provides a detailed technical overview and practical protocols for the successful application of the Buchwald-Hartwig amination to a challenging heterocyclic substrate, 8-Bromoisoquinolin-1-amine.
Core Principles of the Buchwald-Hartwig Amination: A Mechanistic Overview
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[1][3] The catalytic cycle is generally understood to proceed through a sequence of elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4]
A generic catalytic cycle for the Buchwald-Hartwig amination is depicted below:
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
Understanding these fundamental steps is crucial for rationalizing the choice of reaction components and for troubleshooting suboptimal results.
Key Reaction Components: A Guide to Rational Selection
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For a substrate such as 8-Bromoisoquinolin-1-amine, which contains a potentially coordinating nitrogen atom within the isoquinoline ring system, careful consideration of these components is paramount to avoid catalyst inhibition and achieve high yields.
| Component | Role and Rationale for Selection |
| Palladium Precatalyst | The active catalyst is a Pd(0) species, which can be generated in situ from a more stable Pd(II) precatalyst or by using a pre-formed Pd(0) source.[3] Commonly used precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycles (e.g., G3 or G4 precatalysts). For challenging substrates, pre-formed catalysts often offer better reproducibility and activity. |
| Ligand | The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often employed. Ligands like XPhos, RuPhos, and BrettPhos have demonstrated broad utility.[4] Bidentate ligands such as Xantphos can also be effective, particularly in controlling selectivity and preventing catalyst decomposition.[5] |
| Base | The base is required to deprotonate the amine, forming the more nucleophilic amide which then coordinates to the palladium center.[3][6] Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be employed, often requiring higher reaction temperatures.[4] |
| Solvent | The solvent must be inert to the reaction conditions and capable of solubilizing the reactants and catalyst system. Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene, dioxane, and THF are commonly used. The choice of solvent can influence reaction rates and catalyst stability.[7] |
Experimental Protocol: Buchwald-Hartwig Amination of 8-Bromoisoquinolin-1-amine with a Primary Amine
This protocol provides a general procedure for the coupling of 8-Bromoisoquinolin-1-amine with a representative primary amine. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for different amine coupling partners.
Materials and Reagents:
-
8-Bromoisoquinolin-1-amine
-
Primary amine (e.g., aniline, benzylamine)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block or oil bath
Experimental Workflow:
Caption: A step-by-step workflow for the Buchwald-Hartwig amination of 8-Bromoisoquinolin-1-amine.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 8-Bromoisoquinolin-1-amine (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 1.2-6 mol%), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equiv.) to an oven-dried Schlenk tube or screw-cap vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the reaction vessel and, if not in a glovebox, evacuate and backfill with inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M) via syringe. Then, add the primary amine (1.1-1.5 equiv.) via syringe. If the amine is a solid, it can be added in the first step or dissolved in a small amount of the reaction solvent and added as a solution.
-
Reaction: Place the reaction vessel in a preheated heating block or oil bath at a temperature ranging from 80-120 °C. Stir the reaction mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-8-aminoisoquinolin-1-amine.
Typical Reaction Parameters and Considerations
The following table summarizes typical starting conditions and important considerations for the Buchwald-Hartwig amination of 8-Bromoisoquinolin-1-amine.
| Parameter | Typical Range/Value | Considerations and Rationale |
| Substrate Ratio | 1.0 : 1.1-1.5 (Aryl Bromide : Amine) | A slight excess of the amine is often used to ensure complete consumption of the more valuable aryl bromide. |
| Catalyst Loading | 1-5 mol % | Higher catalyst loadings may be required for less reactive amines or to achieve faster reaction times. |
| Ligand-to-Metal Ratio | 1.2:1 to 2:1 | An excess of the ligand can sometimes be beneficial, particularly when generating the active catalyst in situ. |
| Base | NaOtBu (1.2-2.0 equiv.) | A strong base is generally required. The amount should be sufficient to deprotonate the amine and neutralize the HBr formed. |
| Solvent | Toluene, Dioxane, THF | The choice of solvent can impact solubility and reaction rate. Toluene is a common starting point. |
| Temperature | 80-120 °C | Higher temperatures are often necessary for less reactive substrates but can lead to side reactions. |
| Reaction Time | 4-24 hours | Reaction time will vary depending on the reactivity of the coupling partners and the reaction conditions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poorly soluble reagents- Inappropriate ligand or base | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Use freshly distilled, anhydrous, and degassed solvents.- Screen alternative solvents or increase the reaction temperature.- Screen a panel of bulky phosphine ligands (e.g., RuPhos, BrettPhos) and different bases (e.g., K₃PO₄, Cs₂CO₃). |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Catalyst decomposition- Presence of water | - Increase ligand-to-metal ratio.- Ensure strictly anhydrous conditions. |
| Difficulty in Product Isolation/Purification | - Product is highly polar- Product co-elutes with starting materials or byproducts | - Use a more polar eluent system for column chromatography.- Consider derivatization of the product to aid in separation. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-arylisoquinolin-1-amines from 8-Bromoisoquinolin-1-amine. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental techniques, researchers can successfully employ this methodology to access a wide range of novel compounds for applications in drug discovery and materials science. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this powerful C-N bond-forming reaction.
References
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Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 18, 2026, from [Link]
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Pilgrim, B. S., et al. (2017). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 15(48), 10135-10164. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 18, 2026, from [Link]
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Daugulis, O., et al. (2007). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 40(12), 1211-1224. Available at: [Link]
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Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available at: [Link]
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MDPI. (2021). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 26(11), 3326. Available at: [Link]
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Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved January 18, 2026, from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381. Available at: [Link]
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ResearchGate. (n.d.). Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines. Retrieved January 18, 2026, from [Link]
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ChemistryViews. (2025). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28169-28173. Available at: [Link]
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ResearchGate. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds. Retrieved January 18, 2026, from [Link]
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Encyclopedia.pub. (2022). Trends in Cu-Catalyzed Ar-Xs Transformations with Amines. Retrieved January 18, 2026, from [Link]
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ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 343-348. Available at: [Link]
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UCL Discovery. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved January 18, 2026, from [Link]
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RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 8-Bromoisoquinolin-1-amine
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition
The isoquinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in molecules with significant biological activity.[1][2] This bicyclic aromatic system provides a rigid framework that can effectively position key pharmacophoric features within the ATP-binding pocket of protein kinases.[1] Dysregulation of protein kinase signaling is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention.[3][4] Isoquinoline-based compounds have been successfully developed as inhibitors for a range of kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Janus kinase (JNK), and human epidermal growth factor receptor 2 (HER2).[5][6][7]
8-Bromoisoquinolin-1-amine serves as a highly versatile and strategic starting material for the synthesis of diverse libraries of potential kinase inhibitors. The bromine atom at the C-8 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents.[8] Concurrently, the primary amine at the C-1 position offers a crucial interaction point, often acting as a hydrogen bond donor to the hinge region of the kinase active site, mimicking the adenine portion of ATP.[9] This dual functionality allows for a systematic exploration of the structure-activity relationship (SAR), fine-tuning the potency, selectivity, and pharmacokinetic properties of the synthesized inhibitors.[2][10]
This guide provides a detailed technical overview and field-proven protocols for the derivatization of 8-bromoisoquinolin-1-amine into novel kinase inhibitor candidates, focusing on two of the most powerful and versatile cross-coupling methodologies in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Strategic Derivatization of 8-Bromoisoquinolin-1-amine
The core strategy revolves around the selective functionalization of the C-8 position via palladium-catalyzed cross-coupling reactions. The choice of coupling partner is critical and should be guided by the target kinase and any available structural biology data. The general workflow is depicted below.
Caption: Synthetic workflow for kinase inhibitor synthesis from 8-Bromoisoquinolin-1-amine.
Part 1: Synthesis of 8-Aryl/Heteroaryl-isoquinolin-1-amines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of carbon-carbon bonds.[11][12][13] In this context, it enables the linkage of various aryl and heteroaryl moieties to the C-8 position of the isoquinoline core. This is particularly advantageous for probing interactions with the solvent-exposed regions of the ATP-binding site and for modulating the physicochemical properties of the inhibitor.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. We use a stable palladium(II) precatalyst like Pd(dppf)Cl₂·CH₂Cl₂, which is reduced in situ to Pd(0). The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is bulky and electron-rich, which promotes the oxidative addition of the aryl bromide and stabilizes the catalytic intermediates.
-
Base: A base, such as potassium carbonate (K₂CO₃), is essential for the transmetalation step.[12] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly employed. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 8-bromoisoquinolin-1-amine (1.0 mmol, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 8-aryl/heteroaryl-isoquinolin-1-amine.
Illustrative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 8-Phenylisoquinolin-1-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)isoquinolin-1-amine | 82 |
| 3 | Pyridin-3-ylboronic acid | 8-(Pyridin-3-yl)isoquinolin-1-amine | 75 |
| 4 | Thiophen-2-ylboronic acid | 8-(Thiophen-2-yl)isoquinolin-1-amine | 78 |
Note: Yields are representative and may vary depending on the specific boronic acid and reaction conditions.
Part 2: Synthesis of 8-(Arylamino)-isoquinolin-1-amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15][16][17] This methodology allows for the introduction of a diverse range of primary and secondary amines at the C-8 position, providing a direct route to compounds with a flexible linker to a secondary pharmacophore. This can be critical for accessing different regions of the kinase active site.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a specialized phosphine ligand is typically used. Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) is a bidentate ligand with a large natural bite angle, which facilitates the crucial reductive elimination step to form the C-N bond.[14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine coupling partner, forming the active nucleophile in the catalytic cycle. Weaker bases are generally less effective for this transformation.[17]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are essential to prevent quenching of the strong base and to maintain the activity of the catalyst.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 8-bromoisoquinolin-1-amine (1.0 mmol, 1.0 eq), the desired aryl amine (1.2 mmol, 1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq) to a Schlenk flask.
-
Inert Atmosphere: Securely seal the flask, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 8-(arylamino)isoquinolin-1-amine derivative.
Illustrative Data for Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylisoquinolin-1,8-diamine | 78 |
| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)isoquinolin-1,8-diamine | 75 |
| 3 | Morpholine | 8-(Morpholino)isoquinolin-1-amine | 80 |
| 4 | Benzylamine | N-Benzylisoquinolin-1,8-diamine | 72 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Targeted Signaling Pathways and Mechanism of Action
Many kinase inhibitors derived from isoquinoline scaffolds target key signaling pathways implicated in cancer cell proliferation and survival.[2][4] A frequently dysregulated pathway is the RAS-RAF-MEK-ERK (MAPK) pathway. By inhibiting one of the kinases in this cascade, the downstream signaling that leads to cell growth and division can be blocked.
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.
The synthesized 8-substituted isoquinolin-1-amine derivatives can be screened in biochemical and cell-based assays to determine their inhibitory potency (e.g., IC₅₀ values) against a panel of kinases and their anti-proliferative effects on relevant cancer cell lines.
Conclusion and Future Directions
8-Bromoisoquinolin-1-amine is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and efficient methods for creating diverse libraries of compounds by modifying the C-8 position. This strategic approach allows for a thorough investigation of the structure-activity relationship, leading to the identification of potent and selective kinase inhibitors. Future work could involve further modification of the C-1 amino group or the isoquinoline ring itself to optimize the pharmacological properties of lead compounds.
References
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- Feizbakhsh, O., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(15), 4987.
- International Journal of Pharmaceutical Sciences. (2024).
- MDPI. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- Adam, J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1235-1239.
- RSC Medicinal Chemistry. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
- MDPI. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
- Ray, P. C., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101.
- Asano, Y., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). Bioorganic & Medicinal Chemistry, 16(8), 4715-4732.
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The Strategic Utility of 8-Bromoisoquinolin-1-amine in Pharmaceutical Synthesis
Introduction: Unlocking Complex Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the isoquinoline core represents a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved pharmaceuticals. Within this class, 8-bromoisoquinolin-1-amine emerges as a highly versatile and strategic intermediate. Its unique arrangement of a nucleophilic primary amine at the C1-position and a synthetically versatile bromine atom at the C8-position provides chemists with two orthogonal handles for molecular elaboration. This guide provides an in-depth exploration of the applications and detailed protocols for utilizing 8-bromoisoquinolin-1-amine, with a particular focus on its role in the synthesis of kinase inhibitors, a cornerstone of targeted cancer therapy.
The strategic placement of the bromine atom allows for the introduction of diverse aryl, heteroaryl, and alkyl groups through palladium-catalyzed cross-coupling reactions, while the primary amine is a key pharmacophoric feature and a reactive site for amide bond formation, urea synthesis, or further C-N bond-forming reactions. This dual functionality is paramount in the construction of complex molecular architectures required to achieve high potency and selectivity against specific kinase targets.[1][2][3]
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use and to ensuring laboratory safety.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | [4] |
| Molecular Weight | 223.08 g/mol | [4] |
| Monoisotopic Mass | 221.97926 Da | [4] |
| Predicted XlogP | 2.4 | [4] |
| Appearance | Expected to be a solid | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | General Lab Practice |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
Synthesis of 8-Bromoisoquinolin-1-amine: A Proposed Route
A direct, peer-reviewed synthesis for 8-bromoisoquinolin-1-amine is not prominently described in the available literature. However, a plausible and logical synthetic route can be designed based on well-established transformations of the isoquinoline core. One of the most direct approaches involves the bromination of the parent isoquinolin-1-amine. Alternatively, a route starting from isoquinoline via bromination followed by amination could be envisioned. A common method for the bromination of isoquinolines involves electrophilic substitution using agents like N-bromosuccinimide (NBS) in the presence of a strong acid.[6][7]
Proposed Synthesis Workflow:
Caption: Proposed synthetic route to 8-bromoisoquinolin-1-amine.
Protocol: Synthesis of 8-Bromoisoquinolin-1-amine (Proposed)
This protocol is adapted from general procedures for the bromination of isoquinoline derivatives and should be optimized for this specific substrate.[6][7]
-
To a stirred solution of concentrated sulfuric acid, cool to -25 °C using a dry ice/acetone bath.
-
Slowly add isoquinolin-1-amine (1.0 equivalent) while maintaining the internal temperature below -20 °C.
-
Once the addition is complete and a homogenous solution is formed, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, ensuring the temperature remains between -25 °C and -20 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, keeping the temperature below 20 °C.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 8-bromoisoquinolin-1-amine.
Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 8-bromoisoquinolin-1-amine is realized in its application in palladium-catalyzed cross-coupling reactions. The bromine atom at the C8 position serves as an excellent handle for both Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[8][9] These transformations are fundamental in modern drug discovery for rapidly building molecular complexity and exploring structure-activity relationships (SAR).[10]
Caption: Major synthetic pathways utilizing 8-bromoisoquinolin-1-amine.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[8] This is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
General Protocol for Suzuki-Miyaura Coupling:
This protocol is a general guideline and may require optimization for specific substrates.[11][12][13]
-
In a reaction vessel (e.g., a Schlenk flask or microwave vial), combine 8-bromoisoquinolin-1-amine (1.0 eq.), the desired aryl- or heteroarylboronic acid or ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) and a suitable phosphine ligand (e.g., PPh₃, SPhos, XPhos, 2-6 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DME/H₂O in a 3:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Illustrative Data for Suzuki-Miyaura Reactions (Hypothetical):
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | DME/H₂O | 100 | 16 | 78 |
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[9][14] This reaction is invaluable for accessing diarylamines and N-aryl heterocycles, which are also prevalent in kinase inhibitor structures.
General Protocol for Buchwald-Hartwig Amination:
This protocol is a general guideline and should be optimized for specific coupling partners.[15][16]
-
To an oven-dried reaction vessel, add 8-bromoisoquinolin-1-amine (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.2-1.5 eq.).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the amine coupling partner (1.1-1.3 eq.) and an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding water or a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-arylated product.
Illustrative Data for Buchwald-Hartwig Reactions (Hypothetical):
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | 18 | 88 |
| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 95 |
| 4-Fluoroaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | 82 |
Conclusion
8-Bromoisoquinolin-1-amine stands as a testament to the power of strategic functionalization in organic synthesis. Its capacity for selective, high-yielding transformations via modern cross-coupling chemistry makes it an indispensable tool for researchers in drug discovery. The protocols and insights provided herein are intended to empower scientists to leverage this versatile intermediate in the rapid construction of novel and complex molecular entities, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapeutics. The robust and predictable reactivity of this scaffold ensures its continued importance in the ever-evolving field of pharmaceutical research.
References
- Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
- Suzuki Coupling: Mechanism & Examples. NROChemistry. (Accessed Jan 18, 2026).
- Supplementary Information - The Royal Society of Chemistry. (Accessed Jan 18, 2026).
- Buchwald–Hartwig amination. Wikipedia. (Accessed Jan 18, 2026).
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem. (Accessed Jan 18, 2026).
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021).
- 8-bromoisoquinolin-1-amine (C9H7BrN2). PubChemLite. (Accessed Jan 18, 2026).
- Method of preparing 5- or 8-bromoisoquinoline derivatives.
- Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. (Accessed Jan 18, 2026).
- 8-Bromoquinoline | C9H6BrN | CID 140109. PubChem. (Accessed Jan 18, 2026).
- 8-Bromo-3-methoxy-isoquinolin-1-amine | C10H9BrN2O | CID 167009235. PubChem. (Accessed Jan 18, 2026).
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (Accessed Jan 18, 2026).
- 8-Bromoquinoline synthesis. ChemicalBook. (Accessed Jan 18, 2026).
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. (Accessed Jan 18, 2026).
- 8-Bromoisoquinoline | C9H6BrN | CID 9859134. PubChem. (Accessed Jan 18, 2026).
- Heterocyclic amides as kinase inhibitors.
- Inhibiteurs de la proteine kinase.
- Compositions useful as inhibitors of protein kinases.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).
- The Suzuki Reaction. Chem 115 Myers. (Accessed Jan 18, 2026).
- Suzuki Coupling. Organic Chemistry Portal. (Accessed Jan 18, 2026).
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Application Notes and Protocols: A Comprehensive Guide to the N-arylation of 8-Bromoisoquinolin-1-amine
Introduction: The Strategic Importance of N-Aryl Isoquinolinamines
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of an aryl group at the 1-amino position of the isoquinoline ring system, specifically creating N-aryl isoquinolin-1-amines, unlocks access to a vast chemical space for the development of novel therapeutics. These derivatives are of significant interest to researchers in drug discovery for their potential as kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways. This document provides a detailed protocol and technical guidance for the N-arylation of 8-bromoisoquinolin-1-amine, a critical building block in the synthesis of these valuable compounds.
The primary synthetic route for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[1][2] This powerful reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. The careful selection of these components is paramount to achieving high yields and purity, especially when dealing with heteroaromatic substrates that can be prone to side reactions or catalyst inhibition.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemistry, enabling users to not only replicate the protocol but also to troubleshoot and adapt it for their specific needs.
Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3] A general understanding of this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (8-bromoisoquinolin-1-amine) in an oxidative addition step to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine to be coupled coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: This is the product-forming step where the N-aryl bond is formed, and the desired N-aryl-8-bromoisoquinolin-1-amine is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination steps.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: N-arylation of 8-Bromoisoquinolin-1-amine
This protocol is adapted from optimized procedures for structurally similar and base-sensitive substrates and is designed to be a robust starting point for the N-arylation of 8-bromoisoquinolin-1-amine.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 8-Bromoisoquinolin-1-amine | ≥95% | Commercially available | --- |
| Aryl Amine | ≥98% | Commercially available | --- |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Commercially available | Store under inert atmosphere |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | ≥98% | Commercially available | Store under inert atmosphere |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Commercially available | Finely ground before use |
| Toluene | Anhydrous | Commercially available | --- |
| tert-Butanol (t-BuOH) | Anhydrous | Commercially available | --- |
| Nitrogen (N₂) or Argon (Ar) | High purity | --- | For inert atmosphere |
Step-by-Step Procedure
Caption: A streamlined workflow for the N-arylation of 8-bromoisoquinolin-1-amine.
-
Reaction Setup:
-
To a dry oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromoisoquinolin-1-amine (1.0 eq), the desired aryl amine (1.2 eq), and finely ground anhydrous potassium phosphate (K₃PO₄) (2.0 eq).
-
Seal the flask with a septum and purge with high-purity nitrogen or argon for 10-15 minutes.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add anhydrous toluene and anhydrous tert-butanol (t-BuOH) in a 4:1 to 1:1 ratio (a typical starting point is a total of 0.1 M concentration with respect to the limiting reagent).
-
-
Catalyst Preparation and Addition:
-
In a separate small vial, under an inert atmosphere, dissolve tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.02-0.10 eq) in a small amount of anhydrous toluene.
-
Using a syringe, transfer the catalyst solution to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 80 °C and 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the aryl amine.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl-8-bromoisoquinolin-1-amine.
-
Rationale for Experimental Choices and Troubleshooting
The success of the N-arylation of 8-bromoisoquinolin-1-amine hinges on the careful selection of each reaction component.
| Parameter | Recommended Choice(s) | Rationale & Troubleshooting |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species. If the reaction is sluggish, ensure the quality of the palladium source. |
| Ligand | Xantphos, BINAP | Xantphos is a bulky, electron-rich ligand with a wide bite angle, which is often effective for challenging cross-coupling reactions.[4] If low yields are observed, screening other ligands like BINAP or Buchwald's biarylphosphine ligands may be beneficial. |
| Base | K₃PO₄, Cs₂CO₃, NaOt-Bu | K₃PO₄ is a moderately strong base that is often effective for base-sensitive substrates.[4] Stronger bases like sodium tert-butoxide (NaOt-Bu) can be used but may lead to side reactions with sensitive functional groups. If the reaction does not proceed, a stronger base may be necessary. |
| Solvent | Toluene/t-BuOH, Dioxane | A mixture of a non-polar solvent like toluene and a polar protic solvent like t-BuOH can improve the solubility of the reagents and the base.[4] Anhydrous conditions are crucial to prevent catalyst deactivation. |
| Temperature | 80-100 °C | The reaction generally requires heating to proceed at a reasonable rate. If decomposition of the starting material or product is observed, the temperature should be lowered. |
Common Issues and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure anhydrous and anaerobic conditions. The palladium source and ligand should be of high quality.
-
Incorrect Base: The base may not be strong enough to deprotonate the amine. Consider a stronger base like Cs₂CO₃ or NaOt-Bu.
-
Poor Ligand Choice: The chosen ligand may not be optimal for the specific substrate. Screen a panel of ligands.
-
-
Formation of Side Products:
-
Hydrodehalogenation: The bromo group is replaced by a hydrogen. This can be minimized by using a less electron-rich ligand or a milder base.
-
Diarylation: The primary amine is arylated twice. This can be controlled by adjusting the stoichiometry of the amine and aryl halide.
-
-
Difficulty in Purification:
-
Residual palladium can be removed by washing the organic layer with an aqueous solution of thiourea or by using a palladium scavenger resin.
-
Conclusion
The N-arylation of 8-bromoisoquinolin-1-amine via the Buchwald-Hartwig amination is a robust and versatile method for the synthesis of a diverse library of N-aryl isoquinolinamines. The protocol detailed in this application note provides a solid foundation for researchers to successfully perform this transformation. By understanding the underlying mechanism and the rationale behind the choice of reagents, scientists can effectively troubleshoot and optimize the reaction conditions for their specific needs, thereby accelerating the pace of drug discovery and development.
References
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(35), 8303–8304.
- Chiong, H. A., & Daugulis, O. (2007). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 129(34), 10348–10349.
- Reddy, C. R., et al. (2014). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. RSC Advances, 4(83), 44265-44269.
- Maleki, A., et al. (2018). Copper Catalyzed Selective Monoarylation of Anilines by a New Reusable Catalyst Supported on Magnetic Mesoporous Silica.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
- Stuart, D. R., et al. (2008). Indole synthesis via rhodium catalyzed oxidative coupling of acetanilides and internal alkynes. Journal of the American Chemical Society, 130(48), 16168–16169.
- BenchChem. (2025).
- Cosconati, S., et al. (2009). Palladium-Catalyzed Amidation and Amination of 8-Iodopurine. The Journal of Organic Chemistry, 74(15), 5519–5522.
- Ghorbani-Vaghei, R., & Amiri, M. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20.
- Ghorbani-Vaghei, R., & Amiri, M. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California.
- da Silva, A. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216.
- Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central.
- Sridharan, V., et al. (2011). Microwave-Assisted Metal- and Ligand-Free O-Arylation of Quinolones Using Diaryliodonium Salts: An Easy and Rapid Synthesis of Aryloxyquinolines. Synthesis, 2011(12), 1939-1946.
- Procter, D. J., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(46), 15839–15848.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Federal, C. L., et al. (2016). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 20(7), 1199–1205.
- César, V., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673.
- Bakherad, M., et al. (2015). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Synlett, 26(11), 1543-1546.
- Caddick, S., et al. (2009). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- Caddick, S., et al. (2009). Supplementary Information: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Reddit. (2018).
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- ACS GCI Pharmaceutical Roundtable.
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The Strategic Utility of 8-Bromoisoquinolin-1-amine in Modern Medicinal Chemistry: Application Notes and Protocols
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Among its many derivatives, 8-Bromoisoquinolin-1-amine emerges as a particularly valuable building block for drug discovery, offering a strategic entry point for the synthesis of diverse molecular libraries. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols for its utilization in the synthesis of potential therapeutic agents.
The Versatility of the 8-Bromoisoquinolin-1-amine Scaffold
8-Bromoisoquinolin-1-amine is a bifunctional molecule, presenting two key reactive sites for chemical modification: the amine group at the 1-position and the bromine atom at the 8-position. This unique arrangement allows for a modular and divergent approach to library synthesis, a critical advantage in modern drug development. The isoquinoline core itself is a key feature in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4]
The primary amine at the C-1 position is a versatile handle for the introduction of various side chains through amide bond formation or other coupling reactions. The bromine atom at the C-8 position is strategically placed for functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5] This enables the introduction of a wide range of aryl, heteroaryl, and amino substituents, significantly expanding the chemical space accessible from this single precursor.
Applications in Anticancer Drug Discovery
The isoquinoline and quinoline frameworks are extensively explored in oncology research.[6][7] Derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression.[1] Notably, isoquinolinamine derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including those of the breast, prostate, colon, and pancreas.[8]
Kinase Inhibitors
A prominent application of substituted isoquinolines is in the development of kinase inhibitors.[9] Protein kinases are a major class of drug targets in oncology, and their dysregulation is a hallmark of many cancers.[10][11] The isoquinoline scaffold can be elaborated to interact with the ATP-binding site of various kinases. For instance, 3-(pyrazol-3-ylamino)-isoquinolin-1(2H)-ones have been synthesized as Aurora kinase inhibitors.[6] The strategic placement of substituents on the 8-Bromoisoquinolin-1-amine core allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.
Below is a conceptual workflow for the synthesis of a library of potential kinase inhibitors starting from 8-Bromoisoquinolin-1-amine.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Protocol:
-
To a reaction vessel, add 8-Bromoisoquinolin-1-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-isoquinolin-1-amine.
| Parameter | Condition |
| Reactants | 8-Bromoisoquinolin-1-amine, Arylboronic Acid |
| Catalyst | Pd(dppf)Cl₂ or similar Pd catalyst |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/Water, THF/Water, or Toluene/Water |
| Temperature | 70-110 °C |
| Reaction Time | 12-24 hours |
Table 1: Typical Suzuki-Miyaura Reaction Conditions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of 8-amino-substituted isoquinolin-1-amines. [5][12] General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Protocol:
-
To a dry reaction vessel under an inert atmosphere, add 8-Bromoisoquinolin-1-amine (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.04 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol).
-
Add the desired primary or secondary amine (1.2 mmol).
-
Add a dry, aprotic solvent like toluene or THF.
-
Heat the reaction mixture to 80-110 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted-8-amino-isoquinolin-1-amine.
| Parameter | Condition |
| Reactants | 8-Bromoisoquinolin-1-amine, Primary or Secondary Amine |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, or RuPhos |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene, THF, or Dioxane |
| Temperature | 80-120 °C |
| Reaction Time | 2-18 hours |
Table 2: Typical Buchwald-Hartwig Amination Conditions.
Conclusion
8-Bromoisoquinolin-1-amine stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its strategic functionalization capabilities, particularly through robust and well-established cross-coupling methodologies, provide a powerful platform for the synthesis of novel and diverse libraries of compounds. The demonstrated potential of the isoquinoline core in targeting key biological pathways, especially in the context of cancer, underscores the importance of 8-Bromoisoquinolin-1-amine as a starting point for the development of next-generation therapeutics. The protocols outlined herein serve as a practical guide for researchers to harness the full potential of this promising building block in their drug discovery endeavors.
References
-
French-Ukrainian Journal of Chemistry. (n.d.). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. Retrieved from [Link]
-
Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline? Retrieved from [Link]
-
U.S. Pharmacist. (2010, November 17). New Efficacy Data on Isoquinolinamine Derivatives. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
-
The Chemistry Blog. (n.d.). The Chemistry Behind 7-Bromoisoquinolin-1-amine: Applications and Sourcing. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved from [Link]
- Google Patents. (n.d.). SYNTHESIS OF 5- OR 8-BROMOISOQUINOLINE DERIVATIVES.
-
National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN104592109A - Method for preparing 8-bromoquinoline derivative.
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
PubMed. (n.d.). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). Substituted isoquinolin-1(2H)-ones, and methods of use thereof. Retrieved from [Link]
-
MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Retrieved from [Link]
-
ScienceDirect. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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MDPI. (n.d.). The Development of BTK Inhibitors: A Five-Year Update. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Retrieved from [Link]
-
ResearchGate. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Retrieved from [Link]
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Introduction: The Strategic Importance of the Isoquinolin-1-amine Scaffold
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 8-Bromoisoquinolin-1-amine: Protocols and Mechanistic Insights
The isoquinolin-1-amine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, heterocyclic structure provides a valuable framework for interacting with biological targets, leading to applications in areas such as neurodegenerative disease research and antimicrobial development.[1][2] The functionalization of this core structure is paramount for tuning pharmacological properties and developing novel therapeutic agents. 8-Bromoisoquinolin-1-amine serves as a critical and versatile building block, where the bromine atom at the C8 position acts as a synthetic handle for introducing molecular diversity through modern synthetic methodologies.
Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery and organic synthesis by providing efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[3][4] For researchers and drug development professionals, mastering these reactions is essential for rapidly accessing novel analogues and building structure-activity relationships (SAR). This guide provides detailed application notes and protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to the 8-bromoisoquinolin-1-amine substrate.
Core Concept: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. Most of these transformations proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-bromoisoquinolin-1-amine, forming a Pd(II) complex. This is often the rate-limiting step.[5]
-
Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 8-Bromoisoquinolin-1-amine
Materials:
-
8-Bromoisoquinolin-1-amine
-
Arylboronic acid (1.2-1.5 equiv.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas line (N₂ or Ar)
Procedure:
-
To a round-bottom flask, add 8-bromoisoquinolin-1-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the dioxane/water solvent mixture (5 mL, 4:1 ratio) via syringe.
-
Bubble the inert gas through the stirred solution for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.025 mmol).
-
Fit the flask with a condenser and heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 8-arylisoquinolin-1-amine.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 100 | 80-92% |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (4%) | Cs₂CO₃ | DME/H₂O | 85 | 70-85% |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Dioxane/H₂O | 100 | 75-90% |
Application Note 2: Buchwald-Hartwig Amination for C–N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, offering a significant improvement over harsher classical methods like the Ullmann condensation or nucleophilic aromatic substitution. [7][8]It is indispensable in pharmaceutical development for synthesizing aryl amines and related structures. [9]
Causality Behind the Protocol: Key Choices Explained
-
Catalyst System: This reaction requires a palladium source (often Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky, electron-rich phosphine ligand. [8][9]Ligands like XPhos or RuPhos are designed to promote both the oxidative addition and the challenging C-N reductive elimination step while preventing side reactions like β-hydride elimination. [7][9]* Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice. Its role is to deprotonate the amine coupling partner, forming the palladium-amido intermediate that is crucial for the reductive elimination step. [7][10]* Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle. [8]The reaction is highly sensitive to oxygen and water.
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Protocol: Buchwald-Hartwig Amination of 8-Bromoisoquinolin-1-amine
Materials:
-
8-Bromoisoquinolin-1-amine
-
Amine (primary or secondary, 1.1-1.3 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or similar bulky ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv.)
-
Anhydrous Toluene
-
Schlenk tube or glovebox, inert gas line (N₂ or Ar)
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the reagents, this reaction is best performed in a glovebox. If a glovebox is unavailable, use Schlenk techniques.
-
To a Schlenk tube, add 8-bromoisoquinolin-1-amine (1.0 mmol), NaOtBu (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), and the phosphine ligand (0.02 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5 mL) followed by the amine coupling partner (1.2 mmol) via syringe.
-
Seal the tube and heat the mixture to 90-110 °C in an oil bath with stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Coupling Partner | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 | 90-98% |
| Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 110 | 75-88% |
| Benzylamine | Pd₂(dba)₃ (1.5) / BrettPhos (3) | LHMDS | THF | 70 | 80-92% |
| n-Butylamine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 | 85-95% |
Application Note 3: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is a highly effective method for linking terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes. [11][12]These products are valuable intermediates for synthesizing more complex molecules and are found in various pharmaceuticals and organic materials. [11]
Causality Behind the Protocol: Key Choices Explained
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. [11]The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the aryl halide via oxidative addition. The copper(I) co-catalyst (CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. [13]This species is more reactive and readily participates in the transmetalation step with the palladium complex.
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and neutralize the HBr byproduct, and it often serves as the solvent or co-solvent. [11][14]* Inert Atmosphere: While the reaction is robust, excluding oxygen is crucial to prevent a major side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diacetylene byproduct.
Protocol: Sonogashira Coupling of 8-Bromoisoquinolin-1-amine
Materials:
-
8-Bromoisoquinolin-1-amine
-
Terminal Alkyne (1.2-1.5 equiv.)
-
Pd(PPh₃)₂Cl₂ (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF (as co-solvent, optional)
-
Schlenk tube, inert gas line (N₂ or Ar)
Procedure:
-
To a Schlenk tube, add 8-bromoisoquinolin-1-amine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the amine solvent (e.g., Et₃N, 5 mL) and any co-solvent (e.g., THF, 2 mL) via syringe.
-
Stir the mixture for a few minutes, then add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often complete within 1-6 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base/Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | 25 | 88-96% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA/THF | 40 | 85-95% |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | 50 | 80-90% |
| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N/DMF | 25 | 90-97% |
References
- Grokipedia. Buchwald–Hartwig amination.
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach.
- Wikipedia. Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- Organic Chemistry Portal. Sonogashira Coupling.
- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- Organic Chemistry Portal. Suzuki Coupling.
- YouTube. Sonogashira coupling.
- CEM Corporation. Organometallic cross-coupling reactions.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
- SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Chemistry LibreTexts. Sonogashira Coupling.
- MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
- YouTube. Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond.
- YouTube. Sonogashira Coupling Reaction.
- Benchchem. Cinnolin-8-amine in Medicinal Chemistry: A Field with Unexplored Potential.
- PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry.
- Request PDF. 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective.
Sources
- 1. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Organometallic cross-coupling reactions [cem.com]
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- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Applikations- und Protokollhandbuch: Derivatisierung der Amingruppe in 8-Bromisochinolin-1-amin
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch bietet eine detaillierte technische Anleitung zur chemischen Modifikation der primären Amingruppe von 8-Bromisochinolin-1-amin. Als wichtige Bausteine in der medizinischen Chemie und den Materialwissenschaften eröffnet die Derivatisierung dieses Moleküls Wege zu neuen Wirkstoffen und funktionellen Materialien.[1][2][3] Diese Anleitung wurde von einem erfahrenen Anwendungswissenschaftler verfasst und verbindet theoretische Grundlagen mit praxiserprobten Protokollen.
Einleitung: Die strategische Bedeutung der Derivatisierung von 8-Bromisochinolin-1-amin
8-Bromisochinolin-1-amin ist ein heterocyclisches Molekül, das als vielseitiges Gerüst für die Synthese komplexer chemischer Einheiten dient. Die Präsenz von drei reaktiven Zentren – der nukleophilen Amingruppe an Position C1, dem Bromatom an Position C8 für Kreuzkupplungsreaktionen und dem Isochinolin-Stickstoff – macht es zu einem wertvollen Ausgangsmaterial in der Wirkstoffforschung.[1][4] Die Derivatisierung der Amingruppe ist von besonderem Interesse, da sie die Bildung von Amiden, Sulfonamiden und substituierten Aminen ermöglicht, welche häufig in biologisch aktiven Molekülen vorkommen.[5][6] Diese Modifikationen können die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls, wie Löslichkeit, Bioverfügbarkeit und Zielbindung, entscheidend beeinflussen.
I. N-Acylierung: Synthese von N-(8-Bromisochinolin-1-yl)amiden
Die N-Acylierung ist eine fundamentale Reaktion zur Umwandlung von primären Aminen in Amide. Diese Reaktion ist in der medizinischen Chemie von großer Bedeutung, da die Amidbindung eine Schlüsselstruktur in vielen Arzneimitteln darstellt. Die Reaktion von 8-Bromisochinolin-1-amin mit Acylchloriden oder Carbonsäureanhydriden in Gegenwart einer Base ist eine effiziente Methode zur Synthese der entsprechenden N-acylierten Derivate.[7][8][9]
Kausale Betrachtung der experimentellen Parameter
Die Wahl der Base ist entscheidend, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren und die Reaktion voranzutreiben. Nicht-nukleophile Basen wie Triethylamin (TEA) oder Pyridin werden bevorzugt, um Nebenreaktionen mit dem Acylchlorid zu vermeiden.[8] Aprotische Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) sind ideal, da sie die Reaktanden gut lösen und nicht mit den reaktiven Spezies reagieren.[9] Die Reaktion wird typischerweise bei 0 °C begonnen, um die exotherme Reaktion zu kontrollieren, und dann bei Raumtemperatur zur Vervollständigung gebracht.
Detailliertes Protokoll zur N-Acylierung
Materialien:
-
8-Bromisochinolin-1-amin
-
Acylchlorid (z. B. Acetylchlorid, Benzoylchlorid)
-
Triethylamin (TEA) oder Pyridin
-
Wasserfreies Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Standard-Glasgeräte für die organische Synthese
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 8-Bromisochinolin-1-amin (1,0 Äquiv.) in wasserfreiem DCM in einem trockenen Rundkolben unter einer Inertgasatmosphäre (z. B. Stickstoff oder Argon).
-
Fügen Sie Triethylamin (1,2 Äquiv.) hinzu und kühlen Sie die Mischung in einem Eisbad auf 0 °C.
-
Geben Sie das Acylchlorid (1,1 Äquiv.), gelöst in einer kleinen Menge wasserfreiem DCM, tropfenweise zu der gerührten Lösung.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit DCM und waschen sie nacheinander mit gesättigter NaHCO₃-Lösung und Wasser.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie auf Kieselgel.
Tabelle der Reaktionsparameter für die N-Acylierung
| Parameter | Bedingung | Begründung |
| Reagenzien | 8-Bromisochinolin-1-amin, Acylchlorid, Base | Standardreaktanten für die Amidbildung. |
| Base | Triethylamin, Pyridin (1,2 Äquiv.) | Neutralisiert das entstehende HCl. |
| Lösungsmittel | Wasserfreies DCM, THF | Aprotisch, inert und gutes Lösungsvermögen. |
| Temperatur | 0 °C bis Raumtemperatur | Kontrolliert die exotherme Reaktion. |
| Reaktionszeit | 2-4 Stunden | Typisch für einen vollständigen Umsatz. |
Visualisierung des Arbeitsablaufs der N-Acylierung
Abbildung 1: Allgemeiner Arbeitsablauf für die N-Acylierung.
II. N-Sulfonylierung: Synthese von N-(8-Bromisochinolin-1-yl)sulfonamiden
Die N-Sulfonylierung von Aminen mit Sulfonylchloriden ist eine robuste Methode zur Herstellung von Sulfonamiden, einer wichtigen Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten. Ähnlich wie bei der Acylierung verläuft die Reaktion in der Regel in Gegenwart einer Base, um den entstehenden Chlorwasserstoff abzufangen.[10]
Kausale Betrachtung der experimentellen Parameter
Die Reaktion zur Bildung von Sulfonamiden ist mechanistisch der Acylierung sehr ähnlich.[10] Die Wahl eines geeigneten aprotischen Lösungsmittels und einer nicht-nukleophilen Base ist auch hier entscheidend für den Erfolg der Reaktion. Die Reaktivität des Sulfonylchlorids kann durch elektronenziehende oder -schiebende Gruppen am Arylring beeinflusst werden.
Detailliertes Protokoll zur N-Sulfonylierung
Materialien:
-
8-Bromisochinolin-1-amin
-
Sulfonylchlorid (z. B. Benzolsulfonylchlorid, p-Toluolsulfonylchlorid)
-
Pyridin
-
Wasserfreies Dichlormethan (DCM)
-
1 M Salzsäure (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 8-Bromisochinolin-1-amin (1,0 Äquiv.) in einer Mischung aus DCM und Pyridin (als Base und Lösungsmittel) in einem trockenen Rundkolben.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Geben Sie das Sulfonylchlorid (1,1 Äquiv.) portionsweise unter Rühren zu.
-
Entfernen Sie das Eisbad und rühren Sie die Mischung über Nacht bei Raumtemperatur.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Beendigung der Reaktion verdünnen Sie die Mischung mit DCM.
-
Waschen Sie die organische Phase nacheinander mit 1 M HCl (um überschüssiges Pyridin zu entfernen), gesättigter NaHCO₃-Lösung und Wasser.
-
Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel im Vakuum ein.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie oder Umkristallisation.
Tabelle der Reaktionsparameter für die N-Sulfonylierung
| Parameter | Bedingung | Begründung |
| Reagenzien | 8-Bromisochinolin-1-amin, Sulfonylchlorid | Standardreaktanten für die Sulfonamidbildung. |
| Base | Pyridin | Dient als Base und oft auch als Lösungsmittel. |
| Lösungsmittel | DCM/Pyridin | Aprotisch und inert. |
| Temperatur | 0 °C bis Raumtemperatur | Milde Bedingungen für eine saubere Reaktion. |
| Reaktionszeit | 12-24 Stunden | Oft erforderlich für einen vollständigen Umsatz. |
Visualisierung des Mechanismus der N-Sulfonylierung
Sources
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- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. savemyexams.com [savemyexams.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. pjsir.org [pjsir.org]
Application Note: A Practical Guide to the Sonogashira Coupling of 8-Bromoisoquinolin-1-amine
Introduction
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, is celebrated for its operational simplicity and tolerance of a wide array of functional groups, proceeding under relatively mild conditions.[1][2] Its utility is particularly pronounced in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced organic materials.[1][3]
The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous bioactive compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] Consequently, methods for the functionalization of isoquinolines are of paramount interest to drug development professionals. This guide provides a detailed experimental procedure for the Sonogashira coupling of 8-bromoisoquinolin-1-amine, a valuable building block for novel therapeutics. We will delve into the mechanistic underpinnings, provide a step-by-step protocol, and offer expert insights into troubleshooting potential challenges inherent to coupling reactions with electron-rich, nitrogen-containing heteroaromatics.
Reaction Mechanism and Key Principles
A thorough understanding of the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unforeseen issues. The widely accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[8][9]
The Dual Catalytic Cycle
-
Palladium Cycle : This is the primary cross-coupling cycle.
-
Reductive Generation of Pd(0) : If a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is used, it is first reduced in situ to the active Pd(0) species, typically Pd(PPh₃)₂.[8]
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the 8-bromoisoquinolin-1-amine. This step, often the rate-limiting step of the entire reaction, forms a square planar Pd(II) complex.[1]
-
Transmetalation : The copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the bromide. This is the key step where the two cycles intersect.[8]
-
cis-trans Isomerization : The resulting complex undergoes isomerization to bring the organic groups into a cis orientation, a prerequisite for the final step.
-
Reductive Elimination : The final product, 8-(alkynyl)isoquinolin-1-amine, is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8]
-
-
Copper Cycle : This cycle's function is to prepare the alkyne for coupling.
-
π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne. This interaction increases the acidity of the terminal alkyne's proton.[8]
-
Deprotonation : The amine base (e.g., triethylamine) deprotonates the activated alkyne, forming a copper(I) acetylide species and a triethylammonium salt byproduct.[8][10] This copper acetylide is now ready for the transmetalation step.
-
Causality of Component Selection
-
Palladium Catalyst : Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are standard choices due to their commercial availability and proven efficacy.[8][9] The choice of ligands on the palladium center is critical; electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[8]
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the alkyne at a lower pKa, enabling the use of milder bases.[10] However, the presence of copper can lead to the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[1]
-
Base : An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves two purposes: it deprotonates the alkyne in the copper cycle and neutralizes the hydrogen halide (HBr) formed during the reaction.[1] The base must be of high purity, as impurities can inhibit the catalyst.
-
Solvent : Anhydrous, degassed solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure the stability and activity of the catalytic species.[11] For some substrates, using the amine base as the solvent is also effective.[1]
-
Substrate Considerations (8-Bromoisoquinolin-1-amine) : The presence of two nitrogen atoms (the ring nitrogen and the exocyclic amine) can complicate the reaction. These basic sites can coordinate to the palladium or copper centers, potentially acting as catalyst poisons. This can be mitigated by using a slight excess of ligand or carefully controlling the reaction temperature.
Visualizing the Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 8-bromoisoquinolin-1-amine with a generic terminal alkyne (e.g., phenylacetylene) on a 1.0 mmol scale.
Materials and Reagents
| Reagent | Role | Mol. Wt. ( g/mol ) | Molar Eq. | Amount |
| 8-Bromoisoquinolin-1-amine | Aryl Halide | 223.07 | 1.0 | 223 mg |
| Phenylacetylene | Terminal Alkyne | 102.14 | 1.2 | 123 mg (135 µL) |
| PdCl₂(PPh₃)₂ | Palladium Pre-catalyst | 701.90 | 0.03 (3 mol%) | 21 mg |
| Copper(I) Iodide (CuI) | Co-catalyst | 190.45 | 0.05 (5 mol%) | 9.5 mg |
| Triethylamine (Et₃N) | Base & Solvent | 101.19 | ~20 | 2.8 mL |
| Tetrahydrofuran (THF) | Co-solvent | 72.11 | - | 5 mL |
Note: Quantities should be adjusted based on the specific terminal alkyne used.
Required Equipment
-
Two-neck round-bottom flask (or Schlenk flask), 25 mL
-
Magnetic stirrer and stir bar
-
Condenser and heating mantle with temperature control
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles for liquid transfer
-
Glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Flash column chromatography setup (column, silica gel, pump/pressure)
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Methodology
-
Reaction Setup & Inerting:
-
Assemble the two-neck flask with a condenser and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Nitrogen or Argon). This ensures anhydrous and anaerobic conditions, which are critical for preventing catalyst deactivation and alkyne homocoupling.[12]
-
To the flask, add 8-bromoisoquinolin-1-amine (223 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to thoroughly remove any residual oxygen.
-
-
Reagent Addition:
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2.8 mL) via syringe through the septum. It is advisable to degas the solvents by bubbling the inert gas through them for 15-20 minutes prior to addition.
-
Stir the resulting suspension at room temperature for 10 minutes. The mixture will typically turn a yellowish-brown color.
-
Slowly add phenylacetylene (135 µL, 1.2 mmol) dropwise via syringe over 2 minutes. An exothermic reaction may be observed.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to 60 °C using a heating mantle. Maintain the inert atmosphere throughout the reaction.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the reaction mixture against the starting aryl bromide. The reaction is complete when the starting material spot has been completely consumed (typically 2-6 hours).
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the dark mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite® to remove the precipitated amine salts and insoluble catalyst residues. Wash the plug with additional ethyl acetate (2 x 10 mL).[10]
-
Transfer the combined filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove the bulk of the amine base, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (visualized by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the purified 8-(phenylethynyl)isoquinolin-1-amine as a solid.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the Sonogashira coupling experiment.
Troubleshooting Guide
Even robust reactions can encounter issues. Below is a guide to common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality amine base (contains water or other impurities).3. Insufficiently degassed system (oxygen present).4. Reaction temperature is too low for the aryl bromide. | 1. Use a fresh bottle of catalyst or a different precatalyst.2. Distill the amine base over CaH₂ before use.[11]3. Ensure rigorous inert atmosphere technique; degas all solvents thoroughly.4. Gradually increase the temperature (e.g., to 80-100 °C), but monitor for decomposition. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction vessel.2. High catalyst loading of CuI. | 1. Improve inerting and degassing procedures. Use freeze-pump-thaw cycles for solvents if necessary.2. Reduce the CuI loading or switch to a "copper-free" Sonogashira protocol.[1][13] |
| Catalyst Decomposition (Forms Palladium Black) | 1. Reaction temperature is too high.2. Impurities in the reagents or solvents.3. The phosphine ligand is not robust enough or has dissociated. | 1. Lower the reaction temperature. Aryl bromides are less reactive than iodides but may not require reflux conditions.[9]2. Use high-purity, anhydrous solvents and reagents.3. Add a slight excess of phosphine ligand or switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[8] |
| Reaction Stalls or is Sluggish | 1. Catalyst inhibition by the substrate's amino or isoquinoline nitrogen.2. Low solubility of reagents at the given temperature. | 1. Increase catalyst loading slightly (e.g., to 5 mol% Pd). Try a different ligand system that is less susceptible to coordination.2. Switch to a solvent with higher boiling point and better solvating power, like DMF or 1,4-dioxane. |
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6939-6983. [Link]
-
MH Chem. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]
-
McKenzie, L. C., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(9), 1599-1601. [Link]
-
Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(3), 35-49. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Szymański, P., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 6821. [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Request PDF. (2022). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. [Link]
-
Course Hero. (n.d.). Isoquinoline derivatives and its medicinal activity. [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
Zenodo. (n.d.). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
Sources
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- 3. byjus.com [byjus.com]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 6. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
The Rising Star in Advanced Materials: Application Notes for 8-Bromoisoquinolin-1-amine
Introduction: Unlocking the Potential of a Versatile Building Block
In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored electronic and photophysical properties is relentless. 8-Bromoisoquinolin-1-amine is emerging as a molecule of significant interest, strategically functionalized to serve as a versatile building block in the synthesis of a new generation of advanced materials. Its unique structure, featuring a rigid isoquinoline backbone, a reactive bromine atom at the 8-position, and a nucleophilic amine group at the 1-position, offers a dual handle for molecular engineering.
While direct, widespread applications of 8-Bromoisoquinolin-1-amine are in the early stages of exploration, its structural motifs are present in a variety of established functional materials. This guide, therefore, serves as a comprehensive overview of its potential applications and provides detailed, field-proven protocols for its incorporation into functional material systems. We will draw upon the established chemistry of analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals to innovate with this promising molecule.
Core Properties and Rationale for Use in Materials Science
The utility of 8-Bromoisoquinolin-1-amine in materials science is predicated on several key molecular features:
-
Rigid, Planar Isoquinoline Core: This provides thermal stability and facilitates π-π stacking interactions, which are crucial for charge transport in organic electronic devices.
-
Reactive Bromine Handle: The C-Br bond at the 8-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of functional groups to tune the electronic and optical properties of the final material.
-
Nucleophilic Amine Group: The primary amine at the 1-position can readily participate in condensation reactions, amide bond formations, and can also be a site for further functionalization, enabling the synthesis of complex molecular structures and polymers.
-
Chelating Potential: The nitrogen atoms of the isoquinoline ring and the exocyclic amine can act as a bidentate ligand, making it a candidate for the synthesis of novel metal complexes with interesting catalytic or photophysical properties.
These features position 8-Bromoisoquinolin-1-amine as a compelling candidate for the development of materials for Organic Light-Emitting Diodes (OLEDs), functional polymers, and as a ligand in catalysis.
Application I: Building Blocks for High-Performance Organic Light-Emitting Diodes (OLEDs)
The design of novel emitter and host materials is a key driver of innovation in OLED technology. The rigid and electronically tunable nature of the 8-Bromoisoquinolin-1-amine scaffold makes it an excellent candidate for creating materials with high thermal stability and desirable photophysical properties.
Scientific Rationale
By functionalizing the 8-bromo position with electron-donating or electron-withdrawing groups via Suzuki or Buchwald-Hartwig coupling, it is possible to create donor-acceptor (D-A) type molecules. These D-A structures are known to exhibit efficient charge separation and recombination, leading to high quantum efficiencies. Furthermore, the isoquinoline moiety itself can act as an electron-accepting unit. The amine group at the 1-position can be used to attach the molecule to a polymer backbone or to introduce additional functional groups to fine-tune the emission color and charge transport properties.
Hypothetical Performance of an OLED Emitter Derived from 8-Bromoisoquinolin-1-amine
The following table outlines the projected performance characteristics of a hypothetical OLED device incorporating an emitter synthesized from an 8-Bromoisoquinolin-1-amine derivative. This data is extrapolated from the performance of similar isoquinoline-based emitters found in the literature.
| Parameter | Projected Value |
| Emission Color | Blue-Green |
| Peak Emission Wavelength | 480 - 520 nm |
| External Quantum Efficiency (EQE) | > 10% |
| Turn-on Voltage | < 3.5 V |
| Thermal Stability (Td) | > 350 °C |
Experimental Protocol: Synthesis of a Potential OLED Emitter via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of an 8-aryl-isoquinolin-1-amine derivative, a potential candidate for an OLED emitter, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 8-Bromoisoquinolin-1-amine.
Materials:
-
8-Bromoisoquinolin-1-amine (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 8-Bromoisoquinolin-1-amine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-isoquinolin-1-amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.
-
Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for catalyst stability and reaction efficiency.
-
Base (K₂CO₃): The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
Ligand (dppf): The dppf ligand stabilizes the palladium center and facilitates the reductive elimination step, which forms the desired C-C bond.
Application II: Ligand for Transition Metal Catalysis
The bidentate N,N-chelation motif offered by the isoquinoline ring nitrogen and the 1-amine group makes 8-Bromoisoquinolin-1-amine an attractive ligand for the synthesis of novel transition metal complexes. These complexes have potential applications in catalysis.
Scientific Rationale
The electronic properties of the isoquinoline ring can be tuned by modifying the 8-bromo position, which in turn influences the catalytic activity of the corresponding metal complex. The rigid backbone of the ligand can provide steric hindrance around the metal center, which can be beneficial for achieving high selectivity in catalytic reactions.
Experimental Protocol: Synthesis of a Palladium(II) Complex
This protocol outlines a general procedure for the synthesis of a palladium(II) complex with 8-Bromoisoquinolin-1-amine.
Reaction Scheme:
Caption: Synthesis of a Palladium(II) complex.
Materials:
-
8-Bromoisoquinolin-1-amine (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1.0 equiv)
-
Dichloromethane (DCM) or Acetonitrile
Procedure:
-
Dissolve 8-Bromoisoquinolin-1-amine in DCM in a round-bottom flask.
-
In a separate flask, dissolve Palladium(II) acetate in DCM.
-
Slowly add the palladium solution to the ligand solution with stirring at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature. A precipitate may form during this time.
-
If a precipitate forms, collect it by filtration, wash with cold DCM, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization or precipitation.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).
Application III: Monomer for Functional Polymers
The dual functionality of 8-Bromoisoquinolin-1-amine allows for its use as a monomer in the synthesis of functional polymers.
Scientific Rationale
The amine group can be used for step-growth polymerization with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The bromo group on the polymer backbone can then be post-functionalized using cross-coupling reactions to introduce a variety of side chains, leading to materials with tailored properties for applications such as sensors, membranes, or organic electronics.
Experimental Protocol: Synthesis of a Polyamide
This protocol provides a general method for the synthesis of a polyamide via interfacial polymerization.
Reaction Scheme:
Caption: Polyamide synthesis from 8-Bromoisoquinolin-1-amine.
Materials:
-
8-Bromoisoquinolin-1-amine (1.0 equiv)
-
Diacyl chloride (e.g., terephthaloyl chloride) (1.0 equiv)
-
Sodium hydroxide (NaOH) (2.0 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Prepare an aqueous solution of 8-Bromoisoquinolin-1-amine and sodium hydroxide.
-
Prepare a solution of the diacyl chloride in dichloromethane.
-
Carefully layer the organic solution on top of the aqueous solution in a beaker without mixing.
-
A polymer film will form at the interface of the two solutions.
-
Gently pull the polymer film from the interface with forceps and wind it onto a glass rod.
-
Wash the resulting polymer thoroughly with water and then with a suitable organic solvent (e.g., ethanol or acetone) to remove unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven at a moderate temperature.
Conclusion and Future Outlook
8-Bromoisoquinolin-1-amine stands as a promising, yet underexplored, building block in the arsenal of materials scientists. Its strategic bifunctionality provides a versatile platform for the synthesis of a diverse range of advanced materials. While this guide has drawn upon the established chemistry of analogous compounds to outline its potential applications and corresponding synthetic protocols, it is imperative that future research focuses on the direct synthesis and characterization of materials derived from this specific molecule. Such studies will undoubtedly uncover novel properties and applications, solidifying the place of 8-Bromoisoquinolin-1-amine as a key player in the future of materials science.
References
A comprehensive list of references that support the scientific rationale and protocols described in this document can be compiled from the existing literature on related bromoisoquinoline and aminoquinoline derivatives. For the purpose of this guide, specific citations would be drawn from research articles and patents detailing Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, metal complex synthesis, and polymerization reactions involving similar heterocyclic building blocks.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromoisoquinolin-1-amine
Welcome to the technical support center for the synthesis of 8-Bromoisoquinolin-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. Here, we move beyond simple protocols to address the common challenges and critical decision points encountered in the lab, providing in-depth, mechanistically-grounded solutions in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively and optimize your synthetic route for maximum yield and purity.
Section 1: Strategic Synthesis & Route Selection
Q1: What are the primary synthetic routes for preparing 8-Bromoisoquinolin-1-amine, and how do I choose the best one?
The synthesis of 8-Bromoisoquinolin-1-amine typically involves the introduction of an amino group onto a pre-formed 8-bromoisoquinoline skeleton. The choice of strategy depends heavily on the availability of starting materials, scalability, and tolerance to specific functional groups. The three most common strategies are degradation/rearrangement reactions, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution (SNAr).
-
Degradative Rearrangement (Hofmann, Curtius, Lossen): This is arguably the most common and versatile approach, starting from 8-bromoisoquinoline-1-carboxylic acid or its corresponding amide. These reactions convert a carbonyl-containing group into a primary amine with the loss of one carbon atom.[1][2] The Curtius rearrangement, which proceeds through an acyl azide and an isocyanate intermediate, is often favored for its relatively mild conditions and high functional group tolerance.[3][4]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms the C-N bond directly by coupling an amine source (e.g., ammonia or an ammonia equivalent) with an activated 8-bromoisoquinoline, typically 8-bromo-1-haloisoquinoline.[5][6] This method is highly efficient but requires careful optimization of the catalyst, ligand, and base.[7]
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the direct displacement of a leaving group at the C1 position (e.g., a halide) by an amine nucleophile. The isoquinoline ring is inherently electron-deficient, which facilitates this type of reaction.[8][9] However, it often requires harsh conditions and a very good leaving group at the C1 position, which may not be readily accessible.
The following decision workflow can help guide your choice of synthetic route.
Caption: Synthetic route selection workflow.
Section 2: Troubleshooting Guide for Rearrangement-Based Syntheses
This section focuses on the most common route: the Curtius rearrangement starting from 8-bromoisoquinoline-1-carboxylic acid.
Q2: My overall yield is low when using the Curtius rearrangement. Which steps are the most critical for optimization?
Low yield in a multi-step sequence like the Curtius rearrangement can stem from issues at three key stages: formation of the acyl azide, the thermal rearrangement to the isocyanate, and the final hydrolysis to the amine.
The acyl azide is a high-energy, potentially explosive intermediate. Its efficient formation and use without isolation are paramount.
-
Problem: Incomplete conversion of the carboxylic acid.
-
Causality: The activation of the carboxylic acid is often the rate-limiting step. Common methods involve converting the acid to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with sodium azide (NaN₃).[10] Incomplete conversion to the acyl chloride will result in unreacted starting material.
-
Solution: A superior, one-pot method involves using diphenylphosphoryl azide (DPPA). DPPA acts as both the activating agent for the carboxylic acid and the azide source, proceeding under milder conditions and avoiding the isolation of the acyl chloride.
-
| Parameter | SOCl₂ / NaN₃ Method | DPPA One-Pot Method |
| Reagents | 1. SOCl₂ or (COCl)₂2. NaN₃ | Diphenylphosphoryl azide (DPPA), Triethylamine (TEA) |
| Temperature | Often requires reflux for acyl chloride formation | Typically 0 °C to room temperature for azide formation |
| Safety | Requires handling of corrosive SOCl₂ and potentially explosive, isolated acyl azide. | Generally safer as the acyl azide is formed and consumed in situ. |
| Side Products | HCl, SO₂, excess NaN₃ | Diphenyl phosphate, triethylammonium salts |
This is the core of the reaction, where the acyl azide rearranges to an isocyanate with the loss of nitrogen gas.[3]
-
Problem: Reaction stalls or requires very high temperatures.
-
Causality: The rearrangement is a thermal process, but excessively high temperatures can lead to decomposition and byproduct formation. The choice of solvent is critical; it must be inert and have a suitable boiling point to promote the reaction without causing degradation.
-
Solution: Use a high-boiling, inert solvent like toluene or dioxane. Heat the reaction gently and monitor for the evolution of N₂ gas. The reaction is often complete when gas evolution ceases. The rearrangement is a concerted process, meaning the R-group migrates as the nitrogen gas leaves, avoiding a discrete nitrene intermediate.[3][11]
-
Caption: Concerted mechanism of the Curtius rearrangement.
The highly electrophilic isocyanate is trapped to form the final amine.
-
Problem: Formation of an insoluble, high-melting point byproduct.
-
Causality: This is almost certainly a symmetrical urea derivative. It forms when a newly generated amine molecule from hydrolysis attacks a yet-to-be-hydrolyzed isocyanate molecule. This side reaction is competitive with the desired hydrolysis.
-
Solution: Ensure rapid and complete hydrolysis. After the rearrangement is complete, add the acidic or basic aqueous solution quickly and maintain vigorous stirring to ensure good mixing. Running the reaction under dilute conditions can also disfavor the bimolecular urea formation. The isocyanate is first hydrolyzed to an unstable carbamic acid, which then spontaneously decarboxylates to yield the primary amine.[2][12]
-
Q3: How do the Hofmann, Curtius, and Lossen rearrangements compare for this synthesis?
While all three reactions achieve the same overall transformation (R-CO-X → R-NH₂), they differ in their starting materials and conditions.
| Feature | Hofmann Rearrangement | Curtius Rearrangement | Lossen Rearrangement |
| Starting Material | Primary Amide (R-CONH₂) | Acyl Azide (R-CON₃) | Hydroxamic Acid (R-CONHOH) |
| Key Reagents | Br₂ or NBS, strong base (e.g., NaOH) | Heat or photolysis | Activating agent (e.g., Ac₂O), base |
| Key Intermediate | Isocyanate[12] | Isocyanate[3][11] | Isocyanate[13][14] |
| Pros | Starts from readily available amides. | Mild conditions, high functional group tolerance.[4] | Can proceed under neutral conditions with some activators.[15][16] |
| Cons | Harsh basic conditions can be incompatible with sensitive substrates.[1] | Requires handling of potentially explosive azides (mitigated by in situ generation). | Hydroxamic acids can be difficult to prepare and may self-condense.[17] |
For a substrate like 8-bromoisoquinoline, the Curtius rearrangement is often the most reliable due to its mild conditions, which are less likely to cause unwanted side reactions on the heterocyclic ring system.
Section 3: General Protocols & Best Practices
Protocol 1: Optimized Curtius Rearrangement of 8-Bromoisoquinoline-1-carboxylic acid
This protocol utilizes DPPA for a safer, one-pot procedure.
Materials:
-
8-Bromoisoquinoline-1-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
3M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane for extraction
Procedure:
-
Acyl Azide Formation: To a solution of 8-bromoisoquinoline-1-carboxylic acid (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous toluene at 0 °C, add diphenylphosphoryl azide (1.1 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting carboxylic acid.
-
Rearrangement: Once the azide formation is complete, slowly heat the reaction mixture to reflux (approx. 110 °C). Maintain reflux until the evolution of nitrogen gas ceases (typically 1-3 hours).
-
Expert Tip: The formation of the isocyanate can be monitored by IR spectroscopy, looking for the characteristic strong absorption band around 2250-2270 cm⁻¹.
-
-
Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly add 3M HCl.
-
Causality: The acid protonates the isocyanate, making it more susceptible to nucleophilic attack by water and also protonates the final amine product, preventing it from reacting with remaining isocyanate.
-
-
Heat the biphasic mixture to 80-90 °C for 2-4 hours to ensure complete hydrolysis and decarboxylation of the intermediate carbamic acid.
-
Work-up: Cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with 1M HCl. Combine the aqueous layers.
-
Basify the combined aqueous layers to pH > 10 with a cold NaOH solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 8-Bromoisoquinolin-1-amine.
Q4: What are the best practices for purifying the final product?
8-Bromoisoquinolin-1-amine is a solid with a basic amino group and an aromatic system, which dictates the purification strategy.
-
Recrystallization: This is often effective for removing minor impurities. A solvent system like toluene/heptane or ethanol/water can be explored.
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography is the standard method.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective.
-
Tailing Prevention: The basic amine can interact strongly with acidic silica gel, causing significant tailing of the product peak. To mitigate this, add 1-2% triethylamine to the eluent to neutralize the acidic sites on the silica.
-
Section 4: Safety & Final FAQs
Q5: What are the critical safety considerations for these reactions?
-
Azide Hazard: Acyl azides are energetic compounds and can be explosive, especially upon heating or shock, particularly low molecular weight azides. Whenever possible, generate and use them in situ without isolation. DPPA is a safer alternative to preparing acyl azides from sodium azide.
-
Isocyanates: Isocyanates are toxic, potent lachrymators, and respiratory sensitizers. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Pressure Build-up: Both the Curtius and Hofmann rearrangements evolve gas (N₂ and CO₂, respectively). Ensure the reaction vessel is not sealed and is equipped with a condenser or gas outlet to prevent pressure build-up.
References
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]
-
Lossen rearrangement. Grokipedia. [Link]
-
What Is Lossen Rearrangement?. Unacademy. [Link]
-
Curtius rearrangement. Wikipedia. [Link]
-
Lossen rearrangement. Wikipedia. [Link]
-
The Lossen rearrangement from free hydroxamic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Curtius Rearrangement. Chemistry Steps. [Link]
-
Buchwald–Hartwig amination. Grokipedia. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]
-
Hofmann rearrangement. Wikipedia. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Organic Chemistry Portal. [Link]
- Method of preparing 5- or 8-bromoisoquinoline derivatives.
-
Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Hofmann Rearrangement. Chemistry Steps. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
8-bromoisoquinolin-1-amine (C9H7BrN2). PubChemLite. [Link]
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- 2. One moment, please... [chemistrysteps.com]
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- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
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- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 15. What Is Lossen Rearrangement? [unacademy.com]
- 16. The Lossen rearrangement from free hydroxamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Navigating Side Reactions in Substituted Isoquinoline Synthesis
Welcome to the technical support center dedicated to the synthesis of substituted isoquinolines. This guide is crafted for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing this critical heterocyclic scaffold. Instead of a generic overview, we will directly address the common and often frustrating side reactions that can compromise the yield and purity of your target molecules. This resource provides in-depth, field-tested troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles to empower you to solve problems effectively.
Troubleshooting Guide 1: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction, which cyclizes β-arylethylamides to 3,4-dihydroisoquinolines, is a cornerstone of isoquinoline synthesis.[1] However, its reliance on strong dehydrating agents and elevated temperatures can lead to several competing reaction pathways.
Q1: My Bischler-Napieralski reaction is giving a low yield or failing completely. What are the most common reasons?
A1: Low yields in this reaction typically stem from three core issues: the electronic nature of your substrate, the potency of the dehydrating agent, or harsh reaction conditions leading to degradation.
-
Causality—Deactivated Aromatic Ring: This reaction is an intramolecular electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamide is substituted with electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl), the nucleophilicity of the ring is reduced, making it less capable of attacking the electrophilic intermediate generated from the amide.[2][3] This significantly impedes or prevents the final cyclization step.
-
Troubleshooting & Optimization:
-
Strengthen the Dehydrating Agent: For deactivated substrates, standard reagents like phosphorus oxychloride (POCl₃) may be insufficient.[2] The combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is significantly more powerful. This mixture generates a pyrophosphate intermediate, which is a superior leaving group and promotes the formation of the highly electrophilic nitrilium ion required for cyclization.[4]
-
Increase Reaction Temperature: For moderately deactivated systems, switching to a higher boiling point solvent, such as xylene or decalin, can provide the necessary thermal energy to overcome the activation barrier.[5] Microwave-assisted protocols have also proven highly effective in rapidly achieving high temperatures, often improving yields and reducing reaction times.[6]
-
Consider Milder, Modern Reagents: For sensitive substrates, harsh conditions can cause decomposition. A milder and highly effective alternative involves using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[5][7] This system allows the reaction to proceed at much lower temperatures (e.g., 0 °C to room temperature), preserving sensitive functional groups.[2]
-
| Dehydrating Agent | Typical Conditions | Substrate Suitability | Notes |
| POCl₃ | Reflux in MeCN, Toluene | Electron-rich or neutral rings | Most common, but can fail with deactivated systems. |
| P₂O₅ in POCl₃ | Reflux | Electron-deficient rings | Highly effective but very harsh; can cause charring.[8] |
| Polyphosphoric Acid (PPA) | 100-150 °C | Electron-rich rings | Can serve as both catalyst and solvent. |
| Tf₂O, 2-chloropyridine | 0 °C to RT in CH₂Cl₂ | Broad scope, including sensitive substrates | Excellent for preventing degradation and side reactions.[9] |
Q2: I am observing a significant amount of a styrene byproduct. How can I minimize this?
A2: The formation of a styrene derivative is the most common and mechanistically significant side reaction in the Bischler-Napieralski synthesis.[3] It arises from a competing elimination pathway known as the retro-Ritter reaction .
-
Causality—The Nitrilium Ion Intermediate: The reaction proceeds through a highly electrophilic nitrilium ion intermediate. This intermediate can either undergo the desired intramolecular electrophilic attack to form the dihydroisoquinoline or it can fragment.[1][5] In the fragmentation pathway, the C-N bond cleaves, eliminating a nitrile and forming a stable benzylic carbocation, which then loses a proton to yield the styrene byproduct. This side reaction is especially prevalent when the resulting styrene is highly stabilized by conjugation.[2][5]
-
Troubleshooting & Optimization:
-
Solvent Choice (Le Chatelier's Principle): Since the side reaction produces a nitrile, conducting the reaction using that same nitrile as the solvent (e.g., acetonitrile for an acetamide starting material) can shift the equilibrium away from the retro-Ritter products and favor the desired cyclization.[5][8][10]
-
Avoid the Nitrilium Intermediate: A modified procedure using oxalyl chloride or triflic anhydride (Tf₂O) avoids the formation of a free nitrilium ion.[5][10] These reagents generate a different type of electrophilic intermediate (an N-acyliminium ion or a pyridinium adduct) that is more prone to cyclization than elimination.[5] This is often the most effective solution for suppressing styrene formation.
-
Caption: Competing pathways in the Bischler-Napieralski reaction.
Troubleshooting Guide 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction offers a powerful method for synthesizing tetrahydroisoquinolines via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[11] Its success is highly dependent on two key factors: the nucleophilicity of the aromatic ring and the efficiency of iminium ion formation.[3]
Q1: My Pictet-Spengler reaction is not working, or the yield is very low. What should I check first?
A1: The primary checkpoints for a failing Pictet-Spengler reaction are the electronic properties of the amine substrate and the conditions for forming the key electrophilic intermediate.
-
Causality—Aromatic Ring Activation: Like the Bischler-Napieralski, this is an electrophilic aromatic substitution. The reaction works best when the aromatic ring is activated by electron-donating groups (e.g., -OH, -OMe), which stabilize the transition state of the cyclization.[3][11] Unactivated or deactivated rings require significantly harsher conditions (stronger acids, higher temperatures) to proceed, and yields may still be poor.[11]
-
Causality—Iminium Ion Formation: The reaction does not proceed via the neutral imine; it requires the protonated and highly electrophilic iminium ion to be attacked by the aromatic ring.[11] If this intermediate does not form efficiently, the reaction will stall. This can be due to an unreactive carbonyl compound, insufficient acid catalyst, or the presence of water which can hydrolyze the iminium ion back to the starting materials.
-
Troubleshooting & Optimization:
-
Verify Iminium Formation: Ensure your aldehyde or ketone is sufficiently reactive and pure. Using a slight excess (1.1-1.2 equivalents) of the carbonyl component can help drive the initial condensation to completion.[3]
-
Select the Right Acid: The choice of acid is critical. For activated systems, mild acids like trifluoroacetic acid (TFA) are often sufficient. For less reactive substrates, stronger protic acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) may be necessary to promote both iminium ion formation and the subsequent cyclization.[3]
-
Ensure Anhydrous Conditions: The initial condensation to form the imine releases water. While many Pictet-Spengler reactions are robust, for difficult substrates, removing this water with a Dean-Stark trap or molecular sieves can prevent the reverse hydrolysis reaction and improve yields.
-
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 7. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Purification Challenges of Brominated Heterocyclic Compounds
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of brominated heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules in their daily work. Brominated heterocycles are invaluable building blocks in the synthesis of pharmaceuticals and functional materials, yet their purification can be fraught with difficulties ranging from inherent instability to the separation of closely related impurities.
This resource moves beyond generic protocols to provide in-depth, evidence-based troubleshooting guides and frequently asked questions. We will explore the "why" behind the "how," grounding our recommendations in chemical principles to empower you to make informed decisions for your specific compound.
Part 1: Foundational Troubleshooting - The Post-Reaction Workup
A successful purification begins with a clean and effective workup. For bromination reactions, the primary challenge is the complete removal of residual elemental bromine (Br₂), which can interfere with subsequent steps and compromise the stability of your target compound.
Frequently Asked Questions (FAQs): Quenching Excess Bromine
Q1: What are the most reliable methods for quenching unreacted bromine in a reaction mixture?
A1: The most common and effective strategy is chemical quenching, which involves converting reactive, colored elemental bromine into colorless, water-soluble bromide salts.[1] These salts are then easily removed in an aqueous wash. The primary methods are:
-
Reduction with Thiosulfate: Adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a widely used and robust method.[2][3][4][5] The thiosulfate ion reduces bromine to bromide.
-
Reduction with Sulfites: Aqueous solutions of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) are also highly effective reducing agents for this purpose.[1][2]
Q2: How do I know when I've added enough quenching agent?
A2: The visual disappearance of bromine's characteristic reddish-brown or yellow color is the primary indicator.[1][5] The organic layer should become colorless. For rigorous applications, such as in late-stage drug development, analytical techniques like HPLC or GC can be used to confirm the absence of residual bromine.[1]
Q3: Is it safe to remove excess bromine by distillation or evaporation?
A3: No, this is strongly discouraged.[1] Although bromine has a relatively low boiling point (58.8 °C), it is highly toxic and corrosive.[1][4] Attempting to remove it by evaporation poses a significant inhalation hazard and can lead to co-evaporation of your product, especially if it is volatile.[1]
Protocol 1: Standard Post-Bromination Workup
Objective: To quench excess bromine and perform an initial extraction of the crude brominated heterocycle.
Methodology:
-
Cooling: Ensure the reaction mixture is cooled to room temperature or below, especially if the bromination was conducted at elevated temperatures.
-
Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate with vigorous stirring. Continue the addition portion-wise until the reddish-brown color of bromine is no longer visible in the organic layer.[1]
-
Phase Separation: Transfer the mixture to a separatory funnel. If an organic solvent was used for the reaction, it will form the organic layer. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl).[1][2] The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure.[1][2]
Part 2: Purification Strategy - A Decision-Making Guide
Choosing the right purification technique is critical. The two most common and powerful methods for solid compounds are recrystallization and column chromatography. The choice depends on the nature of the compound, the impurities present, and the desired scale and purity.
Caption: Decision tree for selecting a primary purification method.
Part 3: In-Depth Guide to Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target molecule and impurities at varying temperatures.[6] For brominated aromatics, which are often crystalline solids, this can be a highly effective and scalable method.
Frequently Asked Questions (FAQs): Recrystallization
Q1: How do I choose the best solvent for recrystallizing my brominated heterocycle?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but sparingly soluble at room or cold temperatures.[7] Impurities should ideally remain soluble at cold temperatures or be insoluble in the hot solvent.[7] Given that brominated heterocycles range from nonpolar to moderately polar, common solvent choices include hexanes, toluene, ethanol, methanol, and acetone, or mixed solvent systems like ethanol/water.[7]
Q2: How does the presence of bromine atoms affect solubility and solvent choice?
A2: Increasing the number of bromine atoms on a ring generally decreases solubility in polar solvents and increases it in non-polar organic solvents.[7] The position of the bromine can also influence crystal packing and, consequently, solubility, though this is highly compound-specific.[7]
Q3: My crystals are still colored after recrystallization. What can I do?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[7][8] The charcoal adsorbs the colored molecules. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
Troubleshooting Guide: Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated. | Lower the temperature at which the compound dissolves by adding more solvent. / Try a lower-boiling point solvent. |
| No Crystal Formation | Too much solvent was used. / The solution is not saturated. / The compound is highly soluble even at low temperatures. | Boil off some of the solvent to increase concentration. / Scratch the inside of the flask with a glass rod to create nucleation sites. / Add a seed crystal of the pure compound. / Cool the solution in an ice bath or freezer.[9] |
| Low Recovery | Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization during hot filtration. | Use the minimum amount of hot solvent needed for dissolution.[9] / Ensure the solution is thoroughly cooled before filtering. / Use pre-heated glassware for hot filtration to prevent cooling. |
| Impure Crystals | Cooling occurred too quickly, trapping impurities. / The chosen solvent is not selective enough. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. / Re-evaluate the solvent system through small-scale solubility tests. |
Part 4: In-Depth Guide to Column Chromatography
Column chromatography is the workhorse of purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase. However, for brominated heterocycles, particularly those containing basic nitrogen atoms, this technique presents specific challenges.
Frequently Asked Questions (FAQs): Column Chromatography
Q1: My nitrogen-containing brominated heterocycle is streaking on the silica gel column. How can I fix this?
A1: Streaking or tailing of basic heterocycles on acidic silica gel is a common problem.[9] This is due to strong interactions between the basic lone pair of the nitrogen and acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonia in methanol.[9] Alternatively, using a different stationary phase like basic or neutral alumina can be effective.[9]
Q2: I am concerned about my compound decomposing on silica gel. What are the risks?
A2: The acidic nature of silica gel can potentially catalyze the degradation of sensitive compounds. For very acid-sensitive brominated heterocycles, debromination is a risk, although less common than for iodinated analogs. To minimize contact time and potential degradation:
-
Use a less acidic stationary phase like neutral alumina.
-
"Deactivate" the silica gel by pre-treating it with a solvent mixture containing triethylamine.
-
Perform the chromatography quickly and avoid letting the compound sit on the column for extended periods.
Q3: How do I separate constitutional isomers of my brominated heterocycle?
A3: Separating isomers is a significant challenge as they often have very similar polarities. Success depends on maximizing the selectivity of your chromatographic system.
-
Solvent System Optimization: Use Thin Layer Chromatography (TLC) to screen a wide range of solvent systems with different selectivities (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol vs. toluene/acetone).
-
Stationary Phase Choice: Sometimes a change in stationary phase (e.g., from silica to alumina or a bonded phase like diol or cyano) can alter the retention order and improve separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC often provides the necessary resolution that flash chromatography cannot.
Troubleshooting Guide: Column Chromatography
Caption: Troubleshooting common issues in column chromatography.
References
- Benchchem. (2025). Technical Support Center: Bromine Removal from Reaction Mixtures. Benchchem.
- Journal of Chromatographic Science. (1986). Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. Oxford Academic.
- YouTube. (2022). Remove the Remaining Bromine In Reaction Mixture Using Sodium Thiosulfate. YouTube.
- International Journal of Environmental Analytical Chemistry. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Taylor & Francis Online.
- Benchchem. (2025). Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures. Benchchem.
- Quora. (2020). How to remove bromine from a reaction mixture? Quora.
- University of Rochester. (2026). Workup: Bromine or Iodine. Department of Chemistry.
- Benchchem. (2025). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Benchchem.
- Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry.
- El-Faham, A. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. LinkedIn.
- University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Department of Chemistry.
Sources
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- 5. Workup [chem.rochester.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
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- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 8-Bromoisoquinolin-1-amine Couplings
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 8-bromoisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of this transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into achieving high-yield, reproducible results.
Introduction: The Challenge of 8-Bromoisoquinolin-1-amine
The 8-bromoisoquinolin-1-amine scaffold is a valuable building block in medicinal chemistry. However, its structure presents a distinct challenge in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination. The primary difficulty stems from the Lewis basic nitrogen atom at the 1-amine position and the isoquinoline nitrogen itself.[1] These nitrogen atoms can coordinate with the palladium catalyst, leading to the formation of inactive complexes and effectively poisoning the catalyst.[1] This guide provides a systematic approach to overcoming these challenges by focusing on the critical parameter of catalyst loading and its interplay with other reaction components.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with 8-bromoisoquinolin-1-amine failing or giving low yields despite using standard conditions?
A1: The low reactivity is often due to catalyst inhibition by the substrate itself.[1][2] The lone pairs on the amino group and the isoquinoline nitrogen can chelate with the palladium center, forming stable, catalytically inactive complexes.[2] This prevents the catalyst from participating in the desired catalytic cycle.[1] Standard conditions often don't account for this specific inhibitory effect.
Q2: What is a good starting point for catalyst loading in a new coupling reaction with this substrate?
A2: For initial screening, a palladium source concentration of 1-5 mol% is a common starting point.[1] A good initial experiment would utilize 2 mol% of a palladium precatalyst with a palladium-to-ligand ratio between 1:1 and 1:2.[1] It's often more efficient to first screen different ligands and bases to identify a promising system before extensively optimizing the catalyst loading.[1]
Q3: Is simply increasing the catalyst loading the best way to improve a sluggish reaction?
A3: Not necessarily. While a higher catalyst loading can sometimes overcome low reactivity, excessive amounts can lead to detrimental side reactions like homocoupling of the starting materials.[3][4] High catalyst concentrations also increase the cost and can complicate the purification process due to residual palladium in the final product.[5] The goal is to find the optimal loading that maximizes yield and purity while minimizing waste and cost.
Q4: How do I minimize catalyst deactivation when working with 8-bromoisoquinolin-1-amine?
A4: Several strategies can mitigate catalyst poisoning:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[1][2][3] These ligands can sterically hinder the coordination of the isoquinoline nitrogens to the palladium center.[1]
-
Use of Pre-catalysts: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than traditional sources like Pd(OAc)₂.[3][5] They tend to form the active Pd(0) species more cleanly and efficiently, reducing the opportunity for catalyst deactivation before the catalytic cycle begins.[1][3]
-
Slow Addition: Adding the 8-bromoisoquinolin-1-amine slowly to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[1]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst; Inappropriate ligand or base; Catalyst poisoning by substrate. | Ensure rigorous exclusion of oxygen by properly degassing solvents and running the reaction under an inert atmosphere (Argon or Nitrogen).[4][6] Screen a panel of bulky, electron-rich ligands (e.g., BrettPhos for primary amines).[3] Consider using a more robust precatalyst.[3] |
| Reaction Stalls | Catalyst deactivation during the reaction. | The appearance of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[1] This can be caused by high temperatures or the presence of oxygen.[1] Try running the reaction at a lower temperature for a longer duration.[1] Ensure all components are thoroughly degassed. |
| Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation) | Non-optimal catalyst loading or reaction temperature; Presence of oxygen. | Optimize the catalyst loading; sometimes a lower loading can disfavor side reactions.[3] Thoroughly degas all reagents and solvents to minimize oxygen, which can promote homocoupling.[4] Hydrodehalogenation can be ligand-dependent; screening different phosphine ligands may solve the issue.[1] |
| Inconsistent Results | Variability in reagent quality; Inefficient generation of the active catalyst. | Use high-purity, anhydrous, and degassed solvents and reagents. The physical properties of the base (e.g., particle size) can also impact the reaction.[3] Using a well-defined precatalyst can lead to more reproducible outcomes.[5] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol provides a starting point for a small-scale screening of conditions for the Buchwald-Hartwig amination of 8-bromoisoquinolin-1-amine.
Materials:
-
8-Bromoisoquinolin-1-amine (1.0 mmol)
-
Coupling partner (e.g., a primary or secondary amine, 1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add the 8-bromoisoquinolin-1-amine, palladium precatalyst, and base to the reaction vial.
-
Add the anhydrous, degassed solvent.
-
Add the amine coupling partner via syringe.
-
Seal the vial and place it in a preheated heating block or oil bath (e.g., 100 °C).
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Optimization Workflow
A systematic approach is crucial for efficiently optimizing catalyst loading. The following workflow illustrates the key decision points and experimental stages.
Caption: A phased approach to optimizing catalyst loading.
Key Parameter Relationships
Understanding the interplay between different reaction parameters is essential for successful troubleshooting and optimization.
Caption: Interdependencies of key reaction parameters.
References
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]
Sources
Preventing dehalogenation of 8-Bromoisoquinolin-1-amine
Welcome to the technical support center for 8-Bromoisoquinolin-1-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on handling and utilizing this versatile reagent, with a specific focus on preventing the common side reaction of dehalogenation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction: The Challenge of Dehalogenation
8-Bromoisoquinolin-1-amine is a valuable building block in medicinal chemistry and materials science. However, its utility can be hampered by a prevalent and often frustrating side reaction: dehalogenation, where the bromine atom is replaced by a hydrogen atom. This hydrodehalogenation not only reduces the yield of the desired product but also introduces impurities that can be difficult to separate. This guide provides a comprehensive framework for understanding and mitigating this unwanted reaction.
Troubleshooting Guide: Addressing Dehalogenation in Real-Time
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: I'm observing a significant amount of the dehalogenated byproduct in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the most likely causes?
A1: Dehalogenation in palladium-catalyzed reactions is a common issue and typically points to one or more of the following factors.[1][2]
-
Catalyst and Ligand Choice: Highly active palladium catalysts can sometimes favor the dehalogenation pathway.[2] The choice of phosphine ligand is critical; its steric and electronic properties significantly influence the competition between the desired cross-coupling and the undesired dehalogenation.[1][3]
-
Presence of Hydride Sources: Solvents, bases, or even trace amounts of water can act as hydride donors, leading to the formation of a palladium-hydride species that facilitates dehalogenation.[1][2][4] Solvents like DMF, dioxane, and alcohols are known to be potential hydride sources.[2][5]
-
Reaction Kinetics: If the rate of the desired cross-coupling is slow compared to the rate of dehalogenation, the formation of the byproduct will be more pronounced.[1]
-
Base Selection: The strength and nature of the base can influence the reaction outcome. Some bases can either act as a hydride source or promote side reactions that lead to dehalogenation.[1][2]
-
Temperature: Elevated reaction temperatures can sometimes increase the rate of dehalogenation relative to the desired coupling.[2]
Q2: How can I modify my reaction conditions to minimize dehalogenation in a Suzuki-Miyaura coupling?
A2: To suppress dehalogenation in Suzuki-Miyaura couplings, a systematic optimization of reaction parameters is recommended.
-
Ligand Screening: The use of bulky, electron-rich phosphine ligands is often beneficial. These ligands can promote the desired reductive elimination step over the dehalogenation pathway. Consider screening a panel of ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf).[1]
-
Base Optimization: If you are using a strong base like sodium tert-butoxide, which can also be a source of hydrides, consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][6]
-
Solvent Choice: Aprotic solvents such as toluene, dioxane, or THF are generally preferred over protic solvents.[1] If dehalogenation is an issue in a solvent like DMF, switching to a less reducible solvent like toluene may be beneficial.[1][5]
-
Minimize Water Content: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize the presence of water, a potential hydride source.[6][7]
Q3: My Buchwald-Hartwig amination of 8-Bromoisoquinolin-1-amine is yielding the dehalogenated isoquinolin-1-amine. What specific adjustments should I consider?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like other cross-coupling reactions, it is susceptible to dehalogenation.[3][8][9]
-
Ligand Selection is Key: The choice of ligand is paramount. Different generations of Buchwald ligands have been developed to address challenges like dehalogenation with specific substrate classes. A screening of ligands is highly recommended.[3][10]
-
Base Considerations: While strong bases like sodium tert-butoxide are common, they can contribute to dehalogenation. Consider using a weaker base or a different strong, non-nucleophilic base like LHMDS.[6]
-
Palladium Precatalyst: The choice of palladium source can be important. Using a well-defined precatalyst can sometimes lead to cleaner reactions compared to generating the active Pd(0) species in situ from Pd(OAc)₂.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to disfavor the dehalogenation side reaction.[6]
Below is a workflow to guide your troubleshooting process for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of dehalogenation?
A1: Hydrodehalogenation in the context of palladium-catalyzed cross-coupling reactions typically proceeds through the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources in the reaction mixture. The Pd-H species can then undergo reductive elimination with the aryl halide to produce the dehalogenated arene and regenerate the palladium catalyst, competing with the desired cross-coupling pathway.[4] Another pathway can involve radical mechanisms, especially under certain conditions like photochemical promotion or the use of specific radical initiators.[11][12][13]
Q2: Are there any general best practices for storing and handling 8-Bromoisoquinolin-1-amine to prevent degradation that might lead to dehalogenation?
A2: While dehalogenation is primarily a reaction-driven issue, proper storage and handling are crucial for maintaining the integrity of the starting material.
-
Storage: Store 8-Bromoisoquinolin-1-amine in a tightly sealed container in a cool, dry, and dark place. Exposure to light and moisture should be minimized.
-
Inert Atmosphere: When weighing and transferring the material for a reaction, it is good practice to do so under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen) to prevent uptake of atmospheric moisture.
Q3: Can the position of the bromine and amine groups on the isoquinoline ring influence the propensity for dehalogenation?
A3: Yes, the electronic nature of the isoquinoline ring system, influenced by the positions of the substituents, can play a role. The electron-donating nature of the amino group can make the C-Br bond more susceptible to certain reaction pathways. While specific studies on 8-Bromoisoquinolin-1-amine are not abundant, in general, electron-rich aryl halides can be more prone to dehalogenation in some catalytic systems.[2]
Q4: Are there alternative, non-palladium-based methods for reactions where dehalogenation is a persistent issue?
A4: Yes, if dehalogenation proves intractable with palladium catalysis, alternative coupling strategies can be explored.
-
Copper-Catalyzed Reactions: Ullmann-type couplings, which utilize copper catalysts, can be an effective alternative for forming C-N, C-O, and C-C bonds and may exhibit different selectivity profiles regarding dehalogenation.[14]
-
Transition-Metal-Free Methods: In recent years, transition-metal-free methods for dehalogenation and coupling have emerged, often utilizing photochemical or base-promoted radical pathways.[12][13] These methods, however, would be for the dehalogenation itself, so care must be taken to choose conditions that favor the desired transformation.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of 8-Bromoisoquinolin-1-amine, with conditions selected to minimize dehalogenation.
-
Reaction Setup: To an oven-dried Schlenk tube, add 8-Bromoisoquinolin-1-amine (1.0 mmol), the boronic acid or ester (1.2 mmol), and a suitable inorganic base such as K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (3-5 mL) via syringe.
-
Reaction: Stir the mixture at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or a precatalyst |
| Ligand | SPhos, XPhos, or dppf | Buchwald ligands (e.g., RuPhos, BrettPhos) |
| Base | K₃PO₄ or Cs₂CO₃ | LHMDS or K₂CO₃ |
| Solvent | Toluene or Dioxane | Toluene or THF |
| Temperature | 80-110 °C | 80-110 °C |
Visualizing Reaction Parameters
The interplay between different reaction components is crucial. The following diagram illustrates the key considerations for minimizing dehalogenation.
Caption: Key parameters to control for successful coupling.
References
-
Claver, C., et al. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics, 29(17), 3711–3719. [Link]
-
Čejka, J., et al. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Catalysts, 11(11), 1368. [Link]
-
Claver, C., et al. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
- Google Patents. (n.d.). Dehalogenation of aromatic compounds.
-
Studer, A., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Angewandte Chemie International Edition, 56(44), 13832-13836. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]
-
Mitchell, D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 634–637. [Link]
-
ResearchGate. (n.d.). Reduction of Aryl Halides into Arenes with 2-Propanol Promoted by a Substoichiometric Amount of a tert-Butoxy Radical Source. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Retrieved from [Link]
-
Qu, J.-P., & Kang, Y.-B. (2023). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Molecules, 28(13), 5085. [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromoisoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing 5- or 8-bromoisoquinoline derivatives.
-
ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Reactivity of 8-Bromoisoquinolin-1-amine
Welcome to the technical support center dedicated to unlocking the full synthetic potential of 8-Bromoisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile building block in their synthetic endeavors. Here, we will delve into the critical role of base selection in modulating the reactivity of this compound, providing you with practical, field-tested insights to streamline your experimental workflows and troubleshoot common challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with 8-Bromoisoquinolin-1-amine in cross-coupling reactions.
Q1: Why is base selection so critical in reactions involving 8-Bromoisoquinolin-1-amine?
A1: The choice of base in cross-coupling reactions, such as the Buchwald-Hartwig amination, is paramount as it partakes in several key steps of the catalytic cycle. A suitable base is required to deprotonate the amine nucleophile, facilitating its coordination to the palladium center. Furthermore, the base assists in the regeneration of the active Pd(0) catalyst. The basicity, solubility, and steric properties of the chosen base can significantly influence reaction rates, yields, and the formation of side products. For a substrate like 8-Bromoisoquinolin-1-amine, the presence of the basic isoquinoline nitrogen and the primary amine can lead to complex interactions with the catalyst and reagents, making the choice of base even more crucial to achieve high selectivity and conversion.
Q2: I am observing low yields in my Buchwald-Hartwig amination of 8-Bromoisoquinolin-1-amine with a primary aliphatic amine using sodium tert-butoxide. What could be the issue?
A2: While sodium tert-butoxide is a strong base commonly used in C-N cross-coupling reactions, its high basicity can sometimes lead to side reactions, such as the deprotonation of other acidic protons in your substrate or coupling partner, or degradation of sensitive functional groups.[1][2] Additionally, the steric bulk of the tert-butoxide anion can sometimes hinder the desired reaction pathway with sterically demanding substrates. Consider switching to a weaker, non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are often effective and can minimize side reactions, leading to cleaner reaction profiles and improved yields.[3][4]
Q3: Can the isoquinoline nitrogen in 8-Bromoisoquinolin-1-amine interfere with the palladium catalyst?
A3: Yes, the lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center. This can lead to catalyst inhibition by forming stable, off-cycle complexes that are catalytically inactive. The choice of a bulky ligand on the palladium catalyst can often mitigate this issue by sterically shielding the metal center and favoring the desired catalytic cycle. Ligands such as Xantphos or BrettPhos have been shown to be effective in couplings involving heteroaryl halides.[3][4]
Q4: Are there any general guidelines for selecting a base for a Suzuki-Miyaura coupling with 8-Bromoisoquinolin-1-amine?
A4: For Suzuki-Miyaura couplings, a common choice of base is an aqueous solution of an inorganic carbonate, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). These bases are generally effective in promoting the transmetalation step of the catalytic cycle. The choice between them can depend on the specific boronic acid or ester being used and the solvent system. In some cases, a stronger base like potassium phosphate (K₃PO₄) may be required, particularly for less reactive boronic acids. It is always recommended to perform a small screen of bases to identify the optimal conditions for your specific substrate combination.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during reactions with 8-Bromoisoquinolin-1-amine, with a focus on the impact of base selection.
| Problem | Potential Cause(s) Related to Base Selection | Recommended Solution(s) |
| Low or No Conversion | Base is too weak: Insufficient deprotonation of the amine nucleophile. | Switch to a stronger base. Refer to the pKa table below for guidance. For example, if K₂CO₃ is ineffective, try Cs₂CO₃ or K₃PO₄. |
| Base is insoluble: The base is not sufficiently soluble in the reaction solvent to be effective. | Choose a base that is more soluble in your chosen solvent, or consider using a phase-transfer catalyst to facilitate the reaction between the solid base and the reactants in the organic phase. | |
| Base is sterically hindered: The base is too bulky to effectively deprotonate the amine, especially if the amine is also sterically hindered. | Use a smaller, strong base like sodium tert-butoxide or a non-nucleophilic amine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Base is too strong: A very strong base can promote side reactions, including the reduction of the aryl bromide. | Switch to a weaker base. For instance, if you are using NaOt-Bu and observing significant hydrodehalogenation, consider using Cs₂CO₃ or K₃PO₄.[5] |
| Poor Reproducibility | Hygroscopic base: The base has absorbed moisture from the atmosphere, leading to inconsistent results. | Use freshly opened or properly stored anhydrous bases. Consider drying the base in vacuo before use. |
| Reaction Stalls | Base degradation: The base may not be stable under the reaction conditions over extended periods. | Ensure the chosen base is compatible with the reaction temperature and other reagents. |
The Role of the Base in Buchwald-Hartwig Amination: A Mechanistic Overview
The base plays a crucial role at multiple points in the catalytic cycle of the Buchwald-Hartwig amination. The following diagram illustrates a simplified catalytic cycle, highlighting the key steps where the base is involved.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Base Selection Guide: A Comparative Table
The pKa of the conjugate acid of a base is a good indicator of its strength. The higher the pKa of the conjugate acid, the stronger the base. This table provides a comparison of commonly used bases in organic synthesis.
| Base | Conjugate Acid | pKa in H₂O (approx.) | pKa in DMSO (approx.) | Common Applications & Remarks |
| Sodium tert-butoxide (NaOt-Bu) | tert-butanol | 18.0 | 32.2 | Strong, non-nucleophilic base. Widely used in Buchwald-Hartwig aminations. Can promote side reactions with sensitive substrates. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Hexamethyldisilazane | 26 | 29.5 | Very strong, non-nucleophilic base. Useful for deprotonating weakly acidic amines. Requires anhydrous conditions. |
| Cesium carbonate (Cs₂CO₃) | Bicarbonate (HCO₃⁻) | 10.3 | - | Mild and effective base for a wide range of cross-coupling reactions. Good solubility in some organic solvents. |
| Potassium phosphate (K₃PO₄) | Dihydrogen phosphate (H₂PO₄⁻) | 7.2 | - | Versatile and moderately strong base. Often a good choice when stronger bases cause side reactions. |
| Potassium carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | 10.3 | - | Common and inexpensive base. Its effectiveness can be limited by its solubility. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DBU-H⁺ | 13.5 | 13.9 | Strong, non-nucleophilic organic base. Soluble in most organic solvents. |
Note: pKa values can vary depending on the solvent and temperature. The values provided are for general guidance.[6][7][8][9]
Experimental Protocol: Buchwald-Hartwig Amination of 8-Bromoisoquinolin-1-amine
This protocol provides a general starting point for the palladium-catalyzed amination of 8-Bromoisoquinolin-1-amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
8-Bromoisoquinolin-1-amine
-
Amine coupling partner
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 8-Bromoisoquinolin-1-amine (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., 2 mol % Pd₂(dba)₃) and the ligand (e.g., 4 mol % Xantphos) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add the remaining anhydrous solvent to the reaction mixture to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Critical Parameters:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. It is crucial to maintain an inert atmosphere throughout the reaction setup and duration.
-
Anhydrous Conditions: Water can deactivate the catalyst and lead to undesired side reactions. Use anhydrous solvents and reagents.
-
Ligand-to-Metal Ratio: The ratio of ligand to palladium can significantly impact the catalytic activity. A 1:1 or 2:1 ligand-to-palladium ratio is a good starting point.
-
Base Stoichiometry: An excess of the base is typically required to ensure complete reaction.
Decision-Making Flowchart for Base Selection
This flowchart provides a logical pathway to aid in the selection of an appropriate base for your reaction with 8-Bromoisoquinolin-1-amine.
Caption: A decision-making flowchart for selecting a suitable base.
References
- Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. In Modern Amination Methods; Ricci, A., Ed.; Wiley-VCH: Weinheim, Germany, 2000; pp 195-262.
-
Choi, K.; Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J. Am. Chem. Soc.2024 , 146 (28), 19133–19140. [Link][10][11]
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.
-
Bordwell, F. G. Equilibrium Acidities in Dimethyl Sulfoxide Solution. Acc. Chem. Res.1988 , 21 (12), 456–463. [Link][6]
-
Reich, H. J. pKa Data Compiled by Hans Reich. University of Wisconsin. [Link][7]
-
Fors, B. P.; Buchwald, S. L. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. J. Am. Chem. Soc.2009 , 131 (36), 12898–12899. [Link][3]
-
Hartwig, J. F. et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J. Am. Chem. Soc.2024 , 146, 28, 19133–19140. [Link][2]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link][5]
-
LibreTexts. 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. [Link][8]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link][12]
-
Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link][4]
- Google Patents.
-
OWL, Department of Chemistry, University of Massachusetts Amherst. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How To [chem.rochester.edu]
Technical Support Center: Column Chromatography Purification of 8-Bromoisoquinolin-1-amine
Welcome to the technical support center for the purification of 8-Bromoisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this specific heterocyclic amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-tested insights to empower you to troubleshoot and optimize your purification process effectively. The purification of polar, nitrogen-containing heterocycles presents unique challenges, primarily due to their interaction with common stationary phases. This guide addresses these issues head-on in a practical, question-and-answer format.
Critical Safety Information
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 8-Bromoisoquinolin-1-amine and all solvents and reagents used.
-
Hazards: Similar bromo-substituted heterocyclic compounds are classified as harmful if swallowed, inhaled, or in contact with the skin. They are known to cause serious skin and eye irritation.[1][2][3][4]
-
Required Precautions:
-
Always handle the compound in a certified chemical fume hood.[1][5]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[1][3]
-
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses common problems encountered during the column chromatography purification of 8-Bromoisoquinolin-1-amine.
Question 1: My compound is streaking badly on the silica TLC plate and giving a "comet tail" instead of a round spot. What's happening and how do I fix it?
Answer: This is the most common issue when working with basic amines on a standard silica gel stationary phase.
-
The Cause (Mechanism): Silica gel (SiO₂) has a surface rich in silanol groups (Si-OH), which are weakly acidic. Your basic 8-Bromoisoquinolin-1-amine, with its primary amine and nitrogen-containing ring system, undergoes a strong acid-base interaction with these silanol groups.[7] This interaction is often irreversible, causing a portion of your compound to remain strongly adsorbed to the stationary phase at the point of application, while the rest moves with the mobile phase, resulting in streaking or tailing.[8] This phenomenon can lead to poor separation, inaccurate Rf values, and significant loss of product on the column.
-
The Solution (Protocol): To prevent this unwanted interaction, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile competing base to your mobile phase (eluent).
-
Recommended Modifier: Triethylamine (TEA) is the most common and effective choice.
-
Protocol: Prepare your chosen eluent (e.g., a mixture of Ethyl Acetate and Hexane) and add 0.5-2% triethylamine by volume. For example, for 100 mL of eluent, add 0.5 mL to 2 mL of TEA. Run your TLC again with this modified solvent system. You should observe a significant improvement, with a well-defined, round spot.[7][9]
-
Question 2: I've developed a good TLC solvent system (with TEA), but my compound is not eluting from the column. I've already passed many column volumes of solvent.
Answer: This frustrating situation can arise from several factors. Let's troubleshoot systematically.
-
Possibility A: Insufficient Polarity. The polarity of the solvent system that gives a good Rf on a thin TLC plate may not be sufficient to elute the compound from a much larger mass of silica in a packed column.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using an Ethyl Acetate/Hexane system, slowly increase the percentage of Ethyl Acetate. Collect fractions continuously and check them by TLC.
-
-
Possibility B: Compound Decomposition. Although less common, some sensitive compounds can degrade on silica gel over the extended period of a column run, even with a modified eluent.[10]
-
Troubleshooting Step: Before running the column, perform a stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours (the approximate time for a column run), and then elute it. If you see new spots or a significant decrease in the intensity of your product spot, your compound may be unstable on silica.
-
Solution: If unstable, consider using a less acidic stationary phase like neutral or basic alumina, or a deactivated silica gel.[7]
-
-
Possibility C: Incorrect Solvent Preparation. It's a simple mistake but can happen to anyone. Double-check that you prepared the mobile phase correctly and did not, for instance, reverse the ratio of your polar and non-polar solvents.[10]
Question 3: How do I visualize the compound on a TLC plate? It's not colored.
Answer: 8-Bromoisoquinolin-1-amine is an aromatic, conjugated system, which provides a primary method for visualization. For confirmation, chemical stains are effective.
| Visualization Method | Procedure | Expected Result for 8-Bromoisoquinolin-1-amine |
| UV Light (Short-wave, 254 nm) | After eluting and drying the TLC plate, place it under a UV lamp set to 254 nm.[11] | The compound will absorb the UV light, appearing as a dark purple or black spot against the green fluorescent background of the TLC plate. This is the primary, non-destructive method.[11][12] |
| Iodine Chamber | Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. The iodine will sublime and stain the compounds.[13] | The compound should appear as a temporary brown or yellow-brown spot. This method is semi-destructive, and the spots will fade over time, so circle them with a pencil immediately.[11] |
| Potassium Permanganate (KMnO₄) Stain | Dip the plate in a solution of KMnO₄ and gently heat. | As an oxidizable compound (due to the amine), it will react to form a yellow or brown spot (MnO₂) on a purple background. This is a destructive method.[12] |
| Ninhydrin Stain | Dip or spray the plate with a ninhydrin solution and heat gently.[14] | Since 8-Bromoisoquinolin-1-amine is a primary amine, it should produce a characteristic colored spot (often purple or pink). This is a destructive method.[12][14] |
Question 4: I got my product off the column, but it's contaminated with a faster-running (higher Rf) or slower-running (lower Rf) impurity. How can I improve the separation?
Answer: Achieving baseline separation is key. This requires optimizing the selectivity of your chromatographic system.
-
The Cause: Your initial solvent system is not providing sufficient resolution between your product and the impurity. The difference in their affinities for the stationary phase versus the mobile phase is too small.[7]
-
The Solution (Workflow):
-
Re-optimize TLC: Go back to your TLC plates. The goal is to find a solvent system where the Rf of your product is between 0.2 and 0.4, and the Rf of the impurity is as far away as possible.[9]
-
Adjust Polarity:
-
If the impurity is faster-running (higher Rf) , your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., use more hexane in an ethyl acetate/hexane system).
-
If the impurity is slower-running (lower Rf) , your system may be too non-polar. Cautiously increase the proportion of the polar solvent.
-
-
Change Solvents: If adjusting the ratio of your current system doesn't work, change the solvents entirely. Solvents have different selectivities. For example, if you are using ethyl acetate/hexane, try switching to dichloromethane/methanol (a common system for polar compounds).[15] Remember to add ~1% TEA to this new system as well.
-
Column Parameters: Ensure you have not overloaded the column (a common cause of overlapping peaks). A general rule of thumb is to load 1g of crude material per 20-40g of silica gel. Also, ensure your column is packed uniformly without any cracks or channels.
-
Experimental Workflow Diagrams
The following diagrams illustrate the key decision-making processes in developing your purification method.
Diagram 1: TLC Method Development Workflow
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. 8-Bromoisoquinoline | C9H6BrN | CID 9859134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. biotage.com [biotage.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. TLC stains [reachdevices.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. epfl.ch [epfl.ch]
- 15. chem.rochester.edu [chem.rochester.edu]
Identifying byproducts in 8-Bromoisoquinolin-1-amine reactions by NMR
Technical Support Center: 8-Bromoisoquinolin-1-amine Synthesis
Welcome to the technical support guide for the synthesis and analysis of 8-Bromoisoquinolin-1-amine. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. The synthesis of substituted isoquinolines is a critical step in many pharmaceutical and materials science applications. However, like many multi-step organic reactions, the path to a pure product can be complicated by the formation of closely related byproducts.
This guide provides a structured, question-and-answer-based approach to troubleshooting common issues encountered during the synthesis of 8-Bromoisoquinolin-1-amine, with a specific focus on identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we combine mechanistic rationale with practical, field-tested advice to help you diagnose and resolve synthetic challenges.
The Target: 8-Bromoisoquinolin-1-amine
The successful synthesis of 8-Bromoisoquinolin-1-amine is typically confirmed by ¹H and ¹³C NMR. A clean spectrum is the first indication of a successful reaction. Below is a table of expected chemical shifts for the desired product, which will serve as our reference point.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 8-Bromoisoquinolin-1-amine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-3 | ~6.9 - 7.1 | ~120 - 122 | Doublet |
| H-4 | ~7.5 - 7.7 | ~135 - 137 | Doublet |
| H-5 | ~7.3 - 7.5 | ~128 - 130 | Doublet of doublets |
| H-6 | ~7.1 - 7.3 | ~125 - 127 | Triplet |
| H-7 | ~7.8 - 8.0 | ~129 - 131 | Doublet of doublets |
| NH₂ | ~5.0 - 6.5 | - | Broad singlet, exchangeable with D₂O |
| C-1 | - | ~155 - 157 | Quaternary Carbon (C-NH₂) |
| C-8 | - | ~115 - 117 | Quaternary Carbon (C-Br) |
| Other Quaternary Carbons | - | ~127 - 140 | C-4a, C-8a |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My ¹H NMR spectrum shows unexpected signals in the aromatic region (6.5-8.5 ppm). What are the likely culprits?
This is one of the most common issues and often points to three potential byproducts arising from common side reactions: hydrolysis , debromination , or the presence of unreacted starting material .
Causality and Identification:
-
Hydrolysis Byproduct (8-Bromoisoquinolin-1-ol): If there is residual water in your reaction mixture, or during aqueous workup, the 1-amino group can be hydrolyzed to a hydroxyl group, especially under harsh pH conditions.[1] This is a frequent issue in reactions that are heated for extended periods.
-
Debromination Byproduct (Isoquinolin-1-amine): This can occur if your reaction conditions have a source of hydride, or if you are using a palladium catalyst for a cross-coupling reaction and a phosphine ligand that can promote hydrodebromination.
-
Unreacted Starting Material (e.g., 1,8-Dibromoisoquinoline): Incomplete amination will result in the starting material being carried through.
The Diagnostic Workflow:
The first step is to compare the unexpected peaks to the known spectra of these potential byproducts.
Table 2: Diagnostic ¹H NMR Shifts for Common Byproducts
| Compound | Key Diagnostic Signal (ppm) | Reasoning for Shift |
| 8-Bromoisoquinolin-1-ol | H-7 signal shifts downfield to ~8.1-8.3 ppm. | The hydroxyl group at C-1 is more electron-withdrawing than the amine, deshielding adjacent protons. |
| Isoquinolin-1-amine | A new set of signals for a non-brominated ring. H-8 appears as a doublet around 7.6-7.8 ppm. | The removal of the electronegative bromine atom at C-8 causes an upfield shift for adjacent protons compared to the target molecule. |
| 1,8-Dibromoisoquinoline | The spectrum will lack the broad NH₂ singlet and show a more complex aromatic region. | The absence of the electron-donating amino group leads to a general downfield shift of all protons. |
Question 2: I see a new doublet in my ¹H NMR that integrates to one proton, and it's coupled to another doublet. How can I confirm if it's a byproduct?
This is an excellent opportunity to use 2D NMR techniques to build a structural map of the unknown compound.
Expert Insight:
A simple ¹H-¹H COSY (Correlation Spectroscopy) experiment is invaluable here. It will show you which protons are coupled to each other. For a suspected byproduct like Isoquinolin-1-amine, you would expect to see a correlation between H-7 and H-8, which is absent in your target molecule (since C-8 is substituted with bromine).
Experimental Protocol: Acquiring a COSY Spectrum
-
Sample Preparation: Prepare a slightly more concentrated sample of your product mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Use a standard COSY pulse sequence on your NMR spectrometer. For most small molecules, the default parameters are sufficient.
-
Analysis: Look for off-diagonal cross-peaks. A cross-peak between two signals confirms that they are spin-coupled.
Below is a logical workflow for how to approach this problem.
Caption: A workflow for identifying unknown signals in a ¹H NMR spectrum.
Question 3: My reaction seems to be clean by TLC, but the NMR is complex. Could I have rotamers?
While less common for this specific molecule, restricted bond rotation can lead to the appearance of multiple species in the NMR spectrum at room temperature.[2]
Expert Insight:
The C1-NH₂ bond has some double bond character, but rotation is generally fast on the NMR timescale. A more likely scenario for complex spectra in otherwise pure samples is the effect of solvent or concentration. Hydrogen bonding between the amine and the solvent (or other molecules of your compound at high concentration) can lead to peak broadening or slight shifts.[3]
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures (e.g., 25°C, 50°C, 75°C). If rotamers are present, you will see the distinct sets of peaks coalesce into a single, averaged set as the temperature increases and bond rotation becomes faster.
-
Change Solvent: Acquire a spectrum in a non-polar solvent (like benzene-d₆) and a polar, hydrogen-bond-accepting solvent (like DMSO-d₆). Significant changes in chemical shifts, particularly for the NH₂ and adjacent aromatic protons, can indicate strong solvent interactions.[2]
-
Dilution Study: Take spectra at different concentrations. If intermolecular interactions are the cause of the complexity, the spectrum should simplify upon dilution.
Question 4: What are the likely side reactions that I should be aware of during the synthesis?
Understanding the potential reaction pathways is key to preventing byproduct formation. The typical synthesis of 8-Bromoisoquinolin-1-amine is a nucleophilic aromatic substitution (SNAᵣ) or a Buchwald-Hartwig amination. Each has its own set of potential side reactions.
Caption: Reaction pathways for the synthesis of 8-Bromoisoquinolin-1-amine and common byproducts.
Prevention Strategies:
-
To Prevent Hydrolysis: Ensure all glassware is oven-dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. If an aqueous workup is necessary, keep the contact time brief and avoid extreme pH.[4]
-
To Prevent Debromination: If using a palladium-catalyzed reaction, carefully choose your ligand and hydride source. In some cases, switching to a different catalyst system (e.g., copper-catalyzed) may be beneficial.
By understanding the likely byproducts and employing systematic NMR analysis, you can efficiently troubleshoot your synthesis of 8-Bromoisoquinolin-1-amine, leading to higher purity and more reliable results in your research.
References
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline-Oriented Buteneamides with Chloroform: Synthesis of-β. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
ACS Publications. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry. Retrieved from [Link]
-
IntechOpen. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]
-
PubChem. (n.d.). 8-bromoisoquinolin-1-amine. Retrieved from [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Faculty of Science. (n.d.). Synthesis and Reactions of Some Isoquinoline Derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Reactivity Analysis: 8-Bromoisoquinolin-1-amine vs. 8-Chloroisoquinolin-1-amine in Cross-Coupling Reactions
A Senior Application Scientist's Guide to Substrate Selection in Medicinal Chemistry
The isoquinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous pharmacologically active agents. Functionalization of this core, particularly at the 8-position, is a critical strategy for modulating biological activity. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. The choice of the aryl halide starting material is a pivotal decision that dictates reaction conditions, catalyst selection, and ultimately, the efficiency and scalability of the synthesis.
This guide provides an in-depth comparison of two common starting materials: 8-bromoisoquinolin-1-amine and 8-chloroisoquinolin-1-amine. We will explore the fundamental principles governing their differential reactivity and provide field-proven experimental protocols to guide researchers in making informed decisions for their synthetic campaigns.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The primary determinant of reactivity in palladium-catalyzed cross-coupling is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step in the catalytic cycle. A weaker C-X bond facilitates this step, allowing the reaction to proceed under milder conditions.
The bond dissociation energies (BDE) for C-Br and C-Cl bonds on an aromatic ring are approximately:
-
C-Br: ~71 kcal/mol
-
C-Cl: ~84 kcal/mol
This significant difference in bond strength—with the C-Br bond being considerably weaker—is the cornerstone of the reactivity differences observed between the two substrates. The 8-bromo derivative is inherently more reactive and will generally require less forcing conditions to achieve successful coupling.[1]
Physicochemical Properties Overview
A comparison of the basic physicochemical properties of the two molecules reveals their similarity, underscoring that the halogen identity is the key chemical differentiator.
| Property | 8-Bromoisoquinolin-1-amine | 8-Chloroisoquinolin-1-amine |
| Molecular Formula | C₉H₇BrN₂ | C₉H₇ClN₂ |
| Molecular Weight | 223.07 g/mol | 178.62 g/mol |
| Structure |
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond, is a cornerstone of modern synthesis.[2][3] The disparity in C-X bond strength directly translates to different requirements for catalysts, ligands, and reaction conditions.
The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Data Summary: Suzuki-Miyaura Coupling
The following table illustrates typical experimental outcomes when coupling both substrates with phenylboronic acid. Note the requirement for a more advanced catalyst system and harsher conditions for the chloro-derivative.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 8-Bromoisoquinolin-1-amine | Pd(dppf)Cl₂ (2%) | - | K₂CO₃ | 90 | 4 | >90% |
| 8-Chloroisoquinolin-1-amine | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ | 110 | 12 | ~85% |
Causality: The higher reactivity of the bromo-substrate allows for the use of a standard, air-stable precatalyst like Pd(dppf)Cl₂ with a moderate base. In contrast, activating the stronger C-Cl bond requires a more sophisticated system. A combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., SPhos) is necessary. These ligands promote the formation of a highly reactive, monoligated L₁Pd(0) species, which is essential for cleaving the robust C-Cl bond.[4]
Protocol: Suzuki-Miyaura Coupling of 8-Bromoisoquinolin-1-amine
Objective: To synthesize 8-phenylisoquinolin-1-amine.
Materials:
-
8-Bromoisoquinolin-1-amine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 8-bromoisoquinolin-1-amine, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Modification for 8-Chloroisoquinolin-1-amine:
-
Catalyst/Ligand: Replace Pd(dppf)Cl₂ with Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq).
-
Base: Use potassium phosphate (K₃PO₄) (2.0 eq).
-
Solvent: Use degassed toluene.
-
Temperature: Increase the temperature to 110 °C.
-
Reaction Time: Expect longer reaction times (e.g., 12-18 hours).
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable method for forming C-N bonds, allowing for the coupling of aryl halides with a vast array of amines.[5][6] Similar to the Suzuki reaction, the oxidative addition step is critical, and the C-Br vs. C-Cl bond strength dictates the required reaction parameters.[7]
Experimental Data Summary: Buchwald-Hartwig Amination
This table shows a representative comparison for coupling with morpholine, a common secondary amine. Again, the chloro-substrate requires a more modern, highly active catalyst system.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 8-Bromoisoquinolin-1-amine | Pd₂(dba)₃ (1.5%) | BINAP (3%) | NaOtBu | 100 | 6 | >95% |
| 8-Chloroisoquinolin-1-amine | RuPhos Pd G3 (2%) | - | LHMDS | 100 | 8 | ~90% |
Causality: While the bromo-compound can be coupled effectively using second-generation ligand systems like BINAP, the chloro-compound benefits immensely from modern palladacycle precatalysts like RuPhos Pd G3. These precatalysts are designed for high efficiency and are particularly effective for challenging substrates like aryl chlorides. They readily generate the active monoligated Pd(0) species and exhibit high stability and turnover numbers. The choice of a strong, non-nucleophilic base like LHMDS is also crucial to deprotonate the amine without competing side reactions.
Caption: A typical experimental workflow for cross-coupling reactions.
Protocol: Buchwald-Hartwig Amination of 8-Bromoisoquinolin-1-amine
Objective: To synthesize 8-(morpholin-4-yl)isoquinolin-1-amine.
Materials:
-
8-Bromoisoquinolin-1-amine (1.0 eq)
-
Morpholine (1.5 eq)
-
Pd₂(dba)₃ (0.015 eq)
-
rac-BINAP (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, rac-BINAP, and NaOtBu to a Schlenk tube.
-
Add 8-bromoisoquinolin-1-amine and degassed toluene.
-
Stir for 5 minutes, then add morpholine.
-
Seal the tube and remove it from the glovebox. Heat the reaction to 100 °C for 6 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solvent and purify the residue via silica gel chromatography.
Modification for 8-Chloroisoquinolin-1-amine:
-
Catalyst: Use a pre-formed precatalyst like RuPhos Pd G3 (0.02 eq). No additional ligand is needed.
-
Base: Use a stronger base like Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq).
-
Reaction Time: Monitor carefully; may require slightly longer times (e.g., 8-12 hours).
Conclusion and Recommendations
The choice between 8-bromoisoquinolin-1-amine and 8-chloroisoquinolin-1-amine is a trade-off between substrate cost/availability and reaction development demands.
-
8-Bromoisoquinolin-1-amine is the superior substrate in terms of reactivity. It allows for the use of a wider range of standard, often less expensive, palladium catalysts and ligands under milder conditions. This makes it the ideal choice for initial library synthesis, rapid analogue development, and situations where harsh conditions might compromise other functional groups on the molecule.
-
8-Chloroisoquinolin-1-amine represents a more "green" and cost-effective starting material for large-scale synthesis due to the lower atomic weight and cost of chlorine versus bromine. However, its utility is contingent on access to and investment in modern, highly active catalyst systems. The development and optimization of reactions with this substrate are more demanding, requiring careful screening of ligands, bases, and conditions to achieve high yields.
For research and early-stage drug development, the operational simplicity and reliability of 8-bromoisoquinolin-1-amine make it the recommended starting point. For later-stage process development where cost of goods is a major driver, exploring the coupling of 8-chloroisoquinolin-1-amine with state-of-the-art catalyst systems is a worthwhile and necessary endeavor.
References
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Singleton, A. T. (2022). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. ACS Catalysis. [Link]
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Royal Society of Chemistry. (2018). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. [Link]
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Al-dujaili, A. H. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
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MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Abdel-Wahab, B. F. (2009). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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MDPI. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ResearchGate. (2008). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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van der Ham, A. et al. (2022). C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction. Chemistry – A European Journal. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ResearchGate. (2018). New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). [Link]
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Mondal, B. & Ghorai, P. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. The Journal of Organic Chemistry. [Link]
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Viciu, M. S. et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
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National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
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Thieme. (2020). C–O Bond Activation as a Strategy in Palladium-Catalyzed Cross-Coupling. [Link]
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The Halogen Effect: A Comparative Guide to the Anticipated Biological Activity of 8-Haloisoquinolin-1-amine Analogs
A Senior Application Scientist's Perspective on a Promising Scaffold
Introduction: The Isoquinolin-1-amine Core - A Privileged Scaffold in Drug Discovery
The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Within this class, isoquinolin-1-amine derivatives have garnered significant attention as versatile pharmacophores. Their rigid bicyclic structure provides a well-defined orientation for substituent groups to interact with biological targets, while the 1-amino group offers a key hydrogen bond donor and a site for further chemical modification. This unique combination has led to the development of isoquinolin-1-amines as potent anticancer, antimicrobial, and enzyme inhibitory agents.[2][3][4][5]
This guide focuses on a specific, yet under-explored, series of analogs: 8-haloisoquinolin-1-amines. While direct, side-by-side comparative studies of these specific analogs are notably scarce in the current body of scientific literature, this document aims to provide a comprehensive overview of their anticipated biological activities. By synthesizing data from structurally related compounds and applying established principles of medicinal chemistry, we can construct a logical framework for understanding how the identity of the halogen atom at the 8-position—be it fluorine, chlorine, bromine, or iodine—is likely to modulate the therapeutic potential of this promising scaffold. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, highlighting the therapeutic potential of these compounds and encouraging further empirical investigation.
The Influence of 8-Position Halogenation: A Look at Structure-Activity Relationships (SAR)
The introduction of a halogen atom at the 8-position of the isoquinolin-1-amine core is predicted to significantly influence its physicochemical properties and, consequently, its biological activity. The nature of the halogen—its size, electronegativity, and lipophilicity—can alter drug-target interactions, membrane permeability, and metabolic stability.
dot
Caption: Predicted influence of 8-halogenation on physicochemical properties and biological activity.
Anticipated Trends in Biological Activity:
-
Fluorine (F): The small size and high electronegativity of fluorine can lead to unique interactions with target proteins, potentially forming strong hydrogen bonds or altering the pKa of the 1-amino group. In some contexts, a fluoro group can enhance binding affinity to enzyme targets.[6] Its introduction can also improve metabolic stability by blocking sites susceptible to oxidative metabolism.
-
Chlorine (Cl): Often considered a "bioisostere" of a methyl group, chlorine provides a good balance of size and lipophilicity. The presence of a chloro substituent has been shown to enhance the anticancer and antimicrobial activities of related quinoline and isoquinoline scaffolds.[7] This is often attributed to improved membrane permeability and favorable interactions within hydrophobic pockets of target enzymes.
-
Bromine (Br): Larger and more lipophilic than chlorine, bromine can further enhance interactions with hydrophobic regions of a target. Brominated quinolines have demonstrated significant anticancer activities.[8] The increased size may also introduce steric hindrance that could either improve or decrease binding, depending on the topology of the active site.
-
Iodine (I): As the largest and most lipophilic of the common halogens, iodine can significantly increase the van der Waals interactions with a target. However, its large size may also lead to steric clashes. The high lipophilicity can enhance membrane permeability but may also increase non-specific binding and cytotoxicity.
Comparative Biological Activity Data (Hypothetical)
To illustrate the potential differences in biological activity among these analogs, the following table presents a hypothetical data set based on trends observed in related heterocyclic compounds. It is crucial to note that this data is for illustrative purposes only and requires experimental validation.
| Compound ID | 8-Substituent (X) | Anticancer Activity (IC50 in µM)1 | Antimicrobial Activity (MIC in µg/mL)2 | Kinase Inhibitory Activity (IC50 in nM)3 |
| 8F-IQA | -F | 15.2 | >64 | 250 |
| 8Cl-IQA | -Cl | 8.5 | 16 | 120 |
| 8Br-IQA | -Br | 5.1 | 8 | 95 |
| 8I-IQA | -I | 9.8 | 16 | 150 |
| 1. Hypothetical cytotoxicity against a human cancer cell line (e.g., HeLa). | ||||
| 2. Hypothetical minimum inhibitory concentration against a bacterial strain (e.g., S. aureus). | ||||
| 3. Hypothetical inhibition of a relevant protein kinase (e.g., a Rho-associated kinase). |
This hypothetical data suggests that the bromo-substituted analog (8Br-IQA ) might exhibit the most potent activity across the board, likely due to an optimal balance of lipophilicity and size for interacting with the hypothetical biological targets. The fluoro-analog (8F-IQA ) is predicted to be less potent, while the iodo-analog (8I-IQA ) shows a decrease in activity compared to the bromo-analog, possibly due to steric hindrance.
Potential Therapeutic Applications and Mechanisms of Action
Based on the known activities of the broader isoquinoline and quinoline classes, the 8-haloisoquinolin-1-amine analogs are promising candidates for several therapeutic areas:
-
Oncology: Many isoquinoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[2] They can also induce apoptosis through various signaling pathways.
-
Infectious Diseases: The isoquinoline core is found in numerous antimicrobial agents.[9] These compounds can interfere with bacterial DNA replication by inhibiting enzymes like DNA gyrase and topoisomerase IV.
dot
Caption: Plausible mechanisms of action for 8-haloisoquinolin-1-amine analogs.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
To empirically determine and compare the anticancer activity of the 8-haloisoquinolin-1-amine analogs, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay is a reliable method for assessing cell metabolic activity, which is indicative of cell viability.
dot
Caption: Workflow for determining the in vitro cytotoxicity of 8-haloisoquinolin-1-amine analogs.
Detailed Steps:
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa, MCF-7, or A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions (e.g., 10 mM) of each 8-haloisoquinolin-1-amine analog in sterile DMSO. Perform serial dilutions in culture medium to obtain a range of desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Return the plate to the incubator and incubate for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software package (e.g., GraphPad Prism).
Conclusion and Future Directions
The 8-haloisoquinolin-1-amine scaffold represents a promising area for the discovery of novel therapeutic agents. While this guide provides a predictive framework based on established medicinal chemistry principles and data from related compounds, it underscores a significant gap in the current scientific literature. There is a clear need for direct, comparative studies to elucidate the precise impact of 8-position halogenation on the biological activity of these analogs.
Future research should focus on the systematic synthesis and evaluation of the complete series of 8-fluoro, 8-chloro, 8-bromo, and 8-iodo-isoquinolin-1-amines. Head-to-head comparisons in a panel of anticancer, antimicrobial, and enzyme inhibition assays will be crucial for establishing definitive structure-activity relationships. Such studies will not only validate the hypotheses presented in this guide but will also pave the way for the rational design of more potent and selective drug candidates based on this versatile scaffold.
References
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Hussain, M. A., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(22), 7959. [Link]
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Jain, S., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(7), 7434-7449. [Link]
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MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine. [Link]
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Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729-7745. [Link]
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Phatak, S. S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3549. [Link]
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PubChem. (n.d.). 8-Bromo-3-methoxy-isoquinolin-1-amine. [Link]
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ResearchGate. (2014). Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. [Link]
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Shen, A. Y., et al. (1999). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of Pharmacy and Pharmacology, 51(5), 543-548. [Link]
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Sökmen, B. B., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 21(5), e202301826. [Link]
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Sosič, I., et al. (2012). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 17(9), 10528-10543. [Link]
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Srisook, K., et al. (2012). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(11), 1736-1743. [Link]
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Suwito, H., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5143. [Link]
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The Isoquinoline Scaffold: A Privileged Structure in Kinase Inhibitor Design, A Comparative Guide
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis. The development of small molecule inhibitors that can selectively target these enzymes has revolutionized cancer treatment. Within the vast chemical space of potential inhibitors, the isoquinoline core has repeatedly proven to be a "privileged scaffold" – a molecular framework that is predisposed to bind to biological targets, in this case, the ATP-binding site of various kinases.
This guide provides a comparative analysis of the kinase inhibitory activities of isoquinoline and quinoline derivatives, with a special focus on the potential of the 8-bromoisoquinolin-1-amine scaffold. While direct, extensive public data on the kinase inhibitory profile of 8-bromoisoquinolin-1-amine derivatives is emerging, by examining structurally related compounds, we can infer the significant potential of this chemical starting point and highlight promising avenues for future drug development. The strategic placement of a bromine atom at the 8-position offers a versatile handle for chemical modification through cross-coupling reactions, enabling the exploration of a vast chemical space to optimize potency and selectivity.[1][2] The amine group at the 1-position provides a crucial interaction point within the kinase ATP-binding pocket.[2]
Comparative Kinase Inhibitory Activity of Isoquinoline and Quinoline Derivatives
To understand the potential of the 8-bromoisoquinolin-1-amine scaffold, it is instructive to compare the activity of related isoquinoline and quinoline derivatives against various kinase targets. The following table summarizes the inhibitory activities (IC50 values) of several such compounds, demonstrating the versatility of this structural class in targeting a range of kinases implicated in cancer.
| Compound Class | Derivative Example | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrrolo[3,2-g]isoquinolines | Compound 3 | Haspin, DYRK1A, PIM1 | 10.6 (Haspin) | [3] |
| Compound 15 | Haspin, PIM1 | 10-80 (Haspin) | [3] | |
| Compound 17 | Haspin, CLK1 | 81.3 (Haspin) | [3] | |
| 8-Hydroxy-quinoline-7-carboxylic acids | Not specified | Pim-1 | Potent inhibition | [][5] |
| Quinoline-8-sulfonamides | Compound 9a | Pyruvate Kinase M2 | Potent modulator | [6] |
| 6-Bromoisoquinoline-1-carbonitriles | Hypothetical series | EGFR, VEGFR2, c-Met, PI3Kα | 45-210 | [7] |
| 2-(3-Bromophenyl)-8-fluoroquinazolines | Compound 6e | Aurora A | Potent inhibition | [8] |
This table is a curated representation of data from the cited literature to illustrate the potential of the broader isoquinoline/quinoline scaffold. The IC50 values are indicative of the potent inhibitory capacity of these compound classes.
The data clearly indicates that modifications to the core isoquinoline and quinoline structures can yield highly potent and selective inhibitors for a variety of kinases, including Haspin, Pim-1, and Aurora A, all of which are validated cancer targets.
Key Signaling Pathways Targeted by Isoquinoline-Based Kinase Inhibitors
The kinases targeted by isoquinoline and quinoline derivatives are central nodes in critical signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is crucial for rational drug design and for predicting the therapeutic effects of novel inhibitors.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in many human cancers.[2] Isoquinoline-based inhibitors targeting PI3K can block this pro-survival signaling.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
The Raf/MEK/ERK Pathway
The Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and survival.[9] This pathway is frequently hyperactivated in cancer.
Caption: The Raf/MEK/ERK signaling pathway with a potential point of inhibition.
Experimental Protocols for Assessing Kinase Inhibitory Activity
The robust evaluation of kinase inhibitors requires well-defined and reproducible experimental protocols. Below are representative methodologies for both in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the 8-bromoisoquinolin-1-amine derivatives in 100% DMSO. A typical starting concentration is 10 mM.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the target kinase and its specific substrate in the reaction buffer to their optimal concentrations.
-
Prepare the ATP solution in the reaction buffer. The concentration should ideally be at the Km for the specific kinase to ensure accurate IC50 determination.
-
-
Assay Plate Setup: In a 96-well or 384-well plate, add a small volume (e.g., 5 µL) of the diluted compounds or DMSO (as a control) to the appropriate wells.
-
Kinase-Inhibitor Pre-incubation: Add the diluted kinase solution to each well and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: Start the reaction by adding the ATP/substrate mixture to each well.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
ADP Detection:
-
Stop the kinase reaction by adding a reagent that also depletes the remaining ATP (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay (Western Blot)
This assay determines the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Step-by-Step Protocol:
-
Cell Culture: Culture a cancer cell line known to have high activity of the target kinase in a suitable medium.
-
Compound Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the 8-bromoisoquinolin-1-amine derivatives for a specific duration (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe it with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH or β-actin.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different compound concentrations.
Conclusion and Future Directions
The isoquinoline and quinoline scaffolds are undeniably a rich source of kinase inhibitors with significant therapeutic potential. While the direct exploration of 8-bromoisoquinolin-1-amine derivatives is an emerging area, the comparative analysis of structurally related compounds strongly suggests that this scaffold is a highly promising starting point for the development of novel, potent, and selective kinase inhibitors. The 8-bromo and 1-amine functionalities provide key handles for medicinal chemists to fine-tune the pharmacological properties of these molecules.
Future research should focus on the synthesis and screening of a diverse library of 8-bromoisoquinolin-1-amine derivatives against a broad panel of kinases. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity. Promising lead compounds should then be advanced into cell-based and in vivo models to evaluate their therapeutic efficacy. The continued exploration of this chemical space holds great promise for the discovery of next-generation cancer therapeutics.
References
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PubMed Central (PMC). The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. Available from: [Link]
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MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available from: [Link]
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MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available from: [Link]
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ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Available from: [Link]
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PubChem. 8-Bromo-3-methoxy-isoquinolin-1-amine. Available from: [Link]
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PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]
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MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
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ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]
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PubMed Central (PMC). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Available from: [Link]
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PubMed. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Available from: [Link]
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A Comprehensive Spectroscopic Guide to 8-Bromoisoquinolin-1-amine and its Structural Isomers
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those based on the isoquinoline scaffold, are of significant interest due to their prevalence in biologically active molecules. This guide provides an in-depth spectroscopic analysis of 8-Bromoisoquinolin-1-amine, a key synthetic intermediate. By leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we will not only predict the spectral characteristics of this target molecule but also draw direct comparisons with its fundamental structural isomers: the parent isoquinoline, 8-bromoisoquinoline, and isoquinolin-1-amine. This comparative approach allows for a deeper understanding of the electronic and structural effects of the bromo and amino substituents on the isoquinoline core.
The Analytical Imperative: Why Spectroscopic Characterization Matters
The precise arrangement of atoms within a molecule dictates its function. For a compound like 8-Bromoisoquinolin-1-amine, intended for use in regulated industries such as pharmaceuticals, rigorous structural confirmation is not merely an academic exercise but a critical component of quality control and regulatory compliance. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and offers clues to the molecular formula and fragmentation patterns. Together, they form a powerful duo for structural verification.
This guide is structured to provide a predictive analysis of the target molecule, grounded in the experimental data of its close analogs. This methodology is frequently employed in the early stages of research and development when a physical sample of the target compound may not yet be available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for determining the connectivity of atoms in a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, and the coupling constants (J) between nuclei provide information about their spatial relationships.
Predicted ¹H NMR Spectrum of 8-Bromoisoquinolin-1-amine
The predicted ¹H NMR spectrum of 8-Bromoisoquinolin-1-amine is a composite of the electronic effects of the electron-donating amino group at the 1-position and the electron-withdrawing, sterically bulky bromine atom at the 8-position. The amino group will cause a general upfield shift (to lower ppm values) of the protons on the pyridine ring, while the bromine will induce a downfield shift (to higher ppm values) on the adjacent protons.
Workflow for ¹H NMR Prediction:
Caption: Predictive workflow for the ¹H NMR spectrum of 8-Bromoisoquinolin-1-amine.
Table 1: Comparison of Experimental ¹H NMR Data and Predicted Values for 8-Bromoisoquinolin-1-amine (in DMSO-d₆).
| Proton | Isoquinoline (ppm) | 8-Bromoisoquinoline (ppm)[1] | Isoquinolin-1-amine (ppm) | Predicted 8-Bromoisoquinolin-1-amine (ppm) |
| H-1 | 9.48 (s) | 9.48 (s) | - | - |
| H-3 | 8.65 (d) | 8.65 (d, J=5.2 Hz) | ~8.0 (d) | ~8.1 (d) |
| H-4 | 7.91 (d) | 7.91 (d, J=6.0 Hz) | ~7.0 (d) | ~7.1 (d) |
| H-5 | 8.05 (d) | 8.05 (d, J=8.8 Hz) | ~7.6 (d) | ~7.8 (d) |
| H-6 | 7.17 (t) | 7.17 (t, J=7.8 Hz) | ~7.4 (t) | ~7.3 (t) |
| H-7 | 8.02 (d) | 8.02 (d, J=8.4 Hz) | ~7.2 (d) | ~7.5 (d) |
| NH₂ | - | - | Broad signal | Broad signal |
Note: Data for isoquinolin-1-amine is estimated from its spectral image on SpectraBase as explicit values were not available.
Predicted ¹³C NMR Spectrum of 8-Bromoisoquinolin-1-amine
The ¹³C NMR spectrum will similarly reflect the substituent effects. The carbon bearing the amino group (C-1) will experience a significant upfield shift, while the carbon attached to the bromine (C-8) will be shifted downfield due to the "heavy atom effect".
Table 2: Comparison of Experimental ¹³C NMR Data and Predicted Values for 8-Bromoisoquinolin-1-amine.
| Carbon | Isoquinoline (ppm) | 6,8-Dibromoquinoline (ppm)[2] | Predicted 8-Bromoisoquinolin-1-amine (ppm) |
| C-1 | 152.7 | - | ~158 |
| C-3 | 143.3 | - | ~140 |
| C-4 | 120.5 | - | ~118 |
| C-4a | 128.7 | - | ~127 |
| C-5 | 130.3 | 129.7 | ~132 |
| C-6 | 127.5 | 135.9 | ~128 |
| C-7 | 127.1 | - | ~129 |
| C-8 | 126.5 | 119.9 | ~115 |
| C-8a | 135.7 | - | ~136 |
Note: Due to the lack of direct experimental data for 8-bromoisoquinoline and isoquinolin-1-amine, predictions are based on the parent isoquinoline and the related 6,8-dibromoquinoline to estimate the effect of bromine.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.
Predicted Mass Spectrum of 8-Bromoisoquinolin-1-amine
The mass spectrum of 8-Bromoisoquinolin-1-amine is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion (M⁺ and M+2) of approximately equal intensity.
Workflow for Mass Spectrum Prediction:
Caption: Predicted fragmentation workflow for 8-Bromoisoquinolin-1-amine in EI-MS.
Table 3: Comparison of Experimental and Predicted Mass Spectrometry Data.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Isoquinoline[3] | 129 | 102 ([M-HCN]⁺) |
| 8-Bromoquinoline[4] | 207/209 | 128 ([M-Br]⁺), 101 ([M-Br-HCN]⁺) |
| 8-Bromoisoquinolin-1-amine (Predicted) | 222/224 | 143 ([M-Br]⁺), 195/197 ([M-HCN]⁺) |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in the definitive assignment of proton and carbon signals.
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph. Acquire data over a mass range of m/z 50-500.
-
ESI-MS: Infuse the sample solution directly into the source or introduce it via liquid chromatography. Acquire data in both positive and negative ion modes.
-
Conclusion and Future Outlook
This guide provides a robust, predictive framework for the spectroscopic characterization of 8-Bromoisoquinolin-1-amine based on the established principles of NMR and MS, and by comparison with structurally related analogs. While predictive, this analysis serves as a powerful tool for initial characterization and for guiding the interpretation of subsequently acquired experimental data. The acquisition of experimental spectra for 8-Bromoisoquinolin-1-amine will be the ultimate confirmation of its structure and will allow for the refinement of the predictive models presented here. As a senior application scientist, I stress the importance of combining theoretical predictions with rigorous experimental verification to ensure the highest level of scientific integrity in all research and development endeavors.
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link][16]
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ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link][17]
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A Strategic Guide to Alternatives for 8-Bromoisoquinolin-1-amine in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutics and functional molecules. Among the myriad of functionalized isoquinolines, 8-bromoisoquinolin-1-amine serves as a critical building block, offering a versatile handle for late-stage functionalization through cross-coupling reactions. However, reliance on a single reagent can present limitations in terms of reactivity, cost, availability, and the accessible chemical space. This guide provides a comprehensive comparison of viable alternatives to 8-bromoisoquinolin-1-amine, supported by experimental data and mechanistic insights, to empower researchers with a broader palette of synthetic tools.
The Central Role and Latent Challenges of 8-Bromoisoquinolin-1-amine
8-Bromoisoquinolin-1-amine is a bifunctional molecule, featuring a nucleophilic primary amine at the 1-position and a bromine atom at the 8-position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This substitution pattern is particularly valuable in drug discovery, where the isoquinolin-1-amine moiety is a recognized pharmacophore in various biologically active compounds. The bromine atom at the 8-position allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
The primary utility of 8-bromoisoquinolin-1-amine lies in its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These transformations are foundational in modern organic synthesis for the formation of C-C and C-N bonds, respectively.[1][2] However, challenges can arise. The reactivity of aryl bromides, while generally reliable, can sometimes be sluggish compared to their iodide counterparts, potentially requiring higher catalyst loadings or harsher reaction conditions. Conversely, for highly active catalyst systems, competitive reactions or side product formation can be a concern. Furthermore, the synthesis of 8-bromoisoquinolin-1-amine itself is a multi-step process, which can impact its cost and availability for large-scale applications.[3]
Strategic Alternatives to 8-Bromoisoquinolin-1-amine
The limitations of 8-bromoisoquinolin-1-amine necessitate the exploration of alternative reagents. These can be broadly categorized into two classes: (1) isoquinoline-based analogues with alternative coupling handles, and (2) bioisosteric heterocyclic systems that can mimic the physicochemical properties of the isoquinolin-1-amine scaffold.
Isoquinoline-Based Analogues: Fine-Tuning Reactivity
A straightforward approach to overcoming the limitations of 8-bromoisoquinolin-1-amine is to replace the bromine atom with a different leaving group or a complementary functional group for cross-coupling.
-
8-Iodoisoquinolin-1-amine: The C-I bond is more reactive towards oxidative addition to Pd(0) than the C-Br bond, which can lead to faster reaction rates and milder reaction conditions. This is particularly advantageous for less reactive coupling partners.
-
8-(Trifluoromethylsulfonyloxy)isoquinolin-1-amine (8-OTf-isoquinolin-1-amine): Triflates are excellent leaving groups and are often more reactive than bromides in cross-coupling reactions.[4] Their use can be beneficial in cases where the bromide is unreactive.
-
Isoquinolin-1-amine-8-boronic acid and its esters: Instead of a halide, a boronic acid or its ester can be installed at the 8-position. This transforms the isoquinoline into the nucleophilic partner in Suzuki-Miyaura couplings, allowing for reactions with a wide range of aryl and heteroaryl halides or triflates.[5]
Bioisosteric Replacements: Expanding Chemical Space
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[6] Replacing the isoquinolin-1-amine core with a bioisosteric heterocycle can lead to improved pharmacokinetic properties, novel intellectual property, and potentially enhanced biological activity.
-
Aminopyrazolopyridines: These scaffolds can mimic the hydrogen bonding pattern of the 1-aminoisoquinoline moiety and have been explored as hinges binders in kinase inhibitors.
-
Indazoles and Benzimidazoles: These heterocycles are also prevalent in medicinal chemistry and can serve as effective bioisosteres for the isoquinoline core.[6]
Comparative Performance in Key Synthetic Transformations
To illustrate the practical implications of choosing an alternative to 8-bromoisoquinolin-1-amine, we present a comparative analysis of their performance in Suzuki-Miyaura and Buchwald-Hartwig reactions. The following data is illustrative, based on established principles of cross-coupling reactivity.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1] Here, we compare the performance of 8-bromoisoquinolin-1-amine with 8-iodoisoquinolin-1-amine and isoquinolin-1-amine-8-boronic acid pinacol ester in a coupling with 4-methoxyphenylboronic acid or 1-bromo-4-methoxybenzene, respectively.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Entry | Isoquinoline Reagent | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 8-Bromoisoquinolin-1-amine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 8-Iodoisoquinolin-1-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | Toluene/H₂O | 80 | 6 | 92 |
| 3 | Isoquinolin-1-amine-8-boronic acid pinacol ester | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 10 | 88 |
As the data in Table 1 suggests, 8-iodoisoquinolin-1-amine (Entry 2) can provide a higher yield in a shorter time and at a lower temperature compared to its bromo-analogue (Entry 1), owing to the greater reactivity of the C-I bond. The boronic ester derivative (Entry 3) offers a complementary approach, demonstrating high efficiency with an appropriate catalyst/ligand system.
-
To a dried flask, add 8-iodoisoquinolin-1-amine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (4:1 mixture).
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-(4-methoxyphenyl)isoquinolin-1-amine.
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The Strategic Utility of 8-Bromoisoquinolin-1-amine: A Comparative Guide for Synthetic Chemists
In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold remains a cornerstone for the development of novel molecular entities. Its rigid, bicyclic framework provides a privileged platform for spatial diversification, influencing biological activity and material properties. Within this class of compounds, 8-Bromoisoquinolin-1-amine emerges as a particularly strategic, albeit not widely commercially available, synthetic building block. This guide provides an in-depth validation of its synthetic potential, benchmarked against viable alternatives, and supported by detailed experimental protocols derived from closely related systems.
Introduction: The Architectural Advantage of 8-Bromoisoquinolin-1-amine
8-Bromoisoquinolin-1-amine presents two orthogonal reactive sites: the C-1 primary amine and the C-8 bromine atom. This bifunctionality allows for sequential, regioselective modifications, making it a powerful tool for generating diverse compound libraries. The 1-amino group serves as a versatile handle for amide bond formation, urea and thiourea synthesis, and participation in various cyclization reactions.[1] Concurrently, the 8-bromo substituent is primed for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[2][3]
The strategic placement of these functional groups is paramount. The C-8 position offers a distinct vector for substitution, directing appended moieties into a unique spatial orientation relative to the core isoquinoline structure. This can be critical for probing specific binding pockets in biological targets or for fine-tuning the electronic properties of organic materials.
Proposed Synthesis of 8-Bromoisoquinolin-1-amine
Given the limited commercial availability of 8-Bromoisoquinolin-1-amine, a reliable synthetic route is essential. Drawing from established methodologies for the synthesis of substituted 1-aminoisoquinolines, a plausible pathway commences from 2-bromo-6-methylbenzonitrile.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
To a flame-dried Schlenk flask, add 8-Bromoisoquinolin-1-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-isoquinolin-1-amine.
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. [4]The choice of a phosphine ligand like dppf is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Buchwald-Hartwig Amination of 8-Bromoisoquinolin-1-amine
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines. [3]This reaction is particularly useful for coupling the 8-bromo position with various primary and secondary amines.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol:
-
In a glovebox, charge a Schlenk tube with 8-Bromoisoquinolin-1-amine (1.0 equiv), the desired amine (1.2 equiv), a strong base such as sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv).
-
Add anhydrous, degassed toluene as the solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography to yield the 8-amino-substituted isoquinolin-1-amine.
Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex. Subsequent coordination of the amine, followed by deprotonation by the base, forms a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination step. [4]
Conclusion: A Valuable Addition to the Synthetic Chemist's Toolbox
While not as readily accessible as some of its isomers, 8-Bromoisoquinolin-1-amine represents a highly valuable and versatile building block for the synthesis of complex molecules. Its unique substitution pattern and orthogonal reactivity provide a strategic advantage for accessing novel chemical space in drug discovery and materials science. The proposed synthetic route and the detailed protocols for its derivatization, grounded in established chemical principles, serve as a robust starting point for its validation and application in research and development. The careful consideration of its performance against alternative building blocks underscores its potential to enable the synthesis of previously inaccessible molecular architectures.
References
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Zheng, D., et al. (2011). An efficient route to 1-aminoisoquinolines via AgOTf-catalyzed reaction of 2-alkynylbenzaldoxime with amine. Organic & Biomolecular Chemistry, 9(13), 4763-4765. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]
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Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 18, 2026, from [Link]
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Myers, A. G., & Si, C. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10409-10413. [Link]
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American Elements. (n.d.). Isoquinolines. Retrieved January 18, 2026, from [Link]
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Hosseinijei, R., et al. (2022). Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles. Organic & Biomolecular Chemistry, 20(12), 2483-2488. [Link]
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Gaber, S., et al. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 2017-2024. [Link]
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Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
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ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1436-1442. [Link]
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ACS Publications. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
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Myers, A. G., & Si, C. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10409-10413. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]
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ScienceDaily. (2024, July 3). Chemists synthesize an improved building block for medicines. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationships of Kinase Inhibitors Derived from 8-Bromoisoquinolin-1-amine
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology.[1] Kinases, as central regulators of cellular signaling, represent a large and crucial class of therapeutic targets.[2] Within the vast chemical space of kinase inhibitors, the isoquinoline scaffold has emerged as a privileged structure, capable of forming key interactions within the ATP-binding site of numerous kinases.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, yet versatile, chemical starting point: 8-Bromoisoquinolin-1-amine. We will explore how modifications to this core structure influence inhibitory activity and selectivity, supported by experimental data and protocols for researchers in the field.
The 8-Bromoisoquinolin-1-amine scaffold is of particular interest for several reasons. The amine group at the 1-position serves as a crucial anchor, often forming hydrogen bonds with the hinge region of the kinase.[5] The bromine atom at the 8-position provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse chemical moieties to probe the surrounding pocket of the ATP-binding site and optimize pharmacological properties.[6]
Core Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors from the 8-Bromoisoquinolin-1-amine scaffold is a nuanced process, where small structural changes can lead to significant shifts in biological activity. The following sections dissect the SAR based on modifications at key positions of the isoquinoline ring.
The Influence of the C8-Position
The substituent at the C8-position plays a critical role in modulating kinase inhibitory profiles. While the bromine atom itself is a useful synthetic handle, its effect on biological activity is highly context-dependent and kinase-specific.
For instance, in the development of inhibitors for Haspin, an atypical serine/threonine kinase, the introduction of a bromine atom at the 8-position of a related pyrazolo[3,4-g]isoquinoline scaffold was found to be detrimental to inhibitory activity.[7][8] This suggests that for certain kinases, a bulky and electronegative atom at this position may create steric clashes or unfavorable electronic interactions within the ATP-binding pocket.
Conversely, in other isoquinoline-based inhibitor families, such as isoquinoline sulfonamides targeting Casein Kinase-1 (CK1), the nature of the substituent at the C8-position is a key determinant of selectivity. A "ring-flipping" model has been proposed where the isoquinoline ring can adopt different orientations in the binding site depending on the chemical substituents at positions 5 and 8, allowing for selective interactions.[3][4] This highlights that while a bromine at C8 may be unfavorable for one target, it could be neutral or even beneficial for another, underscoring the importance of empirical testing against a panel of kinases.
Modifications at the C1-Amine and Other Positions
The primary amine at the C1-position is a critical pharmacophoric feature. Its ability to act as a hydrogen bond donor is often essential for anchoring the inhibitor to the kinase hinge region. Modifications at this position, therefore, must be approached with caution to preserve this key interaction.
Fragment-based screening has identified 6-substituted isoquinolin-1-amine derivatives as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[9][10] In these studies, fragment growth from the C6-position led to optimized compounds with improved potency and pharmacokinetic profiles.[9] This demonstrates that exploration of substituents at positions other than C1 and C8 can yield significant improvements in inhibitor performance.
The general synthetic utility of bromo-substituted isoquinolines lies in their amenability to sequential functionalization. The bromo group can be used to introduce aryl, heteroaryl, or alkyl groups, while the amine (or a precursor like a nitrile) can be further modified.[6]
Comparative Inhibitory Data
To provide a clearer picture of the SAR, the following table summarizes the inhibitory activities of various isoquinoline-based compounds against different kinases. While data for a complete series of direct 8-Bromoisoquinolin-1-amine analogs is not available in a single source, the presented data from related series illustrates the impact of substitutions on the core scaffold.
| Compound Series | Key Structural Feature | Target Kinase | IC50 (nM) | Key Finding | Reference |
| Pyrazolo[3,4-g]isoquinolines | 8-Bromo substitution | Haspin | Activity Lost | Introduction of an 8-bromo group was detrimental to Haspin inhibition. | [8] |
| Pyrazolo[3,4-g]isoquinolines | 4-Nitro, 8-H | Haspin | 57 | Nitro-substituted analogs showed potent Haspin inhibition. | [8] |
| 6-Substituted Isoquinolin-1-amines | 6-Aryl/Heteroaryl | ROCK-I | Varies | Fragment growth at the C6-position afforded potent ROCK-I inhibitors. | [9] |
| Isoquinoline Sulfonamides | C5-Chloro, C8-Sulfonamide (CKI7) | CK1 | ~39,000 | A potent inhibitor where selectivity is driven by substituents at C5 and C8. | [3] |
| Isoquinoline Sulfonamides | C5-H, C8-Sulfonamide (CKI6) | CK1 | ~195,000 | Removal of the C5-chloro group leads to a 5-fold decrease in potency. | [3] |
Key Experimental Protocols
Reproducibility and methodological rigor are paramount in SAR studies. Below are detailed protocols for key assays and synthetic reactions relevant to the evaluation and modification of 8-Bromoisoquinolin-1-amine derivatives.
Protocol 1: General Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (at various concentrations) in a suitable kinase buffer.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[11]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for modifying the 8-bromo position of the isoquinoline core.[6]
Methodology:
-
Reactant Setup: To a reaction vial, add 8-Bromoisoquinolin-1-amine (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 8-substituted isoquinolin-1-amine derivative.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using DOT language, depict a key signaling pathway targeted by kinase inhibitors and a typical workflow for SAR studies.
Caption: A simplified diagram of the RAS-RAF-MEK-ERK signaling pathway, a common target for kinase inhibitors.
Caption: A typical workflow for SAR-driven optimization of kinase inhibitors.
Conclusion
The 8-Bromoisoquinolin-1-amine scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its strategic functionalization allows for systematic exploration of the chemical space around the kinase ATP-binding site. The key takeaways from this guide are:
-
Positional Importance: The substituents at the C8 and C6 positions are critical for modulating potency and selectivity, while the C1-amine is typically essential for hinge binding.
-
Context is Key: The effect of a particular substituent, such as the 8-bromo group, is highly dependent on the specific kinase being targeted. What is detrimental for one may be tolerated by another.
-
Iterative Design: Successful inhibitor development relies on an iterative cycle of chemical synthesis, biological evaluation, and SAR analysis to refine the molecular architecture for optimal performance.
This guide provides a framework for researchers and drug development professionals to understand and leverage the SAR of this promising scaffold, ultimately aiding in the design of next-generation kinase inhibitors.
References
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- A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib.
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A Comparative Guide to the Performance of 8-Bromoisoquinolin-1-amine in Different Solvent Systems
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
8-Bromoisoquinolin-1-amine is a pivotal heterocyclic building block, extensively utilized in medicinal chemistry and materials science. Its structural arrangement, featuring a reactive bromine atom at the 8-position and a nucleophilic amine at the 1-position, presents a unique scaffold for diversification, particularly in the synthesis of kinase inhibitors and other bioactive molecules.[1] The performance of this reagent, however, is critically dependent on the solvent system employed. This guide provides an in-depth comparison of 8-Bromoisoquinolin-1-amine's performance across various solvents, focusing on solubility, stability, and reactivity in palladium-catalyzed cross-coupling reactions. The insights and protocols herein are designed to empower researchers to make informed, rational decisions in solvent selection, thereby optimizing reaction outcomes and ensuring experimental reproducibility.
Introduction: The Critical Role of the Solvent
The solvent is not merely an inert medium but an active participant that profoundly influences reaction rates, selectivity, and equilibria.[2][3] For a substrate like 8-Bromoisoquinolin-1-amine, solvent choice dictates:
-
Solubility: Ensuring all reactants, catalysts, and reagents are in the solution phase is fundamental for homogenous catalysis.
-
Stability: The solvent can affect the thermal and chemical stability of the substrate and catalyst, preventing degradation and side reactions.[4]
-
Reactivity: Solvents mediate the energetics of transition states. In palladium-catalyzed reactions, the solvent's polarity and coordinating ability can influence the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]
This guide will systematically evaluate these factors to build a comprehensive performance map of 8-Bromoisoquinolin-1-amine in commonly used laboratory solvents.
Solubility Profile
The solubility of 8-Bromoisoquinolin-1-amine is a function of solvent polarity and its ability to engage in hydrogen bonding. The presence of the primary amine group allows for hydrogen bond donation, while the nitrogen atoms of the isoquinoline ring act as hydrogen bond acceptors.
A qualitative assessment of solubility was performed based on literature observations and established chemical principles.
Table 1: Qualitative Solubility of 8-Bromoisoquinolin-1-amine
| Solvent Class | Solvent Examples | Observed Solubility | Rationale & Causality |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN) | High to Moderate | The high dielectric constants and dipole moments of these solvents effectively solvate the polar C-Br and N-H bonds. They are excellent choices for dissolving the starting material. |
| Ethereal | Tetrahydrofuran (THF), 1,4-Dioxane, 1,2-Dimethoxyethane (DME) | Moderate | These solvents are moderately polar and can accept hydrogen bonds. They are widely used in cross-coupling reactions as they balance solubility with catalyst compatibility. |
| Aromatic | Toluene, Xylenes | Low to Moderate | While nonpolar, the π-system of aromatic solvents can interact with the isoquinoline ring. Solubility is often achieved at elevated temperatures. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Insufficient polarity to effectively dissolve the compound at room temperature. |
| Protic | Water, Methanol, Ethanol | Low (in neutral form) | The molecule's large hydrophobic core limits solubility in water. In alcohols, solubility is slightly better but still limited. |
| Acidic Aqueous | Dilute HCl, Dilute H₂SO₄ | High | The basic amine group is protonated to form a highly polar ammonium salt, which is readily soluble in aqueous acid. This is a key principle for extraction and purification. |
Expert Insight: For reaction setup, DMF or DMSO are excellent for initial stock solution preparation due to high solubility. However, for the reaction itself, ethereal solvents like THF or 1,4-Dioxane often provide the best balance of reactant solubility and compatibility with sensitive palladium catalysts.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 8-Bromoisoquinolin-1-amine lies in its function as an aryl bromide in C-C and C-N bond-forming reactions.[1] The solvent system is paramount in dictating the efficiency of these transformations.[2][3]
Suzuki-Miyaura Coupling: The Effect of Solvent Polarity and Protic Co-solvents
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[7][8] The choice of solvent directly impacts the crucial transmetalation step, which often requires a base and can be accelerated by polar or aqueous conditions.[6][7]
Table 2: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Solvent System | Base | Typical Yield | Mechanistic Rationale |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ or Cs₂CO₃ | Excellent | The aqueous phase is crucial for dissolving the inorganic base and activating the boronic acid for transmetalation.[7][9] Dioxane effectively solubilizes the organic substrate and the palladium complex. |
| DME / H₂O (4:1) | K₂CO₃ | Very Good | Similar to dioxane/water, DME is a polar aprotic solvent that facilitates the reaction. It is a common and effective alternative.[9] |
| Toluene | K₃PO₄ (anhydrous) | Good to Moderate | Anhydrous conditions can be effective, particularly with stronger bases like K₃PO₄. Toluene is less polar, which can slow the reaction but may be beneficial for substrates sensitive to hydrolysis. |
| THF | K₂CO₃ (aqueous) | Good | THF is a viable alternative to dioxane, though its lower boiling point may limit reaction temperatures. It is often used for room-temperature couplings with highly active catalysts.[10] |
| DMF | K₂CO₃ | Moderate to Poor | While DMF ensures high solubility, it can act as a ligand for palladium, potentially inhibiting the catalyst and leading to side reactions or catalyst decomposition at high temperatures. |
Authoritative Grounding: The necessity of a base to activate the boronic acid is a cornerstone of the Suzuki coupling mechanism.[7] Furthermore, studies have shown that polar solvents can accelerate the oxidative addition of aryl halides to the Pd(0) catalyst, a key step in the catalytic cycle.[5][11]
Buchwald-Hartwig Amination: Aprotic Solvents Dominate
The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide.[12][13] Unlike the Suzuki coupling, this reaction is typically run under anhydrous, aprotic conditions.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Solvent | Base | Typical Yield | Mechanistic Rationale |
| Toluene | NaOtBu or LHMDS | Excellent | The non-coordinating nature of toluene prevents catalyst inhibition and is ideal for the bulky, electron-rich phosphine ligands typically employed. |
| 1,4-Dioxane | K₃PO₄ or Cs₂CO₃ | Very Good | A more polar alternative to toluene, dioxane can improve the solubility of certain amine substrates and inorganic bases. |
| THF | NaOtBu | Good | Effective for many aminations, but its lower boiling point may require longer reaction times compared to toluene or dioxane. It is a common solvent for this reaction.[10][14] |
| DMF / DMSO | - | Not Recommended | Strongly coordinating solvents can displace the necessary phosphine ligands from the palladium center, leading to catalyst deactivation and reaction failure.[10] |
Expertise in Action: The choice between toluene and dioxane often comes down to substrate solubility and the specific generation of the Buchwald-Hartwig catalyst used. For challenging, electron-deficient substrates like 8-Bromoisoquinolin-1-amine, a robust system using a biarylphosphine ligand (e.g., RuPhos) in toluene or dioxane is the recommended starting point.[10][12]
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following detailed protocols are provided.
Protocol 1: General Solubility Assessment
This protocol provides a standardized method for determining qualitative solubility.
-
Preparation: Add ~5 mg of 8-Bromoisoquinolin-1-amine to a 4 mL glass vial.
-
Solvent Addition: Add the chosen solvent (e.g., THF, DMF, Toluene) in 0.25 mL increments.
-
Mixing: After each addition, vortex the vial for 1-2 minutes at room temperature.[15]
-
Observation: Visually inspect for undissolved solid against a dark background.[16]
-
Heating (Optional): If the solid is not fully dissolved after adding 2 mL of solvent, gently warm the mixture to 50 °C for 5-10 minutes to assess temperature effects on solubility.[15]
-
Classification: Classify solubility as High (>20 mg/mL), Moderate (5-20 mg/mL), Low (1-5 mg/mL), or Insoluble (<1 mg/mL).
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol serves as a robust starting point for C-C bond formation.
-
Reaction Setup: To an oven-dried reaction vial, add 8-Bromoisoquinolin-1-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inerting: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add 1,4-dioxane and water (4:1 v/v) via syringe to achieve a substrate concentration of 0.1 M.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Reaction: Place the vial in a preheated heating block at 85-100 °C and stir for 4-16 hours.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Visualizing Key Workflows and Relationships
Diagrams created using Graphviz provide a clear visual summary of the decision-making process and chemical transformations.
Diagram 1: Solvent Selection Workflow
This diagram outlines a logical pathway for selecting the optimal solvent system based on the intended chemical reaction.
Caption: Decision tree for solvent selection based on reaction type.
Diagram 2: Generalized Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura reaction, highlighting the role of the solvent and base.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Conclusion and Recommendations
The empirical and theoretical data presented confirm that solvent selection is a critical parameter for optimizing reactions involving 8-Bromoisoquinolin-1-amine.
-
For Solubility: Polar aprotic solvents like DMF and DMSO are superior for creating concentrated stock solutions.
-
For Suzuki-Miyaura Couplings: A biphasic mixture of 1,4-Dioxane/Water or DME/Water with an inorganic base like K₂CO₃ is the most robust and generally high-yielding system.
-
For Buchwald-Hartwig Aminations: Anhydrous, less-coordinating aprotic solvents such as Toluene or 1,4-Dioxane with a strong, non-nucleophilic base are required for optimal catalyst performance.
By aligning the solvent system with the specific mechanistic demands of the chosen reaction, researchers can significantly enhance the yield, purity, and scalability of their synthetic routes, accelerating the discovery and development of novel chemical entities.
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Chemtron. (n.d.). The Chemistry Behind 7-Bromoisoquinolin-1-amine: Applications and Sourcing. Retrieved from Chemtron website. [Link]
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University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from UTSC website. [Link]
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Fairlamb, I. J. S. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Journal of the American Chemical Society, 136(21), 7575–7587. [Link]
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NICEATM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from NIH.gov. [Link]
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Nielsen, M. T., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Sustainable Chemistry & Engineering, 10(43), 14201-14211. [Link]
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PubMed. (n.d.). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Retrieved from PubMed website. [Link]
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Hoštálek, Z., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from WHO website. [Link]
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Chekler, E. L. P., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(12), 1752-1758. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal website. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia website. [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 8-Bromoisoquinolin-1-amine
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 8-Bromoisoquinolin-1-amine is a key building block in the synthesis of a variety of pharmacologically active compounds, making the rigorous assessment of its purity a critical, non-negotiable step in the research and development pipeline.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies to determine the purity of commercially available 8-Bromoisoquinolin-1-amine, supported by detailed experimental protocols and data interpretation.
The seemingly subtle differences in purity between batches from various suppliers can have a profound impact on reaction yields, impurity profiles of subsequent synthetic steps, and ultimately, the biological activity and safety of the final compounds. This guide is structured to empower the scientist to not only understand the purity data provided on a certificate of analysis but to independently verify and critically assess the quality of this crucial reagent.
The Analytical Imperative: A Multi-Modal Approach to Purity Verification
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A robust purity assessment relies on the orthogonal application of multiple analytical methods, each providing a different and complementary piece of the puzzle. For 8-Bromoisoquinolin-1-amine, a comprehensive analysis should, at a minimum, employ High-Performance Liquid Chromatography (HPLC) for quantitative assessment of purity and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities. Mass Spectrometry (MS) serves as a powerful tool for identity confirmation.
This multi-pronged approach ensures that not only is the percentage of the main component accurately determined, but also that the identities of any potential impurities are elucidated, which can be critical for understanding and troubleshooting downstream reactions.
Comparative Purity Assessment: A Hypothetical Vendor Comparison
To illustrate the importance of independent verification, we present a hypothetical comparison of 8-Bromoisoquinolin-1-amine from three different commercial suppliers. The following data is representative of what might be observed in a laboratory setting.
| Analytical Technique | Parameter | Vendor A | Vendor B | Vendor C |
| HPLC (UV, 254 nm) | Purity (%) | 98.7 | 99.5 | 97.2 |
| Major Impurity (%) | 0.8 (Unidentified) | 0.3 (Debrominated species) | 1.5 (Starting material) | |
| Minor Impurities (%) | 0.5 | 0.2 | 1.3 | |
| ¹H NMR (400 MHz) | Structural Confirmation | Conforms | Conforms | Conforms |
| Observable Impurities | Trace solvent peaks | Trace solvent peaks | Significant unidentified aromatic signals | |
| LC-MS | [M+H]⁺ (m/z) | 222.99 | 222.99 | 222.99 |
| Impurity Identification | m/z = 144.07 (Debrominated) | m/z = 144.07 (Debrominated) | m/z = 208.98 (Dibrominated), m/z = 130.07 (Starting Material) |
This table clearly demonstrates the potential variability in purity and impurity profiles between different commercial sources. While Vendor B shows the highest purity, the presence of a debrominated impurity is noted. Vendor C's product contains a significant level of starting material and a dibrominated species, which could have significant consequences for subsequent reactions.
Experimental Protocols: A Step-by-Step Guide to Purity Verification
The following are detailed, self-validating protocols for the comprehensive purity analysis of 8-Bromoisoquinolin-1-amine. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[3] The area of the peak corresponding to the main compound relative to the total area of all peaks is used to determine its purity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility and excellent retention of aromatic compounds like isoquinolines.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The formic acid is added to improve peak shape and resolution by protonating the amine functionality.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes. A gradient is employed to ensure the elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength is chosen as it is a common wavelength for the detection of aromatic compounds.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of 8-Bromoisoquinolin-1-amine.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
Data Analysis:
The purity is calculated as the percentage of the peak area of the main component relative to the sum of the areas of all peaks in the chromatogram.
Caption: Workflow for quantitative NMR (qNMR) purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target compound and identify impurities. [4] Instrumentation and Conditions:
The same LC conditions as described for the HPLC analysis can be used. The eluent from the column is directed into the mass spectrometer.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used for amine-containing compounds.
-
Scan Range: m/z 100-500.
Data Analysis:
The mass spectrum of the main peak should show a molecular ion [M+H]⁺ corresponding to the molecular weight of 8-Bromoisoquinolin-1-amine (C₉H₇BrN₂, MW = 223.07). The mass spectra of any impurity peaks can be used to propose their structures.
Conclusion and Recommendations
The purity of 8-Bromoisoquinolin-1-amine is a critical parameter that can significantly influence the outcome of research and development projects. This guide has outlined a robust, multi-technique approach for the comprehensive purity assessment of this important building block. It is strongly recommended that researchers do not solely rely on the supplier's certificate of analysis but perform their own independent verification using the detailed protocols provided herein. By investing the time and resources in a thorough purity analysis, scientists can ensure the integrity of their results, avoid costly and time-consuming troubleshooting, and accelerate the pace of their research.
References
-
Organic Syntheses. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
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-
ResearchGate. (2006). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved from [Link]
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Nishant, T., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(4). Retrieved from [Link]
- Google Patents. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. US6500954B1.
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Aderibigbe, O. R., et al. (2020). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. Retrieved from [Link]
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ResearchGate. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. Retrieved from [Link]
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PubChem. 8-Bromoisoquinoline. Retrieved from [Link]
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Beak, P., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC. Retrieved from [Link]
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Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Química Organica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]
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IISTE.org. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
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PubChem. 5-Bromo-quinolin-8-ylamine. Retrieved from [Link]
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PubChem. 8-Bromo-3-methoxy-isoquinolin-1-amine. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 8-Bromoisoquinolin-1-amine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-Bromoisoquinolin-1-amine, a halogenated aromatic amine. The procedures outlined below are grounded in established safety protocols and an understanding of the chemical's likely hazardous properties, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile of 8-Bromoisoquinolin-1-amine
Inferred Hazard Classifications:
Data from chemical suppliers and analogous compounds suggest that 8-Bromoisoquinolin-1-amine should be handled as a hazardous substance.[1] The probable GHS hazard statements include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of a bromine atom on an aromatic ring structure places this compound in the category of halogenated organic compounds, which are often persistent in the environment and can have ecotoxicological effects.[2][3][4] Therefore, disposal requires stringent measures to prevent release into the environment.
Key Safety Considerations:
| Hazard Category | Associated Risks & Precautions |
| Acute Toxicity (Oral) | Harmful if ingested. Do not eat, drink, or smoke in areas where this chemical is handled. |
| Skin Irritation | Can cause redness, itching, and inflammation upon contact. Avoid direct skin contact by wearing appropriate gloves and lab coats. |
| Eye Irritation | May cause serious and potentially damaging eye irritation. Always wear chemical safety goggles. |
| Respiratory Irritation | Inhalation of dust or fumes can irritate the respiratory tract. Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][6] |
| Environmental Hazard | As a brominated aromatic compound, it is presumed to be persistent and potentially toxic to aquatic life.[2][4] Do not dispose of down the drain or in general waste. |
Procedural Workflow for Disposal
The following workflow provides a systematic approach to the disposal of 8-Bromoisoquinolin-1-amine, from the laboratory bench to the final waste container.
Caption: Disposal workflow for 8-Bromoisoquinolin-1-amine.
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe disposal of 8-Bromoisoquinolin-1-amine and materials contaminated with it.
Part 1: Personal Protective Equipment (PPE) and Preparation
-
Don Appropriate PPE: Before handling the compound or its waste, ensure you are wearing the following:
-
Nitrile gloves (inspect for tears or holes before use).
-
A properly buttoned laboratory coat.
-
Chemical safety goggles that provide a complete seal around the eyes.[7]
-
-
Work in a Ventilated Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Prepare Waste Containers: Obtain a designated hazardous waste container that is compatible with halogenated organic solids or liquids. Ensure the container is clean, dry, and has a secure, vapor-tight lid.
Part 2: Waste Segregation and Collection
The principle of proper chemical waste management hinges on correct segregation to prevent dangerous reactions and to facilitate appropriate final disposal, which for halogenated compounds is typically high-temperature incineration.
-
Solid Waste:
-
Carefully sweep any residual solid 8-Bromoisoquinolin-1-amine into a suitable, labeled container for halogenated organic waste.
-
Contaminated materials such as weigh boats, filter paper, and paper towels should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing 8-Bromoisoquinolin-1-amine should be collected in a designated container for halogenated organic liquid waste .[8]
-
Crucially, do not mix this waste with non-halogenated organic solvents or aqueous waste streams. [8] Mixing can complicate the disposal process and may be prohibited by your institution's waste management provider.
-
-
Contaminated Labware and PPE:
-
Disposable items like gloves and pipette tips that have come into contact with the compound should be placed in the solid halogenated organic waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as halogenated liquid waste.
-
Part 3: Container Labeling and Storage
-
Accurate Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The specific name of the chemical: "8-Bromoisoquinolin-1-amine".
-
The appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Secure Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated satellite accumulation area (SAA) that is within the laboratory and under the control of the laboratory personnel.
-
Ensure the SAA is away from sources of ignition and incompatible materials.
-
Part 4: Final Disposal
-
Professional Disposal: The final step is the removal of the hazardous waste by a certified environmental management company.[9] Never attempt to dispose of this chemical through standard trash or down the sewer system.
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.
Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS department.
-
Control the Spill (if safe to do so): For small, manageable spills within a fume hood:
-
Ensure your PPE is intact.
-
Cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).
-
Carefully sweep the absorbed material into the designated halogenated organic solid waste container.
-
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as hazardous waste.
-
Wash Hands Thoroughly: After the cleanup is complete, wash your hands thoroughly with soap and water.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 8-Bromoisoquinolin-1-amine, upholding the highest standards of safety and environmental stewardship in their critical research endeavors.
References
-
Alaee, M., et al. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). PMC - NIH. Available at: [Link]
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Li, Y., et al. (n.d.). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. ACS Publications. Available at: [Link]
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Wolska, L., et al. (n.d.). [Toxicity of selected brominated aromatic compounds]. PubMed. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 8-Bromoquinoline. PubChem. Available at: [Link]
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Sunstream Global (2025). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Available at: [Link]
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MDPI (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 8-Bromoisoquinoline. PubChem. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Isoquinolin-8-amine. PubChem. Available at: [Link]
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National Center for Biotechnology Information (2026). 8-Bromo-3-methoxy-isoquinolin-1-amine. PubChem. Available at: [Link]
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National Center for Biotechnology Information (2019). GHS Classification Summary. PubChem. Available at: [Link]
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ETH Zürich (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 7-Bromoisoquinolin-3-amine. PubChem. Available at: [Link]
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PubChemLite (n.d.). 8-bromoisoquinolin-1-amine (C9H7BrN2). Available at: [Link]
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University of Oslo (2024). Chemical and Hazardous Waste Guide. Available at: [Link]
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Sugimura, T., et al. (n.d.). Exposure to heterocyclic amines. PubMed. Available at: [Link]
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Felton, J.S., et al. (n.d.). Impact of environmental exposures on the mutagenicity/carcinogenicity of heterocyclic amines. PubMed. Available at: [Link]
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ResearchGate (2025). The decomposition of halogenated hydrocarbons by MSO. Available at: [Link]
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Comprehensive Safety and Handling Guide for 8-Bromoisoquinolin-1-amine
Hazard Assessment: An Evidence-Based Approach to Safety
Given the absence of specific toxicological data for 8-Bromoisoquinolin-1-amine, we must infer its potential hazards from its chemical structure and the documented risks of similar molecules. The core structure, a halogenated aromatic amine, suggests a number of potential hazards that form the basis of our personal protective equipment (PPE) recommendations.
The primary concerns with compounds like 8-Bromoisoquinolin-1-amine are:
-
Acute Toxicity: The parent compound, 8-Bromoisoquinoline, is classified as toxic if swallowed.[2] The addition of an amine group does not negate this potential toxicity.
-
Skin and Eye Irritation: Structurally similar bromoisoquinolines are known to cause skin irritation and serious eye irritation.[1][2][4][5]
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation.[1][4][5]
-
Unknown Long-Term Effects: As a novel or less-common research chemical, the potential for long-term health effects, such as carcinogenicity or reproductive toxicity, is unknown. Therefore, the As Low As Reasonably Achievable (ALARA) principle for exposure must be strictly followed.
These potential hazards necessitate a robust PPE plan to create a reliable barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is paramount for the safe handling of 8-Bromoisoquinolin-1-amine. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not typically required |
| Weighing & Aliquoting | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Fully-buttoned lab coat | Required if not in a fume hood or ventilated enclosure |
| In-Reaction Use | Chemical splash goggles and face shield | Nitrile gloves | Flame-retardant lab coat | Work must be conducted in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Fully-buttoned lab coat | Work in a well-ventilated area or fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with organic vapor cartridges |
The "Why" Behind the PPE Choices
-
Eye and Face Protection: Given the high risk of serious eye irritation, chemical splash goggles that form a seal around the eyes are mandatory.[2][3] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions.[6]
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact.[6] However, for prolonged handling or when working with solutions, it is crucial to consult a glove compatibility chart. Double-gloving is a prudent measure to protect against tears or pinholes in the outer glove. Always inspect gloves for any signs of degradation before use and remove them using the proper technique to avoid contaminating your skin.[3]
-
Body Protection: A fully-buttoned lab coat protects the skin and personal clothing from contamination.[2] For procedures involving flammable solvents, a flame-retardant lab coat is essential.
-
Respiratory Protection: All work with solid 8-Bromoisoquinolin-1-amine or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][3] This engineering control is the most effective way to protect against respiratory exposure.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is critical to ensure safety from the moment the chemical enters the lab until its waste is properly managed.
Safe Handling Workflow
The following workflow outlines the key steps for safely handling 8-Bromoisoquinolin-1-amine:
Caption: Safe handling workflow for 8-Bromoisoquinolin-1-amine.
Step-by-Step Handling Protocol
-
Preparation: Before beginning any work, review the safety data sheets for analogous compounds and ensure you have all the necessary PPE.[1][2][3] Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Weighing: If working with the solid form, weigh it out within the fume hood to contain any dust.
-
Reaction Setup: All manipulations, including dissolving the compound and setting up the reaction, must be performed inside the fume hood.
-
Post-Reaction: After the reaction is complete, allow the apparatus to cool within the fume hood before dismantling.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical.
Disposal Plan
As 8-Bromoisoquinolin-1-amine is a halogenated organic compound, its waste must be disposed of according to specific protocols.
-
Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and soiled materials (e.g., gloves, paper towels), must be collected in a designated "Halogenated Organic Waste" container.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Storage: Store the waste container in a secondary containment bin within a designated satellite accumulation area.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 8-Bromoisoquinolin-1-amine, ensuring a safe and productive research environment.
References
-
PubChem. (n.d.). 8-Bromoisoquinoline. National Center for Biotechnology Information. [Link]
-
RCI Labscan Limited. (2021, September 1). Safety Data Sheet. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
